Product packaging for 2-Diethylaminoethyl hexanoate(Cat. No.:CAS No. 10369-83-2)

2-Diethylaminoethyl hexanoate

Cat. No.: B087846
CAS No.: 10369-83-2
M. Wt: 215.33 g/mol
InChI Key: AEIJVYPRKAWFPN-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl hexanoate (DA-6) is a synthetic tertiary amine plant growth regulator with significant research value for enhancing crop growth, yield, and resilience to abiotic stresses . Research demonstrates its efficacy in ameliorating the negative effects of drought, low temperature, and salinity by modulating key physiological processes . Its mechanism of action involves the regulation of endogenous phytohormone levels, notably increasing indole-3-acetic acid (IAA), gibberellin (GA), and cytokinin (CTK) while reducing abscisic acid (ABA), which promotes seed germination and breaks dormancy . Furthermore, DA-6 enhances photosynthetic performance by accelerating chlorophyll biosynthesis and increasing the activity of key enzymes like RuBisCO and PEPcase, leading to improved biomass accumulation . It also strengthens plant defense systems by boosting antioxidant enzyme activities (SOD, POD, CAT) and facilitating osmotic adjustment through the accumulation of proline and soluble sugars, which is crucial for drought and salt tolerance . Applications extend to improving nitrogen metabolism under low-temperature stress in maize and inducing ion homeostasis under salt stress in white clover by regulating genes involved in Na+/K+ transport . This compound is also used in compound formulations with fertilizers and other agrochemicals to increase their efficiency . This compound (CAS 10369-83-2) is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO2 B087846 2-Diethylaminoethyl hexanoate CAS No. 10369-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJVYPRKAWFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564151
Record name 2-(Diethylamino)ethyl hexanoate
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Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10369-83-2
Record name Diethyl aminoethyl hexanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=10369-83-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)ethyl hexanoate
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Record name Hexanoic acid, 2-(diethylamino)ethyl ester
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Foundational & Exploratory

The Core Mechanism of 2-Diethylaminoethyl Hexanoate (DA-6) in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate (DA-6), a synthetic plant growth regulator, has demonstrated broad-spectrum efficacy in enhancing plant growth, improving stress tolerance, and increasing crop yields. This technical guide provides a comprehensive overview of the core mechanisms of action of DA-6 in plants, with a focus on its influence on hormonal regulation, enzyme activity, photosynthesis, and stress response signaling pathways. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding for research and development professionals in the agricultural and plant science sectors.

Introduction

This compound (DA-6) is a tertiary amine ester that acts as a plant growth regulator.[1] Unlike traditional plant hormones, DA-6 does not directly mimic the function of endogenous hormones but rather modulates their synthesis and signaling pathways, leading to a more balanced and robust physiological response.[1][2] Its application has been shown to be effective across a wide range of plant species and under various environmental conditions, making it a subject of significant interest in modern agriculture.[3] This guide delves into the molecular and physiological underpinnings of DA-6's mode of action.

Core Mechanisms of Action

The efficacy of DA-6 stems from its multifaceted influence on several key physiological and biochemical processes within the plant.

Hormonal Regulation

DA-6 significantly impacts the homeostasis of endogenous plant hormones, creating a favorable balance for growth and development. It has been observed to modulate the levels of auxins, cytokinins, gibberellins, and abscisic acid.

  • Auxins and Cytokinins: DA-6 has been shown to increase the endogenous levels of indole-3-acetic acid (IAA) and cytokinins such as zeatin riboside (ZR).[3] This is achieved, in part, by upregulating the expression of cytokinin biosynthesis genes (e.g., IPT) and downregulating cytokinin decomposition genes (e.g., CKX).[4] The altered auxin-to-cytokinin ratio promotes cell division and differentiation, leading to enhanced growth.

  • Gibberellins and Abscisic Acid: Treatment with DA-6 often leads to an increase in gibberellin (GA) content, which promotes cell elongation and germination.[5] Conversely, under certain stress conditions, DA-6 can lead to a decrease in abscisic acid (ABA) levels, a hormone typically associated with stress-induced growth inhibition.[3][5] However, under low-temperature stress, DA-6 can help maintain higher ABA levels, which is crucial for inducing cold tolerance.[4]

Enhancement of Enzyme Activity

DA-6 application leads to a significant increase in the activity of several key enzymes involved in primary and secondary metabolism, as well as stress responses.

  • Antioxidant Enzymes: DA-6 enhances the plant's capacity to scavenge reactive oxygen species (ROS) by increasing the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[6] This is a critical mechanism for protecting cells from oxidative damage under stress conditions.

  • Nitrogen Metabolism: A notable effect of DA-6 is the increased activity of nitrate reductase, a key enzyme in nitrogen assimilation.[2] This leads to improved nitrogen uptake and utilization, contributing to enhanced protein synthesis and overall growth.

  • Photosynthetic Enzymes: DA-6 has been shown to boost the activity of key photosynthetic enzymes such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and phosphoenolpyruvate carboxylase (PEPCase), leading to more efficient carbon fixation.[3]

Photosynthesis and Carbon Metabolism

By influencing both biochemical and physiological aspects of photosynthesis, DA-6 leads to an overall increase in carbon assimilation.

  • Chlorophyll Content: DA-6 treatment increases the chlorophyll content in leaves, allowing for greater light absorption.[2]

  • Photosynthetic Rate: The net photosynthetic rate (Pn) is often elevated following DA-6 application, which is a direct consequence of increased enzyme activity and chlorophyll content.[3]

  • Photosystem II (PSII) Efficiency: DA-6 improves the photochemical efficiency of PSII, as indicated by increased Fv/Fm and ΦPSII values, and a decrease in non-photochemical quenching (NPQ).[3]

Stress Response and Signaling

DA-6 plays a crucial role in enhancing plant tolerance to a variety of abiotic stresses, including cold, drought, and salinity.

  • Cold Stress: Under low-temperature conditions, DA-6 has been shown to induce the expression of C-repeat binding factor (CBF) genes.[4] The CBF signaling pathway is a central regulator of cold acclimation, leading to the expression of a suite of downstream cold-responsive (COR) genes that protect the plant from freezing damage.

  • Drought and Salinity Stress: DA-6 helps plants cope with water deficit and high salinity by promoting osmotic adjustment through the accumulation of compatible solutes and by enhancing the antioxidant defense system to mitigate oxidative stress.[5][7]

Quantitative Data on the Effects of DA-6

The following tables summarize the quantitative effects of DA-6 on various plant parameters as reported in the scientific literature.

Table 1: Effect of DA-6 on Plant Growth Parameters

Plant Species DA-6 Concentration Parameter % Change (compared to control) Reference
Corn 20 mg/L Plant Height +21.5% [3]
Corn 20 mg/L Root Length +7.9% [3]
Corn 20 mg/L Shoot Dry Weight +35.9% [3]
Corn 20 mg/L Root Dry Weight +51.2% [3]
Soybean 10 mg/L Plant Height +19.0% [3]
Soybean 10 mg/L Root Length +9.0% [3]
Soybean 30-60 mg/L Leaf Area +18.7% [8]

| Soybean | 30-60 mg/L | Leaf Dry Weight | +66.4% |[8] |

Table 2: Effect of DA-6 on Plant Hormone Levels

Plant Species DA-6 Treatment Hormone Change (compared to control) Reference
Corn 20 mg/L IAA Increased [3]
Corn 20 mg/L Zeatin Riboside Increased [3]
Corn 20 mg/L GA3 Increased [3]
Corn 20 mg/L ABA Decreased [3]
Soybean 10 mg/L IAA Increased [3]
Soybean 10 mg/L Zeatin Riboside Increased [3]
Soybean 10 mg/L GA3 Increased [3]
Soybean 10 mg/L ABA Decreased [3]
White Clover 2 mM (seed priming) IAA Increased [5]
White Clover 2 mM (seed priming) Gibberellin Increased [5]
White Clover 2 mM (seed priming) Cytokinin Increased [5]

| White Clover | 2 mM (seed priming) | ABA | Decreased |[5] |

Table 3: Effect of DA-6 on Enzyme Activity

Plant Species DA-6 Concentration Stress Condition Enzyme % Change (compared to control) Reference
Cold-tolerant seedlings 25 mg/L Low Temperature (24h) POD +68.95% [6]
Cold-sensitive seedlings 25 mg/L Low Temperature (24h) SOD +160.63% [6]
Cold-sensitive seedlings 25 mg/L Low Temperature (24h) CAT +85.56% [6]
White Clover 1.5 mM Drought SOD, POD, CAT Increased [7]
Grape 20 mg/L Selenium Antioxidant Enzymes Increased [9]
Corn 20 mg/L Normal RuBisCO, PEPCase Increased [3]

| Soybean | 10 mg/L | Normal | RuBisCO, PEPCase | Increased |[3] |

Table 4: Effect of DA-6 on Photosynthetic Parameters

Plant Species DA-6 Concentration Parameter % Change (compared to control) Reference
Corn 20 mg/L Net Photosynthetic Rate Increased [3]
Soybean 10 mg/L Net Photosynthetic Rate Increased [3]
Soybean 60 mg/L Leaf Area Index +32.2-49.3% [8]
Soybean 60 mg/L Net Photosynthesis Rate +24.1-27.2% [8]
Soybean 30-60 mg/L Soluble Sugar Content +38.2% [8]

| Soybean | 30-60 mg/L | Soluble Protein Content | +27.7% |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on DA-6.

Plant Material and DA-6 Treatment
  • Plant Growth: Plants are typically grown in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity.

  • DA-6 Application: DA-6 is commonly applied as a foliar spray at concentrations ranging from 10 to 100 mg/L. For seed treatment, seeds are soaked in a DA-6 solution (e.g., 2 mM) for a specified duration before sowing.[3][5]

Measurement of Antioxidant Enzyme Activity
  • Enzyme Extraction:

    • Harvest fresh plant tissue (e.g., 0.5 g) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA and 2% w/v PVPP).

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant for enzyme assays.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture typically contains 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.

    • The reaction is initiated by placing the tubes under a light source (e.g., fluorescent lamp) for a defined period (e.g., 15-20 minutes).

    • The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

  • Catalase (CAT) Activity Assay:

    • CAT activity is determined by monitoring the decomposition of H₂O₂.

    • The reaction mixture contains 50 mM phosphate buffer (pH 7.0) and the enzyme extract.

    • The reaction is initiated by adding H₂O₂ (e.g., 10 mM final concentration).

    • The decrease in absorbance at 240 nm is recorded for a specific time.

    • Enzyme activity is calculated using the extinction coefficient of H₂O₂.

  • Peroxidase (POD) Activity Assay:

    • POD activity is often measured using guaiacol as the substrate.

    • The reaction mixture contains 50 mM phosphate buffer (pH 7.0), guaiacol (e.g., 9 mM), and the enzyme extract.

    • The reaction is started by adding H₂O₂ (e.g., 10 mM).

    • The increase in absorbance at 470 nm due to the formation of tetraguaiacol is monitored.

    • Enzyme activity is calculated using the extinction coefficient of tetraguaiacol.

Quantification of Endogenous Plant Hormones
  • Extraction and Purification:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Extract the hormones with a suitable solvent (e.g., 80% methanol) at low temperature.

    • The extract is then purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

  • Quantification by HPLC-UV or LC-MS/MS:

    • The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a tandem mass spectrometer (LC-MS/MS).

    • A reverse-phase C18 column is commonly used for separation.

    • The mobile phase typically consists of a gradient of methanol or acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).

    • Hormones are identified and quantified by comparing their retention times and mass spectra with those of authentic standards.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

    • The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green.

    • Gene-specific primers for the target genes (e.g., CBF, IPT, CKX) and a reference gene (e.g., actin or ubiquitin) are designed.

    • The PCR reaction typically includes cDNA, primers, and a master mix containing DNA polymerase, dNTPs, and SYBR Green.

    • The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways influenced by DA-6.

DA6_Hormonal_Regulation cluster_response Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) IPT IPT Gene Expression (Cytokinin Synthesis) DA6->IPT Upregulates CKX CKX Gene Expression (Cytokinin Degradation) DA6->CKX Downregulates Auxin_Syn Auxin Biosynthesis DA6->Auxin_Syn Promotes GA_Syn Gibberellin Biosynthesis DA6->GA_Syn Promotes ABA_Syn ABA Biosynthesis DA6->ABA_Syn Inhibits (under some stress) Cytokinin Cytokinin (e.g., Zeatin Riboside) IPT->Cytokinin Increases CKX->Cytokinin Decreases Auxin Auxin (e.g., IAA) Auxin_Syn->Auxin Increases GA Gibberellin (e.g., GA3) GA_Syn->GA Increases ABA Abscisic Acid (ABA) ABA_Syn->ABA Decreases Cell_Division Cell Division & Differentiation Cytokinin->Cell_Division Auxin->Cell_Division Cell_Elongation Cell Elongation GA->Cell_Elongation Growth_Inhibition Stress-induced Growth Inhibition ABA->Growth_Inhibition Promotes

Figure 1: Proposed hormonal regulation pathway by DA-6.

DA6_Stress_Response cluster_antioxidant Antioxidant System cluster_cold Cold Stress Response DA6 2-Diethylaminoethyl hexanoate (DA-6) SOD SOD Activity DA6->SOD Increases POD POD Activity DA6->POD Increases CAT CAT Activity DA6->CAT Increases CBF_Expression CBF Gene Expression DA6->CBF_Expression Induces ROS_Scavenging ROS Scavenging SOD->ROS_Scavenging POD->ROS_Scavenging CAT->ROS_Scavenging Cold_Tolerance Increased Cold Tolerance ROS_Scavenging->Cold_Tolerance Contributes to COR_Expression COR Gene Expression CBF_Expression->COR_Expression Activates COR_Expression->Cold_Tolerance

Figure 2: DA-6 mediated stress response pathways.

DA6_Photosynthesis_Metabolism DA6 2-Diethylaminoethyl hexanoate (DA-6) Chlorophyll Increased Chlorophyll Content DA6->Chlorophyll NR_Activity Increased Nitrate Reductase Activity DA6->NR_Activity Photosynthetic_Enzymes Increased Activity of RuBisCO & PEPCase DA6->Photosynthetic_Enzymes PSII_Efficiency Improved PSII Efficiency (Higher Fv/Fm, ΦPSII) DA6->PSII_Efficiency Light_Absorption Enhanced Light Absorption Chlorophyll->Light_Absorption Nitrogen_Assimilation Enhanced Nitrogen Assimilation NR_Activity->Nitrogen_Assimilation Carbon_Fixation Enhanced Carbon Fixation Photosynthetic_Enzymes->Carbon_Fixation Photosynthesis Increased Photosynthetic Rate PSII_Efficiency->Photosynthesis Light_Absorption->Photosynthesis Protein_Synthesis Increased Protein Synthesis Nitrogen_Assimilation->Protein_Synthesis Carbon_Fixation->Photosynthesis Biomass Increased Plant Biomass Photosynthesis->Biomass Protein_Synthesis->Biomass

Figure 3: Influence of DA-6 on photosynthesis and metabolism.

Conclusion

This compound acts as a potent plant growth regulator through a complex and interconnected network of physiological and biochemical pathways. Its primary mechanism involves the modulation of endogenous hormone levels, leading to a favorable balance for growth. This is complemented by its ability to enhance the activity of key enzymes involved in photosynthesis, nitrogen metabolism, and antioxidant defense. Furthermore, DA-6 activates specific stress-responsive signaling pathways, such as the CBF pathway for cold tolerance, thereby improving plant resilience to adverse environmental conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of DA-6 in agricultural applications. Future research should focus on identifying the primary cellular receptors of DA-6 and further elucidating the upstream signaling cascades to provide a more complete picture of its mode of action.

References

An In-depth Technical Guide to the Synthesis of 2-Diethylaminoethyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Diethylaminoethyl hexanoate, a compound of interest for various applications, including its role as a plant growth regulator. The following sections detail the core synthetic methodologies, present quantitative data from cited experiments, and provide detailed experimental protocols and visual representations of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound (also known as DA-6) is primarily achieved through two main routes: direct esterification of hexanoic acid and its derivatives, and to a lesser extent, transesterification.

Direct Esterification of Hexanoic Acid with 2-Diethylaminoethanol

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of hexanoic acid with 2-diethylaminoethanol. This reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to form the ester and water. The removal of water as it is formed drives the equilibrium towards the product.[1]

Key features of this pathway include:

  • Starting Materials: Hexanoic acid and 2-diethylaminoethanol.[1]

  • Catalysts: Acid catalysts such as sulfuric acid are commonly used to facilitate the reaction.[1] Alternatively, organometallic catalysts like tetrabutyl titanate have been shown to be effective.[2]

  • Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as toluene or xylene, to allow for the azeotropic removal of water.[1][2]

A notable variation of this method is the one-step synthesis of this compound citrate, where the esterification is followed by the addition of citric acid to form the citrate salt.[2]

Reaction of Hexanoyl Chloride with 2-Diethylaminoethanol

An alternative to using hexanoic acid is the reaction of its more reactive derivative, hexanoyl chloride, with 2-diethylaminoethanol. This method avoids the need for an acid catalyst and can often be performed at lower temperatures. However, it presents its own challenges.

Key aspects of this pathway are:

  • Starting Materials: Hexanoyl chloride and 2-diethylaminoethanol.

  • Reaction Conditions: The reaction is often carried out in a non-protic solvent like chloroform. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

  • Drawbacks: Hexanoyl chloride is highly susceptible to hydrolysis and is corrosive, which can pose challenges for storage, handling, and equipment.[2]

Transesterification

Transesterification is another potential route for the synthesis of this compound. This process involves the reaction of an existing ester (e.g., methyl hexanoate or ethyl hexanoate) with 2-diethylaminoethanol in the presence of a catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct. While a common industrial process for ester synthesis, specific detailed protocols for this compound via this method are less commonly reported in the literature compared to direct esterification.

Quantitative Data Summary

The following table summarizes quantitative data from a documented synthesis of this compound citrate via direct esterification.

ParameterValueReference
Reactants
Hexanoic Acid0.125 Kmol[2]
2-Diethylaminoethanol0.125 Kmol[2]
Catalyst
Tetrabutyl titanate450 g[2]
Solvent
Toluene13 L[2]
Reaction Conditions
Temperature125-145 °C[2]
Reaction Time4 - 4.5 hours[2]
Product Yield 92.9%[2]

Note: The cited patent describes the synthesis of the citrate salt. The yield is for the final salt product.

Under different optimized conditions for various 2-diethylaminoethyl derivatives, yields ranging from 78% to 95% have been reported.[1] The molar ratio of aminoalcohol to carboxylic acid was 0.75:1 in the presence of 3-4% catalyst by weight in xylene at 140°C for 6 hours.[1]

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of this compound Citrate

This protocol is adapted from a patented procedure for the synthesis of this compound citrate.[2]

Materials:

  • Hexanoic acid

  • 2-Diethylaminoethanol

  • Tetrabutyl titanate (catalyst)

  • Toluene (solvent)

  • Citric acid monohydrate

  • Anhydrous ethanol

Equipment:

  • Reaction kettle equipped with an oil-water separator and a stirrer

  • Heating mantle

  • Condenser

Procedure:

  • Charge the reaction kettle with toluene, hexanoic acid, and 2-diethylaminoethanol in equimolar amounts.

  • Add the catalyst, tetrabutyl titanate.

  • Heat the mixture to a kettle temperature of 125-145 °C to initiate the reflux of toluene.

  • Maintain the reflux for 4 to 4.5 hours. During this time, the water produced from the condensation reaction is collected and removed using the oil-water separator.

  • Monitor the extent of the reaction by measuring the volume of water collected.

  • Once the reaction has reached 85-95% completion, begin to distill off the toluene from the oil-water separator.

  • Continue to heat the kettle to a temperature of 170-180 °C to remove the remaining toluene, then stop heating.

  • Cool the reaction mixture to 80-90 °C.

  • Add citric acid monohydrate and anhydrous ethanol to the reaction kettle.

  • Stir the mixture at 80-90 °C until the citric acid is completely dissolved.

  • Discharge the product solution into a suitable container and allow it to cool for crystallization.

  • Filter the crystalline product and dry it to obtain this compound citrate.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core synthesis pathways described.

G cluster_0 Direct Esterification cluster_1 Acyl Chloride Method cluster_2 Transesterification Hexanoic_Acid Hexanoic Acid Diethylaminoethanol_1 2-Diethylaminoethanol Product_1 2-Diethylaminoethyl hexanoate Hexanoic_Acid->Product_1 Diethylaminoethanol_1->Product_1 Water_1 Water Product_1->Water_1 Hexanoyl_Chloride Hexanoyl Chloride Diethylaminoethanol_2 2-Diethylaminoethanol Product_2 2-Diethylaminoethyl hexanoate Hexanoyl_Chloride->Product_2 Diethylaminoethanol_2->Product_2 HCl HCl Product_2->HCl Alkyl_Hexanoate Alkyl Hexanoate (e.g., Methyl Hexanoate) Diethylaminoethanol_3 2-Diethylaminoethanol Product_3 2-Diethylaminoethyl hexanoate Alkyl_Hexanoate->Product_3 Diethylaminoethanol_3->Product_3 Alcohol Alcohol (e.g., Methanol) Product_3->Alcohol G start Start: Charge Reactor reactants Hexanoic Acid, 2-Diethylaminoethanol, Toluene, Tetrabutyl Titanate start->reactants reflux Heat to Reflux (125-145 °C) 4-4.5 hours reactants->reflux water_removal Azeotropic Removal of Water reflux->water_removal distill Distill off Toluene (up to 180 °C) water_removal->distill cool Cool to 80-90 °C distill->cool add_citric Add Citric Acid Monohydrate and Anhydrous Ethanol cool->add_citric dissolve Stir until Dissolved add_citric->dissolve crystallize Cool for Crystallization dissolve->crystallize end End: Filter and Dry Product crystallize->end

References

An In-depth Technical Guide to 2-Diethylaminoethyl Hexanoate (CAS 10369-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator with the CAS number 10369-83-2. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity with a focus on its mechanism of action in plants. It is designed to be a valuable resource for researchers in the fields of agriculture, plant science, and agrochemical development. While its primary application is in agriculture, this guide will also touch upon its broader chemical characteristics relevant to drug development professionals. All quantitative data is presented in structured tables, and detailed experimental context is provided. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a versatile chemical compound with a range of properties that make it effective as a plant growth regulator.[1] It is a colorless to pale yellow liquid and is soluble in organic solvents.[1] The citrate salt of DA-6 is a white crystalline solid that is readily soluble in water.[2]

PropertyValueReference
CAS Number 10369-83-2[1]
IUPAC Name 2-(diethylamino)ethyl hexanoate[]
Synonyms DA-6, Diethylaminoethyl hexanoate, 2-(Diethylamino)ethyl caproate[4]
Molecular Formula C12H25NO2[1]
Molecular Weight 215.33 g/mol [1]
Boiling Point 277 °C[]
Density 0.907 g/cm³[]
Purity Typically >98%[1][]

Synthesis

A one-step synthesis method for the citrate salt of this compound has been reported.[2]

Experimental Protocol: One-Step Synthesis of this compound Citrate

Materials:

  • Toluene

  • Hexanoic acid

  • Diethylaminoethanol

  • Tetrabutyl titanate (catalyst)

  • Citric acid monohydrate

  • Anhydrous ethanol

Procedure:

  • Charge a reaction kettle equipped with an oil-water separator with toluene, hexanoic acid, and diethylaminoethanol.

  • Add the catalyst, tetrabutyl titanate.

  • Heat the mixture to maintain a kettle temperature of 125–145 °C, allowing the toluene to reflux.

  • Continue the reflux for 4 to 4.5 hours, removing the water produced during the condensation reaction from the oil-water separator. The reaction progress is monitored by the amount of water collected.

  • Once the reaction reaches 85%–95% completion, begin to remove the toluene from the oil-water separator.

  • Increase the kettle temperature to 170–180 °C, then stop heating.

  • Cool the mixture to 80–90 °C and completely remove the remaining toluene.

  • Add citric acid monohydrate and anhydrous ethanol to the reaction kettle.

  • Stir the mixture at 80–90 °C until the citric acid monohydrate is fully dissolved.

  • Discharge the product mixture and allow it to crystallize.

  • The resulting crystals are then filtered and dried to yield this compound citrate.[2]

Mechanism of Action and Biological Activity

This compound (DA-6) acts as a broad-spectrum plant growth regulator by influencing a variety of physiological and biochemical processes.[4] Its primary effects are observed in the enhancement of photosynthesis, regulation of phytohormones, and improvement of stress tolerance.

Enhancement of Photosynthesis

DA-6 treatment has been shown to increase the chlorophyll content in plant leaves, leading to a higher photosynthetic rate.[5] This enhancement of photosynthesis contributes to increased biomass accumulation and overall plant growth. Transcriptome analysis in wheat has revealed that DA-6 upregulates genes involved in starch and sucrose metabolism, which are key components of carbon fixation and energy storage in plants.[6]

Regulation of Phytohormone Signaling

DA-6 modulates the levels and signaling pathways of several key plant hormones, including cytokinins (CTK) and abscisic acid (ABA).

  • Cytokinin (CTK): DA-6 promotes the synthesis of endogenous cytokinins by increasing the expression of CTK synthesis-related genes while reducing the expression of genes responsible for their breakdown.[7] This leads to higher levels of active cytokinins, which are known to promote cell division and delay senescence.

  • Abscisic Acid (ABA): In response to low-temperature stress, DA-6 helps maintain a high level of ABA.[7] ABA is a crucial hormone in stress signaling pathways, and its increased level enhances the plant's adaptability to adverse conditions.[7]

Improvement of Stress Tolerance

DA-6 has been demonstrated to improve plant tolerance to various abiotic stresses, such as low night temperature and drought. This is achieved through a combination of hormonal regulation and the induction of stress-responsive genes. For instance, under low-temperature stress, DA-6 induces the expression of C-repeat binding factor (CBF) genes, which are master regulators of the cold acclimation response.[7]

Signaling Pathways

The molecular mechanism of DA-6 action involves the regulation of complex signaling networks. Transcriptome analysis of wheat treated with DA-6 has identified the significant enrichment of genes in the "plant hormone signal transduction" pathway.[6]

DA6_Signaling_Pathway cluster_Hormone Phytohormone Regulation cluster_Stress Stress Response cluster_Metabolism Metabolism & Photosynthesis DA6 2-Diethylaminoethyl hexanoate (DA-6) CTK_Synth Cytokinin (CTK) Synthesis Genes DA6->CTK_Synth upregulates CTK_Decomp CTK Decomposition Genes DA6->CTK_Decomp downregulates ABA_Synth Abscisic Acid (ABA) Synthesis DA6->ABA_Synth maintains high levels CBF_Genes CBF Gene Expression DA6->CBF_Genes induces Photosynthesis Increased Photosynthesis DA6->Photosynthesis Starch_Sucrose Starch & Sucrose Metabolism Genes DA6->Starch_Sucrose upregulates CTK_Synth->Photosynthesis Stress_Genes Downstream Stress Responsive Genes ABA_Synth->Stress_Genes CBF_Genes->Stress_Genes activates Gene_Expression_Workflow Start Plant Treatment (Control vs. DA-6) RNA_Extraction Total RNA Extraction from Plant Tissue Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCT method) qPCR->Data_Analysis Conclusion Relative Gene Expression Levels Data_Analysis->Conclusion

References

2-Diethylaminoethyl Hexanoate: A Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic compound primarily recognized for its potent activity as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological effects of this compound. While its application has been extensively explored in the agricultural sector to enhance crop yield and stress tolerance, this document also addresses the available technical data for a scientific audience, including those in drug development, highlighting the current knowledge gaps and potential areas for future research.

Discovery and History

This compound was reportedly first discovered by American scientists in the early 1990s.[1][2][3][4] It emerged as a high-efficiency plant growth regulator with a broad spectrum of effects.[1][4] Though the specific researchers or institutions behind its initial synthesis and characterization are not extensively documented in publicly available literature, it is understood to be an artificially synthesized compound not found in plants.[2] Its primary role has been established in agriculture, where it is used to improve the quality and yield of various crops.[5][6]

Chemical and Physical Properties

This compound is an ester of hexanoic acid and 2-diethylaminoethanol.[7] The pure form of the compound is a colorless or light brown oily substance.[7] It is insoluble in water but miscible with organic solvents such as methanol and ethanol.[7] Its citrate salt, however, presents as a white flaky crystalline powder that is soluble in water and polar organic solvents.[2][7] The compound is stable at room temperature and in acidic to neutral conditions, but it is prone to decomposition in alkaline environments.[1][2]

PropertyValue
Chemical Name 2-(Diethylamino)ethyl hexanoate
Common Name DA-6
CAS Number 10369-83-2
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Appearance Colorless to light brown oily liquid (pure); White flaky crystals (citrate salt)
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol)
Stability Stable at room temperature and in acidic/neutral conditions; Decomposes in alkaline conditions

Synthesis of this compound Citrate

Several methods for the synthesis of this compound have been developed. Early methods involved the reaction of fatty acid chlorides with an excess of diethylaminoethanol in a chloroform solvent. However, this method presented challenges due to the hydrolytic instability of the acid chloride and the corrosive nature of the hydrogen chloride byproduct.

A more recent and efficient one-step synthesis method for this compound citrate has been described in the patent literature (CN101293845A). This process involves the esterification of hexanoic acid with diethylaminoethanol using a catalyst.

Experimental Protocol: One-Step Synthesis

Materials:

  • Hexanoic acid

  • 2-Diethylaminoethanol

  • Toluene

  • Tetrabutyl titanate (catalyst)

  • Citric acid monohydrate

  • Anhydrous ethanol

Procedure:

  • Toluene, hexanoic acid, and 2-diethylaminoethanol are added to a reaction vessel equipped with an oil-water separator.

  • The catalyst, tetrabutyl titanate, is introduced into the mixture.

  • The temperature is raised and maintained at 125-145°C to allow the toluene to reflux. The reflux reaction is carried out for 4 to 4.5 hours.

  • Water produced during the condensation reaction is removed via the oil-water separator. The extent of the reaction is monitored by the amount of water collected.

  • Once the reaction reaches 85-95% completion, toluene is distilled off from the oil-water separator.

  • The temperature of the reaction vessel is further increased to 170-180°C and then heating is discontinued.

  • The mixture is cooled to 80-90°C, and the remaining toluene is completely removed.

  • Citric acid monohydrate and anhydrous ethanol are added to the reaction vessel.

  • The mixture is stirred at 80-90°C until the citric acid is fully dissolved.

  • The product is then discharged, allowed to crystallize, and subsequently dried and filtered to yield this compound citrate.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Purification & Product Formation Hexanoic_Acid Hexanoic Acid Reaction_Vessel Reaction Vessel with Oil-Water Separator Hexanoic_Acid->Reaction_Vessel Diethylaminoethanol 2-Diethylaminoethanol Diethylaminoethanol->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Catalyst Tetrabutyl Titanate Catalyst->Reaction_Vessel Reflux Reflux at 125-145°C (4-4.5 hours) Reaction_Vessel->Reflux Water_Removal Water Removal Reflux->Water_Removal Toluene_Removal Toluene Removal (Distillation at 170-180°C) Water_Removal->Toluene_Removal Citric_Acid_Addition Addition of Citric Acid & Ethanol (80-90°C) Toluene_Removal->Citric_Acid_Addition Crystallization Crystallization Citric_Acid_Addition->Crystallization Final_Product 2-Diethylaminoethyl Hexanoate Citrate Crystallization->Final_Product Plant_Response_Pathway cluster_cellular Cellular Level Effects cluster_physiological Physiological Responses cluster_outcome Overall Outcome DA6 2-Diethylaminoethyl Hexanoate (DA-6) Chlorophyll Increased Chlorophyll Content DA6->Chlorophyll Enzyme_Activity Increased Peroxidase & Nitrate Reductase Activity DA6->Enzyme_Activity Nutrient_Metabolism Enhanced C & N Metabolism DA6->Nutrient_Metabolism Stress_Resistance Enhanced Drought & Cold Tolerance DA6->Stress_Resistance Photosynthesis Increased Photosynthetic Rate Chlorophyll->Photosynthesis Enzyme_Activity->Nutrient_Metabolism Nutrient_Uptake Improved Water & Fertilizer Absorption Nutrient_Metabolism->Nutrient_Uptake Growth Promoted Cell Division, Elongation & Root Growth Photosynthesis->Growth Nutrient_Uptake->Growth Yield Increased Crop Yield & Quality Growth->Yield Stress_Resistance->Yield

References

Synonyms and alternative names for DA-6 compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synonyms and Alternative Names of the DA-6 Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound commonly known as DA-6. A plant growth regulator, DA-6 is recognized for its ability to enhance photosynthesis, increase chlorophyll content, and improve crop quality.[1][2] This document serves as a centralized reference for researchers, scientists, and professionals involved in drug development and agricultural science.

Chemical Identity and Nomenclature

The compound DA-6 is systematically known by several names across different contexts, from regulatory filings to scientific literature. A clear understanding of these synonyms is crucial for accurate literature searches, unambiguous communication, and correct identification of the substance.

Primary Chemical Name and Structure

The most commonly accepted chemical name for DA-6 is Diethyl Aminoethyl Hexanoate . Its chemical structure consists of a hexanoic acid backbone esterified with 2-(diethylamino)ethanol.

Synonyms and Alternative Names

The following table summarizes the various synonyms and alternative names for DA-6, along with their common contexts of use.

Name Type/Context Reference
Diethyl Aminoethyl HexanoateCommon Chemical Name[1][3][4]
Hexanoic acid, 2-(diethylamino)ethyl esterSystematic Chemical Name[5][6]
2-(Diethylamino)ethyl hexanoateSystematic Chemical Name[2][3][5]
2-(Diethylamino)ethyl caproateSynonym (Caproic acid is a common name for hexanoic acid)[3][4][5]
DA-6Common Abbreviation/Trade Name[1][2][3][4][7]
HKL 4Alternative Code[3][5]
AnxianzhiAlternative Name[3][5]
Amine fresh esterDescriptive Name[2]
Diethylaminoethanol hexanoateSystematic Name Variation[2]
Hexanoic, 2-(diethylamino) ethyl ester citrateSalt Form[1][3][8]
Key Identifiers

For unambiguous identification, the following registry numbers and identifiers are critical.

Identifier Value Reference
CAS Number 10369-83-2[1][2][3][4][6][7][8][9]
EINECS Number 600-474-4[2][3]
Chemical Formula C12H25NO2[1][2][3][4][5][10]
Molecular Weight 215.33 g/mol [1][2][3][4][10]
IUPAC Name 2-(diethylamino)ethyl hexanoate[5]
InChIKey AEIJVYPRKAWFPN-UHFFFAOYSA-N[3][5]

Experimental Protocols for Compound Identification

To verify the identity of a sample purported to be DA-6, a combination of analytical techniques should be employed. The following are representative protocols for key analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate DA-6 from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent such as ethanol, methanol, or acetone.[3][7][8]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the retention time and the resulting mass spectrum with a certified reference standard of DA-6. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DA-6 (215.33 g/mol ) and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of DA-6 by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Signals: Look for characteristic signals corresponding to the ethyl groups of the diethylamino moiety, the methylene groups of the ethyl hexanoate chain, and the terminal methyl group of the hexanoate chain.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a standard carbon spectrum.

    • Expected Signals: Identify the carbonyl carbon of the ester and the various aliphatic carbons in the molecule.

  • Data Analysis: The chemical shifts, splitting patterns, and integration values of the observed signals should be consistent with the known structure of Diethyl Aminoethyl Hexanoate.

Visualization of Conceptual Workflow and Pathways

The following diagrams illustrate conceptual workflows and pathways related to the study and application of DA-6.

Analytical Workflow for DA-6 Identification

analytical_workflow sample Test Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr comparison Data Comparison gcms->comparison nmr->comparison ref_std Reference Standard ref_std->comparison result Compound Identity Confirmed/Rejected comparison->result

Caption: A typical analytical workflow for the identification and confirmation of the DA-6 compound.

Proposed Signaling Pathway for Plant Growth Regulation

signaling_pathway DA6 DA-6 Application uptake Cellular Uptake DA6->uptake enzyme_activity Increased Peroxidase & Nitrate Reductase Activity uptake->enzyme_activity chlorophyll Increased Chlorophyll Content uptake->chlorophyll metabolism Accelerated C/N Metabolism enzyme_activity->metabolism photosynthesis Enhanced Photosynthesis chlorophyll->photosynthesis photosynthesis->metabolism growth Improved Plant Growth & Yield metabolism->growth

Caption: A conceptual diagram of the proposed signaling pathway for DA-6 as a plant growth regulator.

References

An In-depth Technical Guide on the Biological Activity of 2-(Diethylamino)ethyl caproate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 2-(Diethylamino)ethyl caproate (DA-6)

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 2-(Diethylamino)ethyl caproate, also known as Diethyl aminoethyl hexanoate or DA-6. The intended audience for this document includes professionals in research, science, and drug development.

Crucially, a thorough review of publicly available scientific literature reveals that the biological activity of 2-(Diethylamino)ethyl caproate (DA-6) is exclusively documented in the field of botany, where it is recognized as a plant growth regulator. There is a notable absence of published research on its pharmacological, toxicological, or pharmacokinetic properties in animal models or human subjects. Consequently, this guide will focus on its established role and mechanism of action in plants, as there is no data to support a discussion of its relevance to drug development at this time.

Introduction to 2-(Diethylamino)ethyl caproate (DA-6)

2-(Diethylamino)ethyl caproate is a synthetic organic compound identified by the CAS Number 10369-83-2. It is widely known by its common name, DA-6. Structurally, it is the ester of hexanoic acid and 2-(diethylamino)ethanol. While the core request for this guide was for information pertinent to drug development, the available scientific data exclusively pertains to its application in agriculture. In this context, DA-6 is utilized to enhance plant growth, improve crop yield, and increase plant tolerance to various environmental stresses.

Biological Activity and Mechanism of Action in Plants

In botanical applications, 2-(Diethylamino)ethyl caproate is recognized as a broad-spectrum plant growth regulator. Its primary effects include the promotion of cell division and elongation, enhancement of photosynthetic efficiency, and modulation of endogenous hormone signaling.

The proposed mechanism of action for DA-6 in plants involves several key physiological processes:

  • Increased Photosynthetic Activity: DA-6 has been shown to increase the levels of chlorophyll, a key component in the photosynthetic process. This leads to a higher rate of photosynthesis, which in turn boosts the plant's energy production and biomass accumulation.

  • Enhanced Nutrient and Water Uptake: The application of DA-6 promotes root development, leading to a more extensive root system. This enhances the plant's ability to absorb water and essential nutrients from the soil.

  • Modulation of Enzyme Activity: DA-6 is reported to increase the activity of key plant enzymes such as nitrate reductase and peroxidase. This can accelerate carbon and nitrogen metabolism, contributing to more robust growth.

  • Stress Resistance: By regulating water balance and bolstering metabolic activity, DA-6 helps plants to better withstand environmental stressors such as drought, cold, and certain diseases.

Quantitative Data on Biological Activity in Plants

The following table summarizes quantitative data from a study on the effects of DA-6 on soybean plants. This data is presented to illustrate the compound's biological effects in a botanical context.

ParameterTreatment Group (DA-6)Control GroupPercentage Change
Plant HeightData not specifiedData not specified+21.0%
Leaf AreaData not specifiedData not specified+18.7%
Leaf Dry WeightData not specifiedData not specified+66.4%
Soluble Protein ContentData not specifiedData not specified+27.7%
Soluble Sugar ContentData not specifiedData not specified+38.2%

Note: The specific concentrations of DA-6 and the timing of measurements that resulted in these percentage changes were detailed in the source study but are summarized here for brevity.

Experimental Protocols (Botanical Studies)

Detailed experimental protocols for the evaluation of 2-(Diethylamino)ethyl caproate's effects on plants generally involve the following steps. This is a generalized protocol based on common practices in plant science.

Objective: To assess the impact of DA-6 on the growth and physiological parameters of a target plant species.

Materials:

  • 2-(Diethylamino)ethyl caproate (DA-6) standard

  • Target plant species (e.g., soybean seedlings)

  • Potting medium

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Spectrophotometer for chlorophyll and protein assays

  • Equipment for measuring plant morphological characteristics (e.g., calipers, leaf area meter)

Procedure:

  • Plant Cultivation: Germinate seeds of the target plant species and grow them in a suitable potting medium under controlled environmental conditions.

  • Treatment Application: Prepare a stock solution of DA-6 and then dilute it to the desired experimental concentrations (e.g., 30, 60, 90 mg/L). Apply the DA-6 solutions to the plants, typically as a foliar spray or by drenching the soil, at a specific growth stage. A control group should be treated with a blank solution (without DA-6).

  • Data Collection: After a predetermined period, harvest the plants and measure various parameters.

    • Morphological Parameters: Measure plant height, stem diameter, leaf area, and the dry weight of different plant parts (leaves, stems, roots).

    • Physiological Parameters:

      • Chlorophyll Content: Extract chlorophyll from leaf tissue using a solvent (e.g., ethanol or acetone) and measure the absorbance at specific wavelengths using a spectrophotometer.

      • Soluble Protein and Sugar Content: Analyze plant tissues for the concentration of soluble proteins and sugars using established biochemical assays.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of DA-6 compared to the control group.

Visualizations

Proposed Signaling Pathway of DA-6 in Plants

DA6_Pathway DA6 2-(Diethylamino)ethyl caproate (DA-6) PlantCell Plant Cell DA6->PlantCell Uptake Enzymes Increased Enzyme Activity (Nitrate Reductase, Peroxidase) PlantCell->Enzymes Chlorophyll Increased Chlorophyll Content PlantCell->Chlorophyll RootDev Promoted Root Development PlantCell->RootDev Metabolism Enhanced C & N Metabolism Enzymes->Metabolism Growth Promoted Growth (Cell Division & Elongation) Metabolism->Growth StressTolerance Increased Stress Tolerance Metabolism->StressTolerance Photosynthesis Increased Photosynthesis Photosynthesis->Growth Chlorophyll->Photosynthesis NutrientUptake Enhanced Nutrient & Water Uptake NutrientUptake->Growth NutrientUptake->StressTolerance RootDev->NutrientUptake

Caption: Proposed mechanism of 2-(Diethylamino)ethyl caproate (DA-6) in plant cells.

Experimental Workflow for Assessing DA-6 Activity in Plants

DA6_Workflow Start Plant Cultivation Treatment Application of DA-6 (Different Concentrations) Start->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation DataCollection Data Collection Incubation->DataCollection Morphological Morphological Analysis (Height, Weight, Area) DataCollection->Morphological Physiological Physiological Analysis (Chlorophyll, Protein, Sugar) DataCollection->Physiological Analysis Statistical Analysis Morphological->Analysis Physiological->Analysis End Conclusion on Biological Activity Analysis->End

Caption: General workflow for experiments on the biological activity of DA-6 in plants.

Conclusion

2-(Diethylamino)ethyl caproate (DA-6) exhibits significant biological activity as a plant growth regulator, with documented effects on photosynthesis, nutrient uptake, and stress tolerance in various plant species. However, for the audience of researchers, scientists, and drug development professionals, it is imperative to note the current and complete lack of data regarding its pharmacological effects, mechanism of action in mammalian systems, and overall potential for therapeutic development. All available evidence points to its utility being confined to the agricultural sector. Further research would be required to determine if this compound has any relevant biological activity in a biomedical context.

The Role of 2-Diethylaminoethyl Hexanoate in Mitigating Plant Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiotic and biotic stresses represent significant threats to global agricultural productivity. The development of effective countermeasures to enhance plant resilience is a critical area of research. 2-Diethylaminoethyl hexanoate (DA-6) has emerged as a potent plant growth regulator with a demonstrated capacity to bolster stress tolerance across a range of plant species. This technical guide provides an in-depth analysis of the mechanisms by which DA-6 confers stress resistance, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Introduction

This compound (DA-6) is a synthetic plant growth regulator known to enhance growth and increase yields.[1][2] Beyond its growth-promoting properties, DA-6 has shown significant efficacy in improving plant tolerance to a variety of environmental stressors, including drought, salinity, and extreme temperatures.[1][3] Its mechanism of action is multifaceted, involving the modulation of key physiological and biochemical processes within the plant. This guide synthesizes the current understanding of DA-6's role in plant stress response, providing a technical resource for researchers and professionals in the field.

Mechanisms of DA-6-Mediated Stress Tolerance

DA-6 enhances plant resilience to stress through several interconnected mechanisms:

  • Enhancement of Photosynthetic Efficiency: DA-6 treatment has been shown to increase chlorophyll content and the net photosynthetic rate in plants under stress.[4][5] This is achieved by upregulating the expression of genes related to chlorophyll synthesis and photosystem efficiency, thereby maintaining energy production even under adverse conditions.[4]

  • Regulation of Phytohormone Signaling: DA-6 influences the endogenous levels of key phytohormones involved in stress signaling. It can promote the accumulation of growth-promoting hormones like cytokinins (CTK) and gibberellins (GA) while modulating the levels of stress-related hormones such as abscisic acid (ABA).[4][5] This hormonal rebalancing helps to maintain growth and delay stress-induced senescence.

  • Activation of Antioxidant Defense Systems: A primary consequence of many abiotic stresses is the overproduction of reactive oxygen species (ROS), leading to oxidative damage. DA-6 stimulates the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge ROS and protect cellular components from damage.[2][5]

  • Improved Nitrogen Metabolism: Under low-temperature stress, DA-6 has been observed to improve nitrogen metabolism by modulating the activities of enzymes such as nitrate reductase and glutamine synthetase. This ensures a continued supply of essential nitrogen-containing compounds necessary for growth and defense.[6]

  • Osmotic Adjustment: DA-6 aids in osmotic adjustment under drought and salinity stress by promoting the accumulation of compatible osmolytes, which helps to maintain cellular turgor and water balance.[7]

Quantitative Data on DA-6 Efficacy

The following tables summarize the quantitative effects of DA-6 on various physiological and biochemical parameters in plants under different stress conditions.

Table 1: Effect of DA-6 on Photosynthetic Parameters under Stress

Plant SpeciesStress TypeDA-6 ConcentrationParameter% Change with DA-6 (compared to stressed control)Reference
TomatoLow Night Temperature10 mg/LNet Photosynthetic Rate (Pn)Increased[4]
TomatoLow Night Temperature10 mg/LChlorophyll ContentIncreased[4]
CornNormal Conditions20 mg/LNet Photosynthetic Rate (Pn)Increased[8]
SoybeanNormal Conditions10 mg/LNet Photosynthetic Rate (Pn)Increased[8]
Creeping BentgrassDrought0.4 mMNet Photosynthetic Rate (Pn)Significantly higher[1]

Table 2: Effect of DA-6 on Antioxidant Enzyme Activity under Stress

Plant SpeciesStress TypeDA-6 ConcentrationEnzyme% Change with DA-6 (compared to stressed control)Reference
Phaseolus vulgaris (cold-tolerant)Low Temperature25 mg/LPOD+68.95%[2]
Phaseolus vulgaris (cold-sensitive)Low Temperature25 mg/LSOD+160.63%[2]
Phaseolus vulgaris (cold-sensitive)Low Temperature25 mg/LCAT+85.56%[2]
Creeping BentgrassDrought0.4 mMSOD, POD, CAT, APXSignificantly promoted[1]
White CloverDrought2 mMSOD, CATSignificantly increased[5]

Table 3: Effect of DA-6 on Oxidative Stress Markers under Drought Stress

Plant SpeciesDA-6 ConcentrationParameter% Change with DA-6 (compared to stressed control)Reference
Creeping Bentgrass0.4 mMO₂⁻ content-13%[1]
Creeping Bentgrass0.4 mMH₂O₂ content-29%[1]
Creeping Bentgrass0.4 mMMalondialdehyde (MDA) content-15%[1]
White Clover2 mMO₂⁻ content-17.34%[5]
White Clover2 mMH₂O₂ content-24.66%[5]
White Clover2 mMMalondialdehyde (MDA) content-5%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Assessing DA-6 Effects on Low Night Temperature Stress in Tomato
  • Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are germinated and grown in pots containing a suitable potting mix in a controlled environment chamber.

  • DA-6 Treatment: At the four-leaf stage, plants are sprayed with a 10 mg/L solution of DA-6 until the leaves are thoroughly wet. Control plants are sprayed with deionized water.

  • Stress Induction: Two days after treatment, a set of both DA-6-treated and control plants are subjected to low night temperature (LNT) stress (e.g., 6°C) during the dark period, while the day temperature is maintained at an optimal level (e.g., 25°C). Another set of plants is maintained under optimal conditions as a non-stressed control.

  • Data Collection and Analysis:

    • Photosynthetic Parameters: Net photosynthetic rate, stomatal conductance, and transpiration rate are measured using a portable photosynthesis system on the fourth fully expanded leaf at specified time points during the stress treatment.

    • Chlorophyll Content: Chlorophyll is extracted from leaf discs using 80% acetone and the absorbance is measured at 663 nm and 645 nm using a spectrophotometer.

    • Antioxidant Enzyme Assays: Leaf samples are homogenized in a suitable buffer. The activities of SOD, POD, and CAT are determined using established spectrophotometric assays.

    • Phytohormone Analysis: Endogenous levels of ABA and cytokinins are quantified from frozen leaf tissue using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

    • Gene Expression Analysis: Total RNA is extracted from leaf tissue, and cDNA is synthesized. The relative expression levels of target genes (e.g., those involved in chlorophyll synthesis, photosystem function, and stress response) are determined by quantitative real-time PCR (qRT-PCR), with a suitable reference gene for normalization.[9]

Protocol for Evaluating DA-6 Effects on Drought Stress in Creeping Bentgrass
  • Plant Material and Growth Conditions: Clonal plants of creeping bentgrass (Agrostis stolonifera) are established in pots filled with sand and grown in a greenhouse.

  • DA-6 Treatment and Stress Induction: Plants are irrigated with Hoagland's solution with or without 0.4 mM DA-6 for three days. Subsequently, drought stress is induced by adding polyethylene glycol (PEG-6000) to the Hoagland's solution to achieve a specific water potential (e.g., -0.52 MPa). Control plants continue to receive Hoagland's solution without PEG. The treatment is maintained for a specified period (e.g., 9 days).

  • Data Collection and Analysis:

    • Relative Water Content (RWC): Leaf RWC is determined using the formula: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

    • Oxidative Stress Markers:

      • Hydrogen Peroxide (H₂O₂): H₂O₂ content is measured spectrophotometrically by monitoring the absorbance of the titanium-peroxide complex.

      • Superoxide Radical (O₂⁻): The rate of O₂⁻ production is determined by monitoring the nitrite formation from hydroxylamine in the presence of O₂⁻.

      • Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Assays: The activities of SOD, POD, CAT, and ascorbate peroxidase (APX) are measured from leaf protein extracts using standard spectrophotometric methods.

    • Gene Expression Analysis: The transcript levels of genes related to photosynthesis (e.g., AsRuBisCo), chlorophyll biosynthesis and degradation, and senescence are analyzed using qRT-PCR.[1]

Signaling Pathways and Visualizations

DA-6 modulates complex signaling networks to enhance plant stress tolerance. The following diagrams, generated using Graphviz, illustrate key pathways.

DA6_Stress_Response cluster_stress Abiotic Stress (Drought, Salinity, Temperature) cluster_da6 DA-6 Application cluster_plant Plant Cellular Response Stress Stress ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS DA6 DA6 AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, POD, CAT) DA6->AntioxidantEnzymes Photosynthesis ↑ Photosynthesis DA6->Photosynthesis HormoneModulation Phytohormone Modulation DA6->HormoneModulation N_Metabolism ↑ Nitrogen Metabolism DA6->N_Metabolism Osmolytes ↑ Osmolyte Synthesis DA6->Osmolytes OxidativeDamage Oxidative Damage ROS->OxidativeDamage StressTolerance Enhanced Stress Tolerance OxidativeDamage->StressTolerance Reduces AntioxidantEnzymes->ROS Scavenging Photosynthesis->StressTolerance HormoneModulation->StressTolerance N_Metabolism->StressTolerance Osmolytes->StressTolerance

Caption: General signaling pathway of DA-6 in plant stress response.

Antioxidant_Defense_Pathway cluster_stress Stress-Induced ROS Production cluster_da6 DA-6 Action cluster_enzymes Enzymatic Scavenging Cascade O2_superoxide O₂⁻ (Superoxide) SOD Superoxide Dismutase (SOD) O2_superoxide->SOD Substrate for DA6 DA-6 DA6->SOD Upregulates CAT_POD Catalase (CAT) & Peroxidase (POD) DA6->CAT_POD Upregulates H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 Converts to H2O2->CAT_POD Substrate for H2O_O2 H₂O + O₂ CAT_POD->H2O_O2 Detoxifies to

Caption: DA-6-mediated enhancement of the antioxidant defense pathway.

Experimental_Workflow_Drought_Stress start Plant Acclimation treatment DA-6 Application (or Control) start->treatment stress Drought Stress Induction (e.g., PEG treatment) treatment->stress sampling Sample Collection (Leaves, Roots) stress->sampling analysis Physiological & Biochemical Analysis - RWC - Photosynthesis - Antioxidant Enzymes - Oxidative Markers - Gene Expression sampling->analysis

Caption: Experimental workflow for studying DA-6 effects on drought stress.

Conclusion

This compound (DA-6) represents a promising tool for enhancing crop resilience to a multitude of environmental stresses. Its ability to modulate photosynthesis, phytohormone signaling, and the antioxidant defense system provides a robust mechanism for mitigating stress-induced damage. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to develop novel strategies for sustainable agriculture in the face of a changing climate. Further research into the precise molecular targets of DA-6 will continue to elucidate its full potential in crop improvement.

References

An In-depth Technical Guide to the Molecular Structure of 2-Diethylaminoethyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, also known as DA-6, is a synthetic plant growth regulator that has garnered significant attention in agricultural science. It belongs to the class of tertiary amine esters and is recognized for its ability to enhance plant growth, improve stress tolerance, and increase crop yields. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound, with a focus on providing detailed experimental protocols and data for research and development purposes.

Molecular Structure and Chemical Properties

This compound is an ester formed from hexanoic acid and 2-(diethylamino)ethanol.[1] Its molecular structure consists of a hexanoate backbone, a flexible six-carbon chain, connected via an ester linkage to a 2-diethylaminoethyl group.

Molecular Structure Visualization:

Caption: 2D representation of the molecular structure of this compound.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 2-(diethylamino)ethyl hexanoate
Synonyms DA-6, Diethyl aminoethyl hexanoate, 2-(Diethylamino)ethyl caproate[]
CAS Number 10369-83-2
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.34 g/mol
Appearance Colorless to yellow transparent liquid[]
Boiling Point 277 °C[]
Density 0.907 g/cm³[]
Purity >97%

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of hexanoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst.[1] A detailed one-step synthesis protocol adapted from patent literature is provided below.[3]

Materials:

  • Hexanoic acid

  • 2-(Diethylamino)ethanol

  • Toluene

  • Tetrabutyl titanate (catalyst)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts of hexanoic acid and 2-(diethylamino)ethanol.

  • Add toluene as a solvent (weight ratio of toluene to hexanoic acid can range from 0.7:1 to 1.0:1).[3]

  • Add a catalytic amount of tetrabutyl titanate (weight ratio of catalyst to hexanoic acid can range from 0.025:1 to 0.04:1).[3]

  • Heat the reaction mixture to reflux (kettle temperature of 125-145 °C) and continuously remove the water formed during the reaction using the Dean-Stark trap.[3]

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 4-4.5 hours when the theoretical amount of water has been collected.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the hexanoate chain and the diethylaminoethyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key expected peaks are listed in Table 2.

Table 2: Expected FTIR Spectral Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~1735C=O (Ester)Stretching
~1170C-O (Ester)Stretching
~2960-2850C-H (Alkyl)Stretching
~1465C-H (Alkyl)Bending

Experimental Workflow for Synthesis and Characterization:

Synthesis_and_Characterization_Workflow Reactants Hexanoic Acid + 2-(Diethylamino)ethanol Esterification Fischer Esterification (Toluene, Tetrabutyl Titanate, Reflux) Reactants->Esterification Workup Solvent Removal (Rotary Evaporation) Esterification->Workup Purification Vacuum Distillation Workup->Purification Product 2-Diethylaminoethyl Hexanoate Purification->Product Characterization Spectroscopic Analysis Product->Characterization NMR ¹H and ¹³C NMR Characterization->NMR FTIR FTIR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS

Caption: Workflow for the synthesis and characterization of this compound.

Mechanism of Action as a Plant Growth Regulator

This compound exerts its effects on plant growth and development by modulating various physiological and biochemical processes, primarily through its influence on phytohormone signaling pathways.[4]

Influence on Phytohormone Signaling

Studies have shown that this compound can impact the endogenous levels and signaling of several key plant hormones, including auxins, cytokinins, and gibberellins, while decreasing the levels of the stress hormone abscisic acid.[4][5]

Simplified Phytohormone Signaling Pathway:

Phytohormone_Signaling DA6 2-Diethylaminoethyl hexanoate (DA-6) Auxin ↑ Auxin DA6->Auxin Cytokinin ↑ Cytokinin DA6->Cytokinin Gibberellin ↑ Gibberellin DA6->Gibberellin ABA ↓ Abscisic Acid (ABA) DA6->ABA Photosynthesis ↑ Photosynthesis DA6->Photosynthesis CellElongation Cell Elongation & Division Auxin->CellElongation Cytokinin->CellElongation Gibberellin->CellElongation StressTolerance ↑ Stress Tolerance ABA->StressTolerance (inhibition of stress responses) PlantGrowth Enhanced Plant Growth CellElongation->PlantGrowth Photosynthesis->PlantGrowth StressTolerance->PlantGrowth

Caption: Simplified overview of the influence of this compound on phytohormone signaling and plant growth.

  • Auxin Signaling: By increasing auxin levels, this compound promotes cell elongation and division, which are fundamental processes for plant growth.[4]

  • Cytokinin and Gibberellin Signaling: Elevated levels of cytokinins and gibberellins also contribute to cell division and expansion, leading to overall biomass accumulation.[4][5]

  • Abscisic Acid (ABA) Signaling: The reduction in ABA, a key stress hormone, can enhance a plant's tolerance to various environmental stresses.[4]

Enhancement of Photosynthesis

This compound has been shown to increase the chlorophyll content in plant leaves.[6] Chlorophyll is the primary pigment responsible for capturing light energy during photosynthesis. An increase in chlorophyll content can lead to a higher rate of photosynthesis, resulting in greater production of carbohydrates and energy for plant growth.

Conclusion

This compound is a potent plant growth regulator with a well-defined molecular structure and a multifaceted mechanism of action. This technical guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and an insight into its biological functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, chemistry, and drug development, facilitating further investigation and application of this promising compound.

References

2-Diethylaminoethyl Hexanoate: A Comprehensive Technical Guide for Chemical Intermediates in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Diethylaminoethyl hexanoate, a versatile chemical intermediate with significant applications in various scientific fields, including its emerging role in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its utility as a building block for more complex molecules.

Chemical and Physical Properties

This compound, also known as DA-6 in agricultural applications, is a tertiary amine ester. Its physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6]

PropertyValue
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
CAS Number 10369-83-2
Appearance Colorless to yellow transparent liquid
Boiling Point 277 °C
Density 0.907 g/cm³
Purity Typically ≥97-98%
Solubility Slightly soluble in water; soluble in most organic solvents

Synthesis of this compound Citrate: An Experimental Protocol

This compound is primarily synthesized through the esterification of hexanoic acid with 2-diethylaminoethanol. The following one-step synthesis protocol for its citrate salt is adapted from established methodologies and provides a high-yield route to this intermediate.[7]

Materials:

  • Hexanoic acid

  • 2-Diethylaminoethanol

  • Toluene

  • Tetrabutyl titanate [Ti(Bu)₄] (catalyst)

  • Citric acid monohydrate

  • Anhydrous ethanol

Equipment:

  • Reaction kettle equipped with an oil-water separator and a reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

Procedure:

  • Charge the reaction kettle with toluene, hexanoic acid, and 2-diethylaminoethanol in equimolar amounts.

  • Add a catalytic amount of tetrabutyl titanate to the mixture.

  • Heat the mixture to 125-145°C to initiate reflux.

  • Maintain the reflux for 4-4.5 hours, continuously removing the water produced during the condensation reaction using the oil-water separator. The extent of the reaction can be monitored by the amount of water collected.

  • Once the reaction has reached 85-95% completion, begin to remove the toluene by distillation.

  • After the majority of the toluene has been removed, increase the temperature to 170-180°C to drive off any remaining solvent.

  • Cool the reaction mixture to 80-90°C.

  • Add citric acid monohydrate and anhydrous ethanol to the reaction kettle and stir until the citric acid is completely dissolved.

  • Discharge the product mixture and allow it to cool, which will induce crystallization of the diethylaminoethanol hexanoate citrate.

  • Collect the crystalline product by filtration and dry thoroughly. This process typically yields the product in the range of 80-93%.[7]

Characterization Data

The structural integrity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the ethyl groups of the diethylamino moiety, the methylene groups of the hexanoate chain, and the methylene groups of the ethyl ester chain.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the hexanoate alkyl chain, and the carbons of the diethylaminoethyl group.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the C=O stretch of the ester group (typically around 1735 cm⁻¹), along with C-H and C-N stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z 215.33, along with characteristic fragmentation patterns.[1][8]

Applications as a Chemical Intermediate in Drug Development

While this compound is widely recognized as a plant growth regulator, its utility as a chemical intermediate in the synthesis of pharmaceuticals is a key area of interest for researchers in drug development.[9] Its structure, featuring a tertiary amine and an ester, makes it a valuable scaffold for the synthesis of a variety of bioactive molecules.

A prominent example of a drug synthesized using a precursor containing the 2-diethylaminoethanol moiety is Procaine . Procaine is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve cell membranes.

Synthesis Pathway of this compound

The synthesis of this compound can be visualized as a straightforward esterification reaction.

G Synthesis of this compound A Hexanoic Acid C Esterification (Acid Catalyst, Heat) A->C B 2-Diethylaminoethanol B->C D This compound C->D E Water C->E

Caption: General synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and subsequent purification of this compound is outlined below.

G Experimental Workflow for Synthesis and Purification A Reactant Mixing (Hexanoic Acid, 2-Diethylaminoethanol, Catalyst) B Reflux Reaction A->B C Work-up (Solvent Removal, Washing) B->C D Purification (Distillation or Crystallization) C->D E Characterization (NMR, IR, MS) D->E

Caption: A typical laboratory workflow for the synthesis of this compound.

Example of a Downstream Application: Procaine's Mechanism of Action

The 2-diethylaminoethanol portion of this compound is a key structural feature in the local anesthetic procaine. Recent research has also elucidated procaine's anti-cancer properties, which involve the inhibition of key signaling pathways.

G Signaling Pathway Inhibition by a Procaine Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm Procaine Procaine (Derivative of 2-diethylaminoethanol) PI3K PI3K Procaine->PI3K Inhibits ERK ERK Procaine->ERK Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Apoptosis Inhibits

Caption: Procaine inhibits PI3K/AKT and ERK pathways, leading to apoptosis.

This example highlights the potential for developing novel therapeutics by utilizing this compound as a starting material for creating molecules that can modulate critical cellular signaling pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications and significant potential for future discoveries. Its straightforward synthesis and reactive functional groups make it an attractive building block for chemists in academia and industry. For drug development professionals, the structural motifs accessible from this intermediate offer promising avenues for the design and synthesis of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its use in the laboratory.

References

Initial Studies on Hexanoic Acid 2-(diethylamino)ethyl Ester (DA-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoic acid 2-(diethylamino)ethyl ester, commonly known as DA-6, is a synthetic tertiary amine that has been investigated primarily for its role as a plant growth regulator. Initial studies have focused on its ability to enhance stress tolerance in various crops by modulating physiological and biochemical pathways. This technical guide provides a comprehensive overview of the existing scientific literature on DA-6, with a focus on its mechanism of action in plants, available quantitative data, and detailed experimental protocols. While the current body of research is centered on agricultural applications, this document aims to consolidate the foundational knowledge for researchers and scientists who may be interested in exploring its potential in other biological systems.

Introduction

Hexanoic acid 2-(diethylamino)ethyl ester (DA-6) is a compound recognized for its significant effects on plant physiology. It is often used to improve crop quality and production, either alone or in combination with other agricultural chemicals[1]. The primary application of DA-6 lies in its ability to bolster plant defense mechanisms against environmental stressors, such as chilling[1]. This document summarizes the initial findings on DA-6, presenting the available data and methodologies to serve as a foundational resource for the scientific community.

Chemical Properties and Synthesis

DA-6 is the ester of hexanoic acid and 2-(diethylamino)ethanol. Its citrate salt is also a common formulation[2].

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Formula C12H25NO2[3]
Molecular Weight 215.33 g/mol [3]
CAS Number 10369-83-2[3]
Appearance Not specified in results
Solubility Not specified in results

A one-step synthesis method for diethylaminoethanol hexanoate citrate has been patented. The process involves the reaction of toluene, hexanoic acid, and diethylaminoethanol in the presence of a tetrabutyl titanate catalyst. The reaction is carried out under reflux, followed by the addition of citric acid monohydrate and anhydrous ethanol to yield the final product[2]. The reported yield for this synthesis is between 80-93%[2].

Mechanism of Action in Plants

Initial studies on DA-6 have primarily elucidated its mechanism of action in enhancing stress tolerance in plants, particularly against chilling stress. The proposed mechanism involves the modulation of the plant's antioxidant system and photosynthetic machinery.

Enhancement of Antioxidant Defense System

Exposure to chilling stress leads to an increase in reactive oxygen species (ROS) in plants, causing oxidative damage[1]. DA-6 pretreatment has been shown to alleviate this damage by boosting the activity of key antioxidant enzymes and the levels of non-enzymatic antioxidants.

  • Enzymatic Antioxidants: DA-6 treatment increases the activities of superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) in strawberry seedlings under chilling stress[1].

  • Non-Enzymatic Antioxidants: The application of DA-6 also leads to higher contents of ascorbate (AsA) and reduced glutathione (GSH)[1].

This enhanced antioxidant capacity helps in scavenging ROS, thereby protecting the plant cells from oxidative damage.

Improvement of Photosynthetic Efficiency

Chilling stress can significantly impair the photosynthetic apparatus of plants. DA-6 has been observed to mitigate this damage and improve the recovery of photosynthesis after the stress is removed. Specifically, DA-6 pretreatment has the following effects on chlorophyll fluorescence parameters and photosynthetic rate:

  • Increases the maximum quantum yield of photosystem II (Fv/Fm)[1].

  • Enhances the actual photochemical efficiency of photosystem II (ΦPS2)[1].

  • Increases the photochemical quenching coefficient (qP)[1].

  • Boosts the net photosynthetic rate (PN)[1].

  • Decreases the non-photochemical quenching coefficient (qNP)[1].

These effects collectively indicate that DA-6 helps in maintaining the integrity and efficiency of the photosynthetic process under low-temperature conditions.

G DA6 DA-6 Pretreatment Antioxidant Antioxidant System (SOD, CAT, APX, AsA, GSH) DA6->Antioxidant Upregulates Photosynthesis Photosynthesis (Fv/Fm, ΦPS2, PN) DA6->Photosynthesis Protects/ Enhances Chilling Chilling Stress ROS Reactive Oxygen Species (ROS) Chilling->ROS Induces ROS->Antioxidant Inhibited by ROS->Photosynthesis Damages Tolerance Enhanced Chilling Tolerance Antioxidant->Tolerance Photosynthesis->Tolerance

Caption: Proposed mechanism of DA-6 in enhancing chilling tolerance in plants.

Quantitative Data

The available quantitative data for DA-6 is primarily from studies on its effects on plants and its analytical determination.

Table 2: Effects of DA-6 on Strawberry Seedlings under Chilling Stress [1]

ParameterTreatment GroupValue
SOD Activity (U g⁻¹ FW) Control (No Chilling)~140
Chilling~100
DA-6 + Chilling~120
CAT Activity (U g⁻¹ FW) Control (No Chilling)~18
Chilling~12
DA-6 + Chilling~16
APX Activity (μmol g⁻¹ FW min⁻¹) Control (No Chilling)~0.28
Chilling~0.18
DA-6 + Chilling~0.24
AsA Content (μg g⁻¹ FW) Control (No Chilling)~280
Chilling~320
DA-6 + Chilling~360
GSH Content (μg g⁻¹ FW) Control (No Chilling)~180
Chilling~220
DA-6 + Chilling~250

Note: The values are approximated from graphical data presented in the source and are for illustrative purposes.

Table 3: Analytical Parameters for DA-6 Determination by UPLC-MS/MS [4][5]

ParameterValueMatrix
Limit of Detection (LOD) < 0.005 mg kg⁻¹Soil, Cotton
Limit of Quantification (LOQ) ≤ 0.015 mg kg⁻¹Soil, Cotton
Calibration Curve Range 0.005–1.0 mg kg⁻¹-
Correlation Coefficient (r²) > 0.997-
Average Recoveries 76.3% to 100.0%Soil, Cotton
Relative Standard Deviations (RSD) 4.7–11.8%Soil, Cotton

Experimental Protocols

Plant Treatment and Stress Induction
  • Plant Material: Strawberry (Fragaria ananassa) seedlings.

  • DA-6 Application: Seedlings are sprayed with a solution of DA-6. The concentration used in the cited study was not specified in the abstract.

  • Chilling Stress: Treated and control plants are subjected to a low-temperature environment (e.g., a growth chamber with controlled temperature and light).

  • Sampling: Leaf samples are collected at different time points during the chilling stress and rewarming periods for biochemical and physiological analysis[1].

Measurement of Antioxidant Enzyme Activities
  • Superoxide Dismutase (SOD): Activity is determined by the method of Beauchamp and Fridovich (1971), which is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT)[1].

  • Catalase (CAT): Activity is assayed by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm, according to the method of Aebi (1984)[1].

  • Ascorbate Peroxidase (APX): Activity is measured by recording the decrease in absorbance at 290 nm due to the oxidation of ascorbate, as described by Nakano and Asada (1981)[1].

Determination of Non-Enzymatic Antioxidants
  • Ascorbate (AsA): Content is assayed based on the reducing activity of AsA, following the method of Law et al. (1983)[1].

  • Reduced Glutathione (GSH): Content is measured according to the method of Griffith (1980)[1].

Analysis of Photosynthetic Parameters
  • Chlorophyll Fluorescence: Parameters such as Fv/Fm, ΦPS2, qP, and qNP are measured using a portable photosynthesis system.

UPLC-MS/MS Method for DA-6 Residue Analysis
  • Extraction: DA-6 is extracted from soil and cotton samples using water containing 0.6% formic acid and 0.2% NH₄Cl (2% NH₄Cl for cotton seeds)[4][5].

  • Analysis: The extracts are analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with an electrospray ionization source in positive mode[4][5].

  • Quantification: Quantification is performed using a calibration curve of standards[4][5].

G start Sample (Soil/Cotton) extraction Extraction (Water, Formic Acid, NH₄Cl) start->extraction analysis UPLC-MS/MS Analysis (Positive ESI Mode) extraction->analysis quantification Quantification (Calibration Curve) analysis->quantification end DA-6 Concentration quantification->end

References

The Pharmacokinetics of 2-Diethylaminoethyl Hexanoate (DA-6) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator noted for its broad-spectrum effects, including enhanced photosynthesis, improved stress tolerance, and increased yield. While its physiological and biochemical effects on plants are widely documented, a comprehensive understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing its application and ensuring environmental safety. This technical guide synthesizes the current, albeit limited, scientific knowledge on the pharmacokinetic profile of DA-6 in plants. It details available quantitative data, outlines relevant experimental protocols, and employs visualizations to illustrate conceptual workflows and signaling pathways. A significant portion of this guide highlights the existing knowledge gaps, particularly in the quantitative aspects of uptake and translocation, and the specifics of its metabolic fate, thereby identifying key areas for future research.

Introduction

This compound (DA-6) is a synthetic tertiary amine that acts as a plant growth regulator.[1] It is recognized for its ability to be absorbed by various plant parts, including roots, stems, and leaves.[2] Its application has been shown to modulate a range of physiological processes, leading to improved crop performance. This document provides a detailed overview of the known pharmacokinetic properties of DA-6 in plants.

Absorption (Uptake)

DA-6 can be taken up by plants through their roots, stems, and leaves.[2] However, the scientific literature currently lacks detailed quantitative studies on the kinetics of DA-6 absorption. The efficiency and rate of uptake through different plant organs, and the mechanisms involved (e.g., passive diffusion, active transport), have not been fully elucidated.

Distribution (Translocation)

Following absorption, DA-6 is distributed throughout the plant. While direct studies tracking the movement of DA-6 are scarce, indirect evidence from studies on its effects on the translocation of other substances, such as heavy metals, suggests its mobility within the plant. For instance, the application of DA-6 has been observed to influence the distribution of cadmium and selenium in tomato and ryegrass.[3][4] This indicates that DA-6 is likely transported via the plant's vascular systems, i.e., the xylem and phloem, although the predominant pathway and the extent of its translocation remain to be quantitatively determined.

A conceptual workflow for the translocation of a xenobiotic like DA-6 is presented below.

G cluster_absorption Absorption cluster_transport Translocation cluster_distribution Distribution & Accumulation Root Root Uptake Xylem Xylem Transport (Apoplastic) Root->Xylem To Shoots Leaf Foliar Uptake Phloem Phloem Transport (Symplastic) Leaf->Phloem To Sinks Xylem->Phloem Exchange Stems Stems Xylem->Stems Leaves Leaves Xylem->Leaves Fruits Fruits/Seeds Phloem->Fruits Roots Roots Phloem->Roots G cluster_primary_effects Primary Cellular Effects cluster_secondary_effects Downstream Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) Hormone Hormone Regulation (Auxin, Gibberellin, Cytokinin activity) DA6->Hormone Enzyme Enzyme Activity Modulation (e.g., Peroxidase, Nitrate Reductase) DA6->Enzyme Stress Increased Stress Tolerance (Drought, Cold, Salinity) Hormone->Stress Growth Promoted Growth & Yield (↑ Biomass, ↑ Fruit set) Hormone->Growth Photosynthesis Enhanced Photosynthesis (↑ Chlorophyll, ↑ CO2 assimilation) Enzyme->Photosynthesis Nutrient Improved Nutrient Uptake Enzyme->Nutrient Photosynthesis->Growth Nutrient->Growth G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Start Plant Tissue (Leaves, Roots, Stems) Homogenize Homogenization (e.g., with Liquid N2) Start->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm filter) Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS For non-volatile analysis GCMS GC-MS Analysis Filter->GCMS For volatile analysis (may require derivatization) Data Data Processing & Quantification LCMS->Data GCMS->Data

References

Is 2-Diethylaminoethyl Hexanoate a Synthetic Auxin? An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator reported to elicit a broad range of physiological responses in plants, including effects reminiscent of auxins, cytokinins, and gibberellins. This technical guide delves into the core question of whether DA-6 can be classified as a synthetic auxin. An analysis of the current scientific literature reveals that while DA-6 exhibits significant auxin-like activities, the evidence points towards an indirect mode of action on auxin signaling pathways, primarily through the modulation of endogenous auxin levels, rather than functioning as a direct mimic of indole-3-acetic acid (IAA) that binds to the canonical TIR1/AFB auxin receptors. This guide provides a comprehensive overview of the known effects of DA-6, detailed experimental protocols for its study, and a critical analysis of its relationship with the auxin signaling cascade.

Introduction: Defining Synthetic Auxins

Synthetic auxins are exogenous molecules that mimic the effects of the primary native auxin in plants, indole-3-acetic acid (IAA). To be classified as a synthetic auxin, a compound must typically interact with the core components of the auxin signaling pathway. This pathway is initiated by the binding of auxin to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors[1][2][3][4]. This binding event promotes the interaction between TIR1/AFB and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome[1][3][5]. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes, thereby eliciting a physiological response[1][3].

This guide examines the available evidence to determine if this compound fits this definition of a synthetic auxin.

This compound (DA-6): A Broad-Spectrum Plant Growth Regulator

This compound (DA-6) is a synthetic compound recognized for its ability to enhance plant growth and development[4][6][7]. Its reported effects are wide-ranging and include:

  • Increased Photosynthetic Capacity: DA-6 has been shown to increase chlorophyll, protein, and nucleic acid content in plants, leading to a higher photosynthetic rate[4][6].

  • Enhanced Nutrient Metabolism: It can improve the activity of key enzymes such as peroxidase and nitrate reductase, accelerating carbon and nitrogen metabolism[4][6].

  • Promotion of Growth: DA-6 promotes cell division and elongation, as well as root development[6].

  • Increased Stress Tolerance: The application of DA-6 has been linked to enhanced resistance to various abiotic stresses, including drought and cold[6].

  • Improved Crop Yield and Quality: It can lead to earlier crop maturity and improved product quality[4][6].

While these effects are beneficial for agricultural applications, they are not exclusive to auxins and are often attributed to a combination of hormonal effects.

Evidence for an Indirect Effect on Auxin Pathways

Current research suggests that the auxin-like effects of DA-6 are not due to a direct interaction with the auxin perception machinery but rather a consequence of its influence on endogenous auxin levels and signaling.

Modulation of Endogenous Phytohormone Levels

Several studies have demonstrated that the application of DA-6 leads to significant changes in the concentration of endogenous phytohormones. Notably, treatment with DA-6 has been shown to increase the levels of endogenous indole-3-acetic acid (IAA), the primary native auxin in plants[1][2]. This elevation of endogenous auxin could account for many of the observed auxin-like physiological responses.

Transcriptomic Analysis of DA-6 Treated Wheat

A key study by Wen et al. (2019) investigated the molecular mechanism of DA-6's effect on wheat grain filling through transcriptome analysis[3][8]. The study revealed that spraying wheat with DA-6 after anthesis led to the differential expression of a large number of genes. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses showed that the "plant hormone signal transduction" pathway was significantly enriched in the flag leaves of DA-6-treated plants[3][8]. While this finding suggests an interaction with hormone signaling, the study did not provide specific details on the upregulation or downregulation of the core auxin signaling components (TIR1/AFB, Aux/IAA, ARFs) that would be expected if DA-6 were acting as a direct auxin mimic.

Quantitative Data on the Effects of this compound

The following table summarizes quantitative data from the study by Wen et al. (2019) on the effect of different concentrations of DA-6 on wheat grain weight and protein content.

Treatment Concentration (g/L)1000-Grain Weight (g)Seed Protein Content (%)
0 (Control)40.512.8
242.113.5
443.814.2
644.214.5

Data adapted from Wen et al. (2019)[3][8]

Conclusion: Not a Synthetic Auxin, but a Modulator of Auxin Physiology

Based on the currently available scientific evidence, This compound (DA-6) cannot be classified as a synthetic auxin in the conventional sense. While it elicits a range of auxin-like physiological responses, there is no direct proof of its interaction with the TIR1/AFB auxin co-receptors, which is the defining characteristic of a synthetic auxin.

The existing data strongly suggests that DA-6 acts as a plant growth regulator that indirectly influences auxin physiology, primarily by increasing the endogenous levels of IAA. The observed changes in gene expression within the "plant hormone signal transduction" pathway are likely a downstream consequence of this elevated endogenous auxin.

Further research, specifically in vitro binding assays with purified TIR1/AFB proteins and detailed molecular studies on the expression of core auxin signaling genes following DA-6 application, is required to definitively elucidate its precise mechanism of action.

Experimental Protocols

Transcriptome Analysis of Plant Tissue Treated with this compound

This protocol is based on the methodology described by Wen et al. (2019)[3][8].

1. Plant Material and Treatment:

  • Grow wheat plants (or other species of interest) under controlled conditions.
  • At the desired developmental stage (e.g., after anthesis), spray the plants with a solution of this compound at the desired concentration (e.g., 6 g/L) and a control solution (e.g., water with a surfactant).
  • Collect tissue samples (e.g., flag leaves, stems, seeds) at a specific time point after treatment (e.g., 24 days after anthesis).
  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen tissue using a suitable kit (e.g., TRIzol reagent).
  • Assess RNA purity and integrity using a spectrophotometer and agarose gel electrophoresis.
  • Enrich for mRNA using oligo(dT) magnetic beads.
  • Fragment the mRNA into smaller pieces.
  • Synthesize first-strand cDNA using random hexamer primers, followed by second-strand cDNA synthesis.
  • Perform end repair, A-tailing, and ligate sequencing adapters.
  • Purify the ligation products and amplify via PCR to create the final cDNA library.

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on an Illumina sequencing platform.
  • Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality reads.
  • Align the clean reads to a reference genome.
  • Calculate gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
  • Identify differentially expressed genes (DEGs) between the treated and control samples using appropriate statistical methods.
  • Perform GO and KEGG pathway enrichment analysis on the DEGs to identify significantly enriched biological processes and pathways.

Quantification of Endogenous Phytohormones by LC-MS/MS

1. Sample Extraction:

  • Homogenize frozen plant tissue in a pre-chilled extraction solvent (e.g., 80% methanol).
  • Add a known amount of isotopically labeled internal standards for each hormone to be quantified.
  • Incubate the mixture at 4°C with shaking.
  • Centrifuge to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
  • Wash the cartridge with a low-concentration organic solvent.
  • Elute the phytohormones with a higher concentration of organic solvent.
  • Dry the eluate under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent for injection.
  • Separate the phytohormones using a reverse-phase liquid chromatography column.
  • Detect and quantify the hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Create a standard curve for each hormone using authentic standards to calculate the concentration in the plant samples.

Visualizations

Canonical_Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Repression AuxRE->Gene_Expression Activation/Repression ARF_active Active ARF ARF_active->AuxRE Binds

Caption: The canonical auxin signaling pathway.

Transcriptome_Analysis_Workflow Plant_Treatment Plant Treatment (DA-6 vs. Control) Sample_Collection Tissue Sampling (e.g., Flag Leaves) Plant_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Preparation mRNA Enrichment & cDNA Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (Illumina) Library_Preparation->Sequencing Data_Processing Data Quality Control & Read Trimming Sequencing->Data_Processing Alignment Alignment to Reference Genome Data_Processing->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Enrichment_Analysis GO & KEGG Pathway Enrichment Analysis DEG_Analysis->Enrichment_Analysis

Caption: Experimental workflow for transcriptome analysis.

Proposed_DA6_Mechanism DA6 2-Diethylaminoethyl hexanoate (DA-6) Plant_Cell Plant Cell DA6->Plant_Cell Uptake Endogenous_IAA Increased Endogenous IAA Levels Plant_Cell->Endogenous_IAA Stimulates Synthesis Auxin_Signaling Canonical Auxin Signaling Pathway Endogenous_IAA->Auxin_Signaling Activates Physiological_Response Auxin-like Physiological Responses Auxin_Signaling->Physiological_Response Leads to

Caption: Proposed indirect mechanism of DA-6 action.

References

An In-depth Technical Guide on the Bioavailability of 2-Diethylaminoethyl Hexanoate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of 2-Diethylaminoethyl hexanoate (DA-6) in soil. DA-6 is a plant growth regulator utilized to enhance crop yields and stress resistance.[1][2][3] Understanding its fate and behavior in the soil environment is critical for assessing its environmental impact and ensuring its safe and effective use.

Quantitative Data on Soil Bioavailability and Dissipation

The bioavailability and persistence of this compound in soil are key parameters in its environmental risk assessment. The following tables summarize the available quantitative data from scientific studies.

Table 1: Soil Degradation and Dissipation of this compound (DA-6)

ParameterValueLocationSoil DepthStudy ConditionsSource
Aerobic Soil Degradation DT₅₀ (typical)1.5 daysNot SpecifiedNot SpecifiedPeer-reviewed scientific publication[1]
Dissipation Half-life30.94 hoursBeijingNot SpecifiedField study[2]
Dissipation Half-life1.5 - 1.9 daysNot Specified0-10 cmSupervised field trials[4][5]

DT₅₀ (Dissipation Time 50): Time required for 50% of the initial concentration to dissipate.

Table 2: Residue Levels of this compound (DA-6) in Soil

Application RateTime After Last ApplicationResidue Level (mg/kg)LocationSource
9.6 g a.i./ha (recommended)4, 7, and 10 daysNot specified in abstractBeijing and Changsha[4]
14.4 g a.i./ha (higher dosage)4, 7, and 10 daysNot specified in abstractBeijing and Changsha[4]
Not SpecifiedAt harvest0.008 - 0.014Changsha (2008)[5]

a.i./ha: active ingredient per hectare

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies for determining the bioavailability of DA-6 in soil.

2.1. Field Trial and Soil Sampling Protocol

Supervised field trials are conducted to monitor the dissipation and final residue levels of DA-6 in soil under real-world conditions.

  • Plot Setup: Experimental fields are divided into triplicate plots, including a control plot, with each plot having an area of 30 m². Plots are separated by ridges to prevent cross-contamination.[4]

  • Application: Commercial formulations of DA-6 are sprayed onto the crops and soil at recommended and higher dosage levels.[4]

  • Soil Sampling: Representative soil samples are collected randomly from a depth of 0-10 cm using a soil auger. Stones and other debris are removed. Samples are collected at various time intervals after application (e.g., 2, 8, 12 hours, and 1, 3, 5, 7 days).[4]

  • Sample Storage: Collected soil samples are stored at -20°C until analysis.[5]

2.2. Sample Preparation and Extraction

The extraction of DA-6 from soil samples is a critical step for accurate quantification.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

    • A subsample of the soil is weighed.

    • Acetonitrile is added as the extraction solvent.

    • The sample is subjected to oscillation and ultrasonic procedures to ensure thorough extraction.[4][5]

  • Dichloromethane Extraction:

    • A single-step extraction with dichloromethane from aqueous-acetone extracts of soil is also a reported method.[2]

2.3. Analytical Methods for Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the determination of DA-6 residues in soil.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The extracted sample is injected into the GC-MS system for separation and detection.[2][4][5]

    • The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

    • This method is also used for the determination of DA-6 residues and offers high sensitivity and specificity.[4][5]

  • Method Validation:

    • Recoveries: The efficiency of the extraction and analytical method is determined by spiking blank soil samples with known concentrations of DA-6. Average recoveries are reported to be in the range of 80.5% to 104%.[2][4][5]

    • Relative Standard Deviations (RSD): The precision of the method is assessed, with RSDs typically being less than 14.2%.[2][5]

    • Limit of Quantification (LOQ): The lowest concentration of DA-6 that can be reliably quantified is established. The LOQ for soil has been reported as 0.005 mg/kg.[5]

Mandatory Visualizations

Experimental Workflow for DA-6 Bioavailability Assessment in Soil

experimental_workflow start Start: Field Trial Design application Application of DA-6 to Soil Plots start->application sampling Soil Sampling at Predetermined Intervals (0-10 cm depth) application->sampling storage Sample Storage at -20°C sampling->storage extraction Sample Extraction (e.g., QuEChERS with Acetonitrile) storage->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis quantification Data Quantification and Analysis analysis->quantification results Determination of Dissipation Half-life and Residue Levels quantification->results end End: Bioavailability Assessment results->end

Caption: Workflow for determining the bioavailability of this compound in soil.

Microbial Degradation

While this compound is reported to be not environmentally persistent, with a rapid degradation in soil, the specific microbial signaling pathways and the enzymatic processes involved in its breakdown have not been detailed in the reviewed literature.[1] The degradation of other complex organic molecules in soil is known to be mediated by a diverse range of soil microorganisms, which utilize these compounds as a source of carbon and energy.[6] However, for DA-6, further research is required to elucidate the specific microorganisms and metabolic pathways responsible for its degradation.

Conclusion

The available data indicates that this compound has a relatively short half-life in the soil environment, suggesting a low potential for long-term persistence. Standardized analytical methods based on GC-MS and LC-MS/MS are well-established for its quantification in soil matrices. However, a significant knowledge gap exists regarding the specific microbial degradation pathways of this compound. Future research should focus on identifying the key soil microorganisms and the enzymatic systems responsible for the breakdown of this compound to provide a more complete understanding of its environmental fate.

References

The Impact of 2-Diethylaminoethyl Hexanoate on Plant Hormonal Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Scientific Professionals

Abstract

2-Diethylaminoethyl hexanoate (DA-6) is a synthetic plant growth regulator known for its broad-spectrum effects on plant growth, development, and stress resilience. This technical guide provides a comprehensive overview of the current understanding of DA-6, with a specific focus on its intricate interplay with endogenous plant hormones. Through a detailed analysis of existing research, this document outlines the quantitative effects of DA-6 on key physiological and biochemical parameters, presents detailed experimental protocols for its study, and proposes a signaling pathway to elucidate its mechanism of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development for agriculture, offering a foundational understanding of DA-6 and paving the way for future research and application.

Introduction

This compound, commonly referred to as DA-6, is a tertiary amine that has garnered significant attention in the agricultural sector for its ability to enhance crop yield and quality.[1] Unlike endogenous plant hormones, DA-6 is a synthetic compound that appears to modulate plant processes by influencing the synthesis and balance of natural phytohormones.[1][2] Its application has been shown to promote photosynthesis, increase nutrient uptake, and bolster plant defenses against various abiotic stresses.[2][3] This guide delves into the technical aspects of DA-6's effects, providing a granular look at its impact on plant physiology, with a primary focus on its interaction with hormonal signaling pathways.

Quantitative Effects of this compound

The application of DA-6 elicits a range of quantifiable responses in plants. These effects are often dose-dependent and vary across different plant species and developmental stages.[3] This section summarizes the key quantitative data from various studies to provide a clear overview of DA-6's impact.

Effects on Plant Growth Parameters

DA-6 treatment has been consistently shown to promote plant growth. Foliar application has led to significant increases in plant height, root length, and overall biomass accumulation in various crops, including corn and soybean.[3]

Plant SpeciesDA-6 Concentration (mg L⁻¹)ParameterObserved Effect (% Increase)Reference
Corn5 - 100Plant Height5.8 - 21.5[3]
Corn5 - 100Root Length0.4 - 7.9[3]
Corn5 - 100Shoot Dry Weight3.8 - 35.9[3]
Corn5 - 100Root Dry Weight4.7 - 51.2[3]
Soybean10Plant Height19.0[3]
Soybean10Root Length9.0[3]
Soybean10Leaf Area9.1[3]
Soybean10Shoot Biomass18.1[3]
Soybean10Root Biomass57.7[3]
Soybean30 - 90Plant Heightup to 21.0[4][5]
Soybean30 - 90Leaf Areaup to 18.7[4][5]
Soybean30 - 90Leaf Dry Weightup to 66.4[4][5]
Effects on Endogenous Plant Hormone Levels

A key aspect of DA-6's mechanism of action is its ability to modulate the levels of endogenous plant hormones. Studies have demonstrated that DA-6 application can lead to an increase in growth-promoting hormones like auxins (IAA), cytokinins (zeatin riboside), and gibberellins (GA3), while concurrently decreasing the concentration of the stress-related hormone abscisic acid (ABA).[3][6]

Plant SpeciesDA-6 TreatmentHormoneObserved EffectReference
Corn & SoybeanFoliar SprayIndole-3-acetic acid (IAA)Markedly Enhanced[3]
Corn & SoybeanFoliar SprayZeatin Riboside (ZR)Markedly Enhanced[3]
Corn & SoybeanFoliar SprayGibberellin A3 (GA3)Markedly Enhanced[3]
Corn & SoybeanFoliar SprayAbscisic Acid (ABA)Decreased[3]
White CloverSeed Priming (2 mM)Indole-3-acetic acid (IAA)Significantly Enhanced[6]
White CloverSeed Priming (2 mM)Gibberellin (GA)Significantly Enhanced[6]
White CloverSeed Priming (2 mM)Cytokinin (CTK)Significantly Enhanced[6]
White CloverSeed Priming (2 mM)Abscisic Acid (ABA)Marked Reduction[6]
Effects on Photosynthetic Parameters and Antioxidant Enzyme Activity

DA-6 has been shown to enhance photosynthetic efficiency by increasing chlorophyll content and the activity of key photosynthetic enzymes.[3] Furthermore, it bolsters the plant's antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which helps mitigate oxidative stress.[6][7]

Plant SpeciesDA-6 TreatmentParameterObserved EffectReference
Corn & SoybeanFoliar SprayChlorophyll ContentIncreased[3]
Corn & SoybeanFoliar SprayPhotosynthetic RateIncreased[3]
Corn & SoybeanFoliar SprayRubisco ActivityIncreased[3]
Corn & SoybeanFoliar SprayPEPCase ActivityIncreased[3]
White CloverSeed PrimingSuperoxide Dismutase (SOD) ActivityEnhanced[6]
White CloverSeed PrimingCatalase (CAT) ActivityEnhanced[6]
White CloverSeed PrimingPeroxidase (POD) ActivityEnhanced[6]
White CloverSeed PrimingAscorbate Peroxidase (APX) ActivityEnhanced[6]
Creeping Bentgrass0.4 mM·L⁻¹Superoxide Dismutase ActivitySignificantly Promoted[7]
Creeping Bentgrass0.4 mM·L⁻¹Peroxidase ActivitySignificantly Promoted[7]
Creeping Bentgrass0.4 mM·L⁻¹Catalase ActivitySignificantly Promoted[7]
Creeping Bentgrass0.4 mM·L⁻¹Ascorbate Peroxidase ActivitySignificantly Promoted[7]

Experimental Protocols

To ensure the reproducibility and accuracy of research on DA-6, standardized experimental protocols are essential. This section provides detailed methodologies for key experiments cited in the study of DA-6's effects on plants.

Plant Growth and DA-6 Application

This protocol outlines a general procedure for treating plants with DA-6 to observe its effects on growth and physiology.

  • Plant Material and Growth Conditions:

    • Select healthy, uniform seedlings of the desired plant species (e.g., tomato, soybean, corn).

    • Grow seedlings in pots containing a suitable growth medium under controlled environmental conditions (e.g., 28°C/18°C day/night temperature, 16h/8h light/dark photoperiod).[8]

  • DA-6 Solution Preparation:

    • Prepare a stock solution of DA-6 (e.g., 1000 mg L⁻¹) by dissolving the pure compound in a small amount of a suitable solvent (e.g., ethanol) before diluting with distilled water.

    • Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg L⁻¹) by diluting the stock solution with distilled water.[3]

  • Application of DA-6:

    • At a specific developmental stage (e.g., four-leaf stage), apply the DA-6 solution to the plants.[8]

    • Foliar spraying is a common method. Spray the leaves until runoff, ensuring even coverage. A control group should be sprayed with a solution containing the same amount of solvent and distilled water but without DA-6.[8]

    • For seed priming, seeds can be soaked in the DA-6 solution for a specified period (e.g., 2 hours) before sowing.[9]

  • Data Collection and Analysis:

    • At predetermined time points after treatment, collect samples for analysis.

    • Measure growth parameters such as plant height, root length, and fresh/dry weight.

    • Harvest leaf tissue for hormonal analysis, photosynthetic measurements, and enzyme assays.

    • All experiments should be performed with multiple biological replicates for statistical validity.

Quantification of Endogenous Plant Hormones by UHPLC-MS/MS

This protocol provides a method for the accurate quantification of multiple plant hormones from plant tissues.[10][11]

  • Sample Preparation:

    • Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[12]

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.[11]

  • Hormone Extraction:

    • To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile containing 1% acetic acid) and an internal standard mix.[10]

    • Homogenize the sample and incubate at -20°C for at least 1 hour.[10]

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[10]

    • Collect the supernatant containing the extracted hormones.

  • Solid-Phase Extraction (SPE) Purification:

    • Activate a C18 SPE cartridge with methanol and then equilibrate with the extraction solvent.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interfering compounds.

    • Elute the hormones with a high-organic solvent (e.g., 80% methanol).[11]

  • UHPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[11]

    • Inject the sample into a UHPLC system coupled to a tandem mass spectrometer (MS/MS).[10]

    • Separate the hormones using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[10]

    • Detect and quantify the hormones using multiple reaction monitoring (MRM) in the mass spectrometer, comparing the signal to that of the known concentration of the internal standard.[12]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanism of DA-6 is still under investigation, current evidence suggests that it does not act as a hormone itself but rather as a regulator of endogenous hormonal balance and signaling.[1][2] Transcriptomic studies have revealed that DA-6 application significantly alters the expression of genes involved in plant hormone signal transduction, starch and sucrose metabolism, and protein processing in the endoplasmic reticulum.[13]

Based on these findings, a proposed signaling pathway for DA-6 is presented below. It is hypothesized that DA-6, upon entering the plant cell, may interact with yet unidentified receptors or cellular components. This interaction triggers a cascade of events that ultimately leads to the observed physiological and molecular changes.

DA-6_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_gene_expression Gene Expression Regulation cluster_hormone_balance Hormonal Balance cluster_physiological_response Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) Receptor Putative Receptor / Cellular Component DA6->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Hormone_Genes Hormone Biosynthesis & Signaling Genes Signal_Transduction->Hormone_Genes Metabolism_Genes Metabolism-related Genes Signal_Transduction->Metabolism_Genes Stress_Genes Stress Response Genes Signal_Transduction->Stress_Genes Auxin Auxin ↑ Hormone_Genes->Auxin Cytokinin Cytokinin ↑ Hormone_Genes->Cytokinin Gibberellin Gibberellin ↑ Hormone_Genes->Gibberellin ABA ABA ↓ Hormone_Genes->ABA Photosynthesis Enhanced Photosynthesis Metabolism_Genes->Photosynthesis Stress_Tolerance Increased Stress Tolerance Stress_Genes->Stress_Tolerance Growth Promoted Growth & Development Auxin->Growth Cytokinin->Growth Gibberellin->Growth ABA->Stress_Tolerance Photosynthesis->Growth

Caption: Proposed signaling pathway of this compound (DA-6) in plant cells.

This model suggests that DA-6 perception initiates a signal transduction cascade that modulates the expression of a wide array of genes. The upregulation of genes involved in the biosynthesis of growth-promoting hormones (auxins, cytokinins, gibberellins) and the downregulation of genes related to stress hormones (ABA) leads to a favorable hormonal balance for growth. Concurrently, DA-6 influences the expression of genes related to primary and secondary metabolism, enhancing photosynthesis and the production of protective compounds. Furthermore, the regulation of stress-responsive genes contributes to the observed increase in plant tolerance to adverse environmental conditions.

Experimental Workflow Visualization

To provide a clear and logical representation of the experimental process for studying the effects of DA-6, the following workflow diagram is provided.

Experimental_Workflow cluster_analysis Data Analysis start Start plant_prep Plant Material Preparation start->plant_prep treatment DA-6 Treatment (Foliar Spray / Seed Priming) plant_prep->treatment control Control Treatment (No DA-6) plant_prep->control incubation Incubation under Controlled Conditions treatment->incubation control->incubation sampling Sample Collection (Leaves, Roots) incubation->sampling growth_analysis Growth Parameter Measurement sampling->growth_analysis hormone_analysis Hormone Quantification (UHPLC-MS/MS) sampling->hormone_analysis enzyme_assay Antioxidant Enzyme Activity Assays sampling->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR) sampling->gene_expression data_interpretation Data Interpretation & Conclusion growth_analysis->data_interpretation hormone_analysis->data_interpretation enzyme_assay->data_interpretation gene_expression->data_interpretation end End data_interpretation->end

Caption: A generalized experimental workflow for investigating the effects of DA-6 on plants.

Conclusion

This compound is a potent plant growth regulator that exerts its effects through the complex modulation of endogenous plant hormone networks. The quantitative data presented in this guide clearly demonstrate its ability to promote growth, enhance photosynthesis, and increase stress tolerance. The provided experimental protocols offer a standardized approach for future research in this area. The proposed signaling pathway, while requiring further validation, provides a logical framework for understanding the multifaceted actions of DA-6 at the molecular level. For researchers and professionals in agricultural science and drug development, a thorough understanding of DA-6's mechanisms is crucial for its effective and sustainable application in improving crop productivity and resilience. Further research focusing on the identification of DA-6's primary cellular targets and the elucidation of the precise molecular interactions within the signaling cascade will be instrumental in fully harnessing the potential of this promising synthetic regulator.

References

Methodological & Application

Application Notes and Protocols for 2-Diethylaminoethyl hexanoate (DA-6) in Wheat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Diethylaminoethyl hexanoate (DA-6), a plant growth regulator, to enhance wheat yield and quality. The information is based on current scientific literature and is intended for research and development purposes.

Introduction

This compound (DA-6) is a synthetic tertiary amine that acts as a plant growth regulator, demonstrating beneficial effects on a variety of crops, including wheat.[1][2][3] It has been shown to increase photosynthetic rates, promote biomass accumulation, and improve germination.[1][4] In wheat, the application of DA-6, particularly after anthesis, has been found to significantly increase grain weight and protein content.[1][5] This document outlines the protocols for its application and summarizes the key findings from relevant studies.

Mechanism of Action

DA-6 application in wheat has been shown to regulate several key metabolic and signaling pathways. Transcriptome analysis of wheat treated with DA-6 revealed an upregulation of genes involved in:

  • Sucrose and Starch Metabolism: DA-6 enhances the synthesis of sucrose in flag leaves (the source) and starch in the seeds (the sink), contributing to increased grain weight.[1]

  • Protein Processing: Genes related to protein processing in the endoplasmic reticulum are upregulated in both the stems and seeds, leading to higher seed protein content.[1]

  • Plant Hormone Signal Transduction: DA-6 appears to primarily regulate the abscisic acid (ABA) signal transduction pathway.[1] It has also been shown to increase the content of indole-3-acetic acid (IAA), zeatin riboside (ZR), and gibberellic acid (GA3) while decreasing ABA content in other plants.[4][6]

The dissipation half-life of DA-6 is relatively short, ranging from 1.1 to 8.2 days depending on the crop and environmental conditions, which is beneficial for its safe use.[1]

Data Summary

The following tables summarize the quantitative data from a key study on the effects of post-anthesis application of DA-6 on wheat (cv. Shannong 23) over two growing seasons.

Table 1: Effect of DA-6 Concentration on 1000-Grain Weight in Wheat

Treatment (DA-6 Concentration)1000-Grain Weight (g) - 20171000-Grain Weight (g) - 2018
C0 (0 g/L)40.5 ± 0.842.1 ± 0.6
C2 (2 g/L)42.3 ± 0.743.5 ± 0.5
C4 (4 g/L)43.8 ± 0.945.2 ± 0.7
C6 (6 g/L)44.6 ± 0.646.3 ± 0.8

Data adapted from Wen et al., 2019.[1]

Table 2: Effect of DA-6 Concentration on Seed Protein Content in Wheat

Treatment (DA-6 Concentration)Seed Protein Content (%) - 2017Seed Protein Content (%) - 2018
C0 (0 g/L)12.8 ± 0.313.1 ± 0.2
C2 (2 g/L)13.5 ± 0.213.8 ± 0.3
C4 (4 g/L)14.2 ± 0.414.5 ± 0.2
C6 (6 g/L)14.1 ± 0.314.3 ± 0.4

Data adapted from Wen et al., 2019.[1]

Experimental Protocols

This section provides a detailed methodology for the application of DA-6 to wheat in a research setting, based on established studies.[1]

1. Preparation of DA-6 Solution

  • Materials:

    • This compound (DA-6) powder (e.g., 98.5% purity)

    • Distilled water

    • Organic silicone surfactant

    • Analytical balance

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired concentrations for the experiment. Based on existing research, effective concentrations range from 2 g/L to 6 g/L.[1] A control of 0 g/L (distilled water with surfactant) should always be included.

    • For a 4 g/L solution, for example, weigh 4.0 g of DA-6 powder.

    • Dissolve the DA-6 powder in a final volume of 1 L of distilled water. Use a magnetic stirrer to ensure complete dissolution.

    • Add an organic silicone surfactant to the solution at a rate of 1 mL/L to improve adhesion and coverage on the wheat plants.

    • Prepare fresh solutions on the day of application.

2. Field Application Protocol

  • Experimental Design:

    • Use a randomized complete block design with multiple replications (e.g., 3-4 plots per treatment).

    • Ensure each plot is of a sufficient size to obtain representative yield data and minimize edge effects.

  • Plant Material:

    • Use a certified wheat variety (e.g., Shannong 23).[1]

    • Follow standard agronomic practices for fertilization and irrigation.

  • Application Timing:

    • The optimal timing for application to enhance grain filling is one week after anthesis.[1] Anthesis is the period when the flowers are open and pollination occurs.

  • Application Method:

    • Use a calibrated sprayer to ensure uniform application.

    • Apply the DA-6 solution as a foliar spray, ensuring thorough coverage of the flag leaves, stems, and spikes.

    • The application volume will depend on the sprayer and crop density but should be sufficient to wet the plant surfaces without excessive runoff.

  • Data Collection:

    • At maturity, harvest the central rows of each plot to determine grain yield.

    • Measure the 1000-grain weight from a representative sample of harvested grains.

    • Analyze the grain for protein content using standard methods (e.g., Kjeldahl or near-infrared spectroscopy).

    • For molecular studies, collect tissue samples (flag leaves, stems, seeds) at specific time points after application (e.g., 24 days after anthesis for transcriptome analysis).[1]

Visualizations

The following diagrams illustrate the proposed signaling pathway of DA-6 in wheat and a typical experimental workflow.

DA6_Signaling_Pathway DA6 DA-6 Application (Post-Anthesis) FlagLeaf Flag Leaf (Source) DA6->FlagLeaf Stem Stem (Transport) DA6->Stem Seed Seed (Sink) DA6->Seed Hormone Plant Hormone Signal Transduction (ABA Pathway) DA6->Hormone Sucrose Sucrose Synthesis ↑ FlagLeaf->Sucrose ProteinProcessing in Seeds Stem->ProteinProcessing in Stems Starch in Seeds Seed->Starch Seed->ProteinProcessing Yield Increased Grain Weight & Protein Content Sucrose->Yield Starch->Yield ProteinProcessing->Yield Hormone->Yield

Caption: Proposed signaling pathway of DA-6 in wheat.

Experimental_Workflow start Start: Wheat Plantation growth Growth to Anthesis Stage start->growth prep Prepare DA-6 Solutions (0, 2, 4, 6 g/L) growth->prep application Foliar Application (1 Week Post-Anthesis) prep->application sampling Tissue Sampling (Optional) (e.g., 24 days post-anthesis) application->sampling harvest Harvest at Maturity application->harvest analysis Data Analysis: - 1000-Grain Weight - Protein Content - Transcriptome (Optional) sampling->analysis harvest->analysis end End: Results analysis->end

Caption: Experimental workflow for DA-6 application in wheat.

References

Application Notes and Protocols for 2-Diethylaminoethyl Hexanoate (DA-6) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator that has demonstrated significant potential in enhancing plant growth and development. Its application in plant tissue culture is an emerging area of interest, with studies indicating its capacity to improve regeneration rates, promote biomass accumulation, and modulate physiological processes. DA-6 is reported to increase the endogenous levels of plant hormones such as auxins and cytokinins, while also influencing key metabolic pathways, including chlorophyll, protein, and nucleic acid synthesis, and enhancing photosynthetic efficiency.[1][2] This document provides a detailed overview of the applications of DA-6 in plant tissue culture, including quantitative data from studies on Echinacea purpurea, detailed experimental protocols for its use, and diagrams illustrating its proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound (DA-6) on the in vitro growth and development of Echinacea purpurea. The data is adapted from a study by Chen et al. (2013), which investigated the impact of various DA-6 concentrations on adventitious bud regeneration and subsequent plantlet growth.[1]

Table 1: Effect of DA-6 Concentration on Adventitious Bud Regeneration from Different Explants of Diploid Echinacea purpurea

DA-6 Concentration (mg/L)Leaf Explant Regeneration (%)Petiole Explant Regeneration (%)Root Explant Regeneration (%)
0.0020.030.040.0
0.0845.055.070.0
0.1660.075.050.0
0.3250.060.030.0

Table 2: Effect of DA-6 Concentration on the Growth of Regenerated Diploid Echinacea purpurea Plantlets

DA-6 Concentration (mg/L)Plant Height (cm)Plant Weight (g)Root NumberTotal Root Length (cm)
0.003.5 ± 0.40.10 ± 0.028.2 ± 1.125.6 ± 3.1
0.084.2 ± 0.50.14 ± 0.0310.5 ± 1.535.8 ± 4.2
0.165.1 ± 0.60.18 ± 0.0412.1 ± 1.848.2 ± 5.5
0.324.8 ± 0.50.16 ± 0.0311.0 ± 1.642.5 ± 4.9

Table 3: Effect of DA-6 Concentration on the Growth of Regenerated Triploid Echinacea purpurea Plantlets

DA-6 Concentration (mg/L)Plant Height (cm)Plant Weight (g)Root Weight (g)Root Thickness (mm)
0.004.1 ± 0.40.15 ± 0.020.03 ± 0.010.8 ± 0.1
0.084.9 ± 0.50.19 ± 0.030.04 ± 0.011.0 ± 0.1
0.165.8 ± 0.60.24 ± 0.040.06 ± 0.011.2 ± 0.2
0.325.5 ± 0.60.22 ± 0.040.05 ± 0.011.1 ± 0.2

Table 4: Effect of DA-6 Concentration on the Growth of Regenerated Tetraploid Echinacea purpurea Plantlets

DA-6 Concentration (mg/L)Plant Height (cm)Plant Weight (g)Total Root NumberTotal Root Length (cm)
0.004.5 ± 0.50.18 ± 0.039.8 ± 1.230.1 ± 3.5
0.085.4 ± 0.60.23 ± 0.0412.3 ± 1.640.7 ± 4.8
0.166.2 ± 0.70.28 ± 0.0514.5 ± 2.055.4 ± 6.1
0.325.9 ± 0.60.26 ± 0.0513.1 ± 1.850.2 ± 5.7

Experimental Protocols

The following protocols provide a general framework for the application of DA-6 in plant tissue culture. Optimal concentrations and specific media formulations may vary depending on the plant species and explant type and should be determined empirically.

Protocol 1: Preparation of DA-6 Stock Solution
  • Materials:

    • This compound (DA-6) powder

    • Ethanol (95%) or sterile distilled water

    • Sterile volumetric flask (e.g., 100 mL)

    • Sterile magnetic stirrer and stir bar

    • Sterile filter sterilization unit (0.22 µm pore size)

    • Sterile storage bottles

  • Procedure:

    • Weigh the desired amount of DA-6 powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). For a 1 mg/mL stock solution, weigh 100 mg of DA-6.

    • In a sterile laminar flow hood, transfer the weighed DA-6 powder to a sterile volumetric flask.

    • Add a small amount of 95% ethanol to dissolve the powder. DA-6 is soluble in organic solvents like ethanol.[3] Alternatively, if using a water-soluble salt form of DA-6, use sterile distilled water.

    • Once dissolved, bring the volume up to the final desired volume (e.g., 100 mL) with sterile distilled water while stirring continuously.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

    • Label the bottle with the name of the solution, concentration, and date of preparation.

    • Store the stock solution at 4°C in the dark.

Protocol 2: General Protocol for Callus Induction with DA-6
  • Basal Medium: Murashige and Skoog (MS) medium is commonly used.[4]

  • Plant Growth Regulators:

    • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-Naphthaleneacetic acid (NAA)) at a concentration typically ranging from 0.5 to 2.0 mg/L.

    • Cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin) at a concentration typically ranging from 0.1 to 0.5 mg/L.

    • DA-6: Add from the stock solution to achieve a final concentration in the range of 0.05 to 0.5 mg/L. A concentration gradient experiment is recommended to determine the optimal level for the specific plant species.

  • Other Components:

    • Sucrose: 30 g/L

    • Gelling agent (e.g., Agar): 7-8 g/L

  • Procedure:

    • Prepare the MS basal medium with macronutrients, micronutrients, vitamins, and sucrose.

    • Add the required volumes of auxin, cytokinin, and DA-6 stock solutions.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent and autoclave the medium at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile petri dishes or culture vessels.

    • Aseptically place the surface-sterilized explants (e.g., leaf discs, stem segments) onto the solidified medium.

    • Incubate the cultures in the dark or under a 16/8 hour light/dark photoperiod at 25 ± 2°C.

    • Observe for callus formation at the cut surfaces of the explants.

Protocol 3: General Protocol for Shoot Multiplication with DA-6
  • Basal Medium: MS medium.

  • Plant Growth Regulators:

    • Cytokinin (e.g., BAP or Kinetin) at a concentration typically ranging from 0.5 to 2.0 mg/L to promote shoot proliferation.

    • Auxin (e.g., NAA) at a low concentration (e.g., 0.1 mg/L) or omitted, depending on the species.

    • DA-6: Add from the stock solution to achieve a final concentration in the range of 0.1 to 1.0 mg/L.

  • Procedure:

    • Prepare the MS medium as described in the callus induction protocol, incorporating the specified plant growth regulators.

    • Aseptically transfer the induced calli or existing shoot clumps to the fresh shoot multiplication medium.

    • Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 ± 2°C.

    • Subculture the proliferating shoots every 3-4 weeks to fresh medium to maintain vigorous growth.

Protocol 4: General Protocol for In Vitro Rooting with DA-6
  • Basal Medium: Half-strength or full-strength MS medium.

  • Plant Growth Regulators:

    • Auxin (e.g., Indole-3-butyric acid (IBA) or NAA) at a concentration typically ranging from 0.1 to 1.0 mg/L to induce root formation.

    • DA-6: Add from the stock solution to achieve a final concentration in the range of 0.05 to 0.2 mg/L.

  • Procedure:

    • Prepare the rooting medium as described previously, incorporating the specified auxin and DA-6 concentrations.

    • Excise individual elongated shoots (typically 2-3 cm in length) from the multiplication cultures.

    • Aseptically transfer the basal end of each shoot into the rooting medium.

    • Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 ± 2°C.

    • Observe for root initiation and development within 2-4 weeks.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways influenced by DA-6 and a general experimental workflow for its application in plant tissue culture.

DA6_Signaling_Pathway cluster_hormones Endogenous Hormone Regulation cluster_metabolism Metabolic Pathways cluster_response Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) Auxin Auxin Synthesis/Signaling DA6->Auxin Cytokinin Cytokinin Synthesis/Signaling DA6->Cytokinin Gibberellin Gibberellin Synthesis/Signaling DA6->Gibberellin ABA Abscisic Acid (ABA) Signaling (downregulation) DA6->ABA Photosynthesis Photosynthesis (Increased Chlorophyll) DA6->Photosynthesis Protein_Synth Protein Synthesis DA6->Protein_Synth Nucleic_Acid_Synth Nucleic Acid Synthesis DA6->Nucleic_Acid_Synth Starch_Sucrose Starch & Sucrose Metabolism DA6->Starch_Sucrose Cell_Division Cell Division & Elongation Auxin->Cell_Division Cytokinin->Cell_Division Growth_Development Enhanced Growth & Development Gibberellin->Growth_Development Stress_Tolerance Stress Tolerance (Drought, Cold) ABA->Stress_Tolerance Photosynthesis->Growth_Development Protein_Synth->Growth_Development Nucleic_Acid_Synth->Cell_Division Starch_Sucrose->Growth_Development Cell_Division->Growth_Development

Caption: Proposed signaling pathways influenced by DA-6 in plants.

Experimental_Workflow cluster_culture In Vitro Culture Stages Start Start: Select Explant Material Sterilization Surface Sterilization of Explants Start->Sterilization Callus_Induction Callus Induction (MS + Auxin + Cytokinin + DA-6) Sterilization->Callus_Induction Shoot_Multiplication Shoot Multiplication (MS + Cytokinin +/- Auxin + DA-6) Callus_Induction->Shoot_Multiplication Rooting Rooting (1/2 MS + Auxin + DA-6) Shoot_Multiplication->Rooting Acclimatization Acclimatization of Plantlets Rooting->Acclimatization End End: Greenhouse Transfer Acclimatization->End

Caption: General experimental workflow for using DA-6 in plant tissue culture.

Conclusion

This compound (DA-6) presents a promising tool for enhancing the efficiency of plant tissue culture protocols. Its demonstrated ability to promote cell division, shoot regeneration, and overall plantlet vigor makes it a valuable supplement to standard culture media. The provided protocols offer a starting point for the integration of DA-6 into various in vitro applications. However, it is crucial to emphasize that optimal concentrations and combinations with other plant growth regulators are highly species- and even genotype-dependent, necessitating empirical optimization for each new plant system. Further research into the precise molecular mechanisms of DA-6 action will undoubtedly unlock its full potential in plant biotechnology and drug development from plant-derived compounds.

References

Application Notes and Protocols for the Analysis of 2-Diethylaminoethyl Hexanoate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2-Diethylaminoethyl hexanoate (DA-6), a plant growth regulator, in soil matrices. The methodologies described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and selectivity for the detection of DA-6 residues.

Overview of Analytical Approaches

The determination of this compound in complex matrices like soil requires robust sample preparation to remove interfering substances, followed by sensitive and selective analytical detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in soil and is detailed here. For detection, both GC-MS and UPLC-MS/MS are powerful techniques, with the choice often depending on available instrumentation and specific analytical requirements.

Experimental Workflow

The overall process for the analysis of this compound in soil is depicted in the workflow diagram below. This process includes sample collection and preparation, extraction using the QuEChERS method, and subsequent analysis by either GC-MS or UPLC-MS/MS.

Analytical Workflow for this compound in Soil cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_analysis Analysis Soil Sample Collection Soil Sample Collection Air Drying Air Drying Soil Sample Collection->Air Drying Drying Sieving (2mm) Sieving (2mm) Air Drying->Sieving (2mm) Sieve Homogenization Homogenization Sieving (2mm)->Homogenization Grind Extraction with Acetonitrile Extraction with Acetonitrile Homogenization->Extraction with Acetonitrile Addition of Salts & Shaking Addition of Salts & Shaking Extraction with Acetonitrile->Addition of Salts & Shaking Centrifugation Centrifugation Addition of Salts & Shaking->Centrifugation dSPE Cleanup dSPE Cleanup Centrifugation->dSPE Cleanup Supernatant GC_MS_Analysis GC-MS Analysis dSPE Cleanup->GC_MS_Analysis Final Extract LC_MS_MS_Analysis UPLC-MS/MS Analysis dSPE Cleanup->LC_MS_MS_Analysis Final Extract Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis LC_MS_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in soil.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for the detection of this compound in soil, as reported in scientific literature.

Table 1: Method Performance Data for UPLC-MS/MS Analysis

ParameterValueReference
Limit of Detection (LOD)<0.005 mg/kg[1][2]
Limit of Quantitation (LOQ)≤0.015 mg/kg[1][2]
Recovery76.3% - 100.0%[1][2]
Relative Standard Deviation (RSD)4.7% - 11.8%[1][2]

Table 2: Method Performance Data for GC-MS and LC-MS/MS Analysis

ParameterValueReference
Limit of Quantitation (LOQ)0.005 mg/kg[3]
Recovery80.5% - 103.3%[3]
Relative Standard Deviation (RSD)<14.2%[3]

Detailed Experimental Protocols

Sample Preparation Protocol
  • Sample Collection: Collect representative soil samples from the area of interest.

  • Drying: Air-dry the soil samples at ambient temperature until constant weight is achieved.

  • Sieving: Sieve the dried soil through a 2 mm mesh to remove stones and large debris.

  • Homogenization: Grind the sieved soil to a fine, homogeneous powder using a mortar and pestle or a mechanical grinder. Store the homogenized sample in a sealed container until extraction.

QuEChERS Extraction and Cleanup Protocol

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil.

  • Extraction: a. Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte. d. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). b. Vortex the tube for 30 seconds. c. Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes. d. The resulting supernatant is the final extract for analysis.

UPLC-MS/MS Analysis Protocol
  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 216.2

      • Product Ion 1 (Quantifier) (m/z): 86.1

      • Product Ion 2 (Qualifier) (m/z): 100.1

    • Source Temperature: 120 °C.[4]

    • Desolvation Temperature: 350 °C.[4]

    • Capillary Voltage: 3.0 kV.[4]

GC-MS Analysis Protocol
  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: A suitable program would be to start at a low temperature (e.g., 60 °C), hold for a short period, then ramp up to a final temperature (e.g., 280 °C) and hold.

    • Injection Volume: 1-2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 86 (quantifier), 100, and 143.[5]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. The logical relationship is a linear workflow from sample acquisition to data interpretation as illustrated in the experimental workflow diagram.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and soil types. It is recommended to perform method validation to ensure accuracy and precision.

References

Application Note: Analysis of 2-Diethylaminoethyl Hexanoate Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Diethylaminoethyl hexanoate, also known as DA-6, is a synthetic plant growth regulator used to enhance crop yield and quality.[1] Its application in agriculture necessitates reliable and sensitive analytical methods for the determination of its residues in food matrices to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such residues.[2] This document provides a detailed protocol and application data for the analysis of this compound in fruit samples, specifically apples, using an improved QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.[1]

Principle of GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] In this analysis, the sample extract is injected into the GC system, where this compound is volatilized and separated from other components in the sample matrix as it passes through a capillary column.[3] The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio, allowing for highly specific and sensitive quantification.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described GC-MS method for the analysis of this compound residues in apples.[1]

ParameterResult
Limit of Detection (LOD)0.0024 mg/kg
Limit of Quantification (LOQ)0.008 mg/kg
Recovery (at three spiked levels)74.1% - 84.2%
Relative Standard Deviation (RSD)1.5% - 4.1%

Experimental Protocols

This section details the methodology for the determination of this compound residues in apples.[1]

Sample Preparation (Improved QuEChERS Method)

A robust sample preparation protocol is crucial for accurate and reliable GC-MS analysis by removing interfering matrix components.[3][4]

Materials and Reagents:

  • Homogenized apple sample

  • Warm water

  • Dichloromethane

  • Primary secondary amine (PSA) sorbent

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Extraction: Weigh a representative homogenized sample of apples. The sample is first extracted with warm water.[1]

  • Liquid-Liquid Re-extraction: The aqueous extract is then subjected to a liquid-liquid re-extraction with dichloromethane to partition the this compound into the organic phase.[1]

  • Concentration: The dichloromethane extract is concentrated using a rotary evaporator.[1]

  • Clean-up: The concentrated residue is cleaned up using a dispersive solid-phase extraction (d-SPE) technique with primary secondary amine (PSA) to remove matrix interferences.[1]

  • Final Preparation: The cleaned extract is dried, reconstituted in a suitable solvent, and transferred to a GC vial for analysis.[5]

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector.

GC Conditions:

  • Column: HP-5 capillary column (or equivalent).[1]

  • Injector Temperature: 210°C (as a general starting point, optimization may be required).[6]

  • Injection Mode: Splitless.[5][6]

  • Carrier Gas: Helium.[6]

  • Oven Temperature Program: An optimized temperature gradient is necessary to ensure good separation. A typical program might start at a lower temperature, ramp to a higher temperature, and hold.

MS Conditions:

  • Ion Source: Electron Ionization (EI).[1]

  • Ionization Mode: Selected Ion Monitoring (SIM).[1] This mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or dichloromethane) at concentrations bracketing the expected sample concentrations.[3][7]

  • Calibration Curve: Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is desirable.[8][9]

  • Quantification: Inject the prepared sample extracts and determine the concentration of this compound by comparing its peak area to the calibration curve.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[2][7][8]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[8]

  • Linearity: Assessed by the correlation coefficient of the calibration curve over a defined concentration range.[7][8]

  • Accuracy: Determined by recovery studies on spiked blank samples at different concentration levels.[7][8]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements.[7][8]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Apple Sample Extraction Warm Water Extraction Sample->Extraction ReExtraction Dichloromethane Liquid-Liquid Re-extraction Extraction->ReExtraction Concentration Rotary Evaporation ReExtraction->Concentration Cleanup d-SPE Cleanup with PSA Concentration->Cleanup FinalPrep Reconstitution in Solvent Cleanup->FinalPrep Injection GC Injection FinalPrep->Injection Separation Chromatographic Separation (HP-5 Column) Injection->Separation Detection Mass Spectrometry Detection (EI, SIM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

References

Application Note: Quantification of 2-Diethylaminoethyl Hexanoate using a UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Diethylaminoethyl hexanoate (DA-6) is a plant growth regulator.[1][2] Its quantification in various matrices is crucial for regulatory compliance and research purposes. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound. The method is suitable for high-throughput analysis and provides accurate and precise quantification.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, UPLC separation, and MS/MS detection of this compound.

Sample Preparation

The sample preparation procedure is designed to extract this compound from the sample matrix and remove potential interferences.

  • For Soil and Plant Matrices (e.g., Cotton):

    • Homogenize the sample to ensure uniformity.

    • Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solution (e.g., water-0.6% formic acid containing 0.2% NH4Cl for cotton seeds).[3][4]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Further cleanup can be performed using Solid Phase Extraction (SPE).

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.[3]

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.

  • UPLC Conditions:

    • Column: A reverse-phase C18 column is recommended for separation.

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution: A gradient elution is employed to ensure optimal separation.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Collision Gas: Argon.

Quantitative Data Summary

The following table summarizes the quantitative performance of this UPLC-MS/MS method for the analysis of this compound.

ParameterResult
Linearity (r²)> 0.997[3][4]
Limit of Detection (LOD)< 0.005 mg/kg[3][4]
Limit of Quantification (LOQ)< 0.015 mg/kg[3][4]
Average Recovery76.3% - 100.0%[3][4]
Relative Standard Deviation (RSD)4.7% - 11.8%[3][4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction homogenize->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute inject Sample Injection reconstitute->inject separate UPLC Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for this compound quantification.

References

Application Note and Protocol: Preparation of a Stock Solution of 2-Diethylaminoethyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Diethylaminoethyl hexanoate, also known as DA-6, is a versatile organic compound with applications as a plant growth regulator and as an intermediate in organic synthesis.[1][2][3] Accurate and consistent preparation of stock solutions is fundamental for obtaining reproducible results in experimental settings. This document provides a detailed protocol for the preparation of stock solutions of this compound, covering safety precautions, solvent selection, and step-by-step methodologies for achieving desired concentrations.

Compound Information and Properties

This compound is an ester formed from hexanoic acid and diethylaminoethanol.[1] Its key physical and chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 10369-83-2[][5][6][7]
Molecular Formula C₁₂H₂₅NO₂[1][][5]
Molecular Weight 215.33 g/mol [1][][5][7]
Appearance Colorless to yellow transparent liquid[1][]
Boiling Point 277 °C[1][]
Flash Point 87.5 °C[1]
Purity Typically >97%[][6]
IUPAC Name 2-(diethylamino)ethyl hexanoate[5]

Note: While the pure compound is a liquid, it is sometimes available as a citrate salt, which is a white crystalline solid.[3] This protocol focuses on the liquid form unless otherwise specified.

Safety and Handling Precautions

Before handling this compound, it is crucial to read the Safety Data Sheet (SDS).[8][9] The compound is considered hazardous by OSHA Hazard Communication Standards.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling mist or vapors.[8]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8][9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person into fresh air.[8][9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[8]

  • Storage: Store containers in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[10] The material is generally stable under normal ambient conditions.[11]

Experimental Protocols

Protocol for Solvent Solubility Determination

The solubility of this compound can vary based on the specific application and desired final concentration. While it is reported to be soluble in most organic solvents and slightly soluble in water, a preliminary test is recommended.[3][10] The citrate salt form is readily soluble in water.[3]

Materials:

  • This compound

  • Microcentrifuge tubes (1.5 mL)

  • Selection of solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (Absolute)

    • Methanol

    • Deionized Water

  • Pipettes and tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Add approximately 2-5 mg of this compound to a microcentrifuge tube.

  • Add 100 µL of the first test solvent (e.g., DMSO) to the tube.

  • Cap the tube securely and vortex for 30 seconds.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.

  • If the compound remains undissolved, it can be considered poorly soluble at that concentration.

  • Repeat steps 1-6 for each solvent to be tested.

  • Record the observations to determine the most suitable solvent for your stock solution. For many in vitro applications, DMSO is a common first choice.[12]

Table 2: Reported Solubility Summary

SolventSolubilityNotes
Water Slightly Soluble / SolubleSolubility may be pH-dependent. The citrate salt form is reported to be easily soluble.[3][13]
Organic Solvents SolubleIncludes DMSO, ethanol, methanol, and acetone.[3][10][14]
Protocol for Preparing a Molar Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a stock solution with a specific molar concentration.

Materials:

  • This compound (liquid)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL) or appropriate vial

  • Chosen solvent (e.g., anhydrous DMSO)

  • Pipettes and tips

  • Vortex mixer

Calculations: The formula to determine the required mass of the compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [12]

For a 10 mM (0.010 mol/L) stock solution in 10 mL (0.010 L): Mass (g) = 0.010 mol/L * 0.010 L * 215.33 g/mol = 0.00215 g = 2.15 mg

Since the compound is a liquid, it is more accurate to calculate the required volume using its density (approximately 0.907 g/mL).[]

Volume (mL) = Mass (g) / Density (g/mL) Volume (mL) = 0.00215 g / 0.907 g/mL = 0.00237 mL = 2.37 µL

Procedure:

  • Using a calibrated micropipette, carefully measure 2.37 µL of this compound.

  • Dispense the liquid into a 10 mL volumetric flask.

  • Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the flask.

  • Cap the flask and vortex thoroughly until the solution is homogeneous. Gentle warming or sonication may be used if necessary.

  • Carefully add the solvent to the flask until the meniscus reaches the 10 mL calibration mark.

  • Invert the sealed flask several times to ensure the solution is completely mixed.

  • The final concentration is 10 mM.

Table 3: Example Calculations for Stock Solutions

Desired ConcentrationVolume to PrepareMass of Compound RequiredVolume of Liquid Required (Density ≈ 0.907 g/mL)
10 mM5 mL1.08 mg1.19 µL
10 mM10 mL2.15 mg2.37 µL
50 mM2 mL2.15 mg2.37 µL
100 mM1 mL2.15 mg2.37 µL

Storage and Stability

  • Short-Term Storage: For solutions that will be used within a few days, store at 2-8 °C.

  • Long-Term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20 °C or -80 °C.

  • Stability: The compound has a limited shelf life.[] Always refer to the expiration date on the label. Solutions should be protected from light and stored in a dry environment.

Visualized Workflows

The following diagrams illustrate the key processes described in this document.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: Obtain Compound and Review SDS calc 1. Calculate Required Amount (Mass or Volume) start->calc measure 2. Accurately Measure Compound (Analytical Balance or Micropipette) calc->measure add_solvent 3. Add Partial Volume of Chosen Solvent measure->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve final_vol 5. Adjust to Final Volume with Solvent dissolve->final_vol mix 6. Homogenize Final Solution final_vol->mix aliquot 7. Aliquot into Single-Use Vials mix->aliquot store 8. Store at Appropriate Temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Solvent_Selection_Logic decision decision proc proc res res start Start: Define Experimental Need (e.g., cell culture, organic synthesis) test_dmso Test Solubility in DMSO start->test_dmso dissolved_dmso Is it fully dissolved? test_dmso->dissolved_dmso use_dmso Use DMSO dissolved_dmso->use_dmso Yes test_etoh Test Solubility in Ethanol dissolved_dmso->test_etoh No dissolved_etoh Is it fully dissolved? test_etoh->dissolved_etoh use_etoh Use Ethanol dissolved_etoh->use_etoh Yes test_water Consider Aqueous Buffers (especially for salt forms) dissolved_etoh->test_water No

Caption: Logical diagram for selecting an appropriate solvent.

References

Application Notes and Protocols: Synthesis of 2-Diethylaminoethyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Role of 2-Diethylaminoethyl Hexanoate in Esterification Reactions

It is important to clarify that this compound, commonly known as DA-6, is not typically used as a reagent or catalyst for general esterification reactions in organic synthesis. Instead, it is the product of an esterification reaction between hexanoic acid and 2-(diethylamino)ethanol. Its primary application is in agriculture as a potent plant growth regulator, where it enhances photosynthesis, increases stress tolerance, and improves crop yield and quality.[1][2][3][4][5]

These application notes, therefore, focus on the synthesis of this compound via esterification, providing detailed protocols for its preparation for researchers, scientists, and drug development professionals who may wish to synthesize this compound for further study or application development.

Application Note 1: Synthesis of this compound via Fischer Esterification

Introduction

This compound is synthesized through the Fischer esterification of hexanoic acid and 2-(diethylamino)ethanol.[6][7][8][9] This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. The equilibrium of this reversible reaction is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.[6][10] Various catalysts can be employed, with organotitanates like tetrabutyl titanate and Lewis acids such as anhydrous calcium chloride showing high efficacy.[11][12]

Reaction Scheme

The overall reaction is as follows:

Hexanoic Acid + 2-(Diethylamino)ethanol → this compound + Water

G cluster_reactants Reactants Hexanoic_Acid Hexanoic Acid Plus1 + DEA_Ethanol 2-(Diethylamino)ethanol Arrow Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Arrow DA6 This compound Plus2 + Water Water

Caption: Fischer esterification of hexanoic acid and 2-(diethylamino)ethanol.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for this compound.

Table 1: Reaction Conditions and Yields for Tetrabutyl Titanate Catalyzed Synthesis [11]

ParameterExample 1Example 2Example 3Example 4
Hexanoic Acid (kg) 11.614.517.417.4
2-(Diethylamino)ethanol (kg) 11.714.6517.5817.58
Catalyst: Ti(OBu)₄ (g) 360450540540
Solvent: Toluene (L) 111316.616.6
Reaction Temperature (°C) 125-145145
Reaction Time (hours) 4.2-4.54.5
Final Product Citrate SaltCitrate SaltCitrate SaltCitrate Salt
Yield (%) 82.092.988.991.7

Table 2: Reaction Conditions for Anhydrous Calcium Chloride Catalyzed Synthesis [12]

ParameterValue
Hexanoic Acid (g) 11.6
2-(Diethylamino)ethanol (g) 11.7
Catalyst: Anhydrous CaCl₂ (g) 1.0
Solvent: Cyclohexane (mL) 80
Reaction Temperature (°C) 80 (reflux)
Reaction Time (hours) 6
Yield (%) 85.96

Experimental Protocols

Protocol 1: One-Step Synthesis using Tetrabutyl Titanate Catalyst [11]

This protocol describes the synthesis of this compound citrate salt.

Materials:

  • Hexanoic acid (1.0 molar equivalent)

  • 2-(Diethylamino)ethanol (1.0 molar equivalent)

  • Tetrabutyl titanate (Ti(OBu)₄) (approx. 0.03:1 weight ratio to hexanoic acid)

  • Toluene (approx. 0.78:1 weight ratio to hexanoic acid)

  • Citric acid monohydrate

  • Anhydrous ethanol

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark or oil-water separator.

  • Heating mantle

  • Condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with toluene, hexanoic acid, and 2-(diethylamino)ethanol.

  • Catalyst Addition: Add the catalyst, tetrabutyl titanate, to the mixture.

  • Esterification: Heat the mixture to reflux (125-145°C) with stirring. Water generated from the reaction will be collected in the oil-water separator.

  • Monitoring: Continue the reflux for 4 to 4.5 hours. Monitor the reaction progress by measuring the amount of water collected. The reaction is considered near completion when 85-95% of the theoretical amount of water is collected.

  • Solvent Removal: Once the desired conversion is reached, begin to distill off the toluene through the separator. Continue heating to raise the pot temperature to 170-180°C to ensure most of the toluene is removed.

  • Cooling: Stop heating and cool the reaction mixture to 80-90°C.

  • Salt Formation: Add citric acid monohydrate and anhydrous ethanol to the crude this compound. Stir at 80-90°C until all the citric acid has dissolved.

  • Crystallization and Isolation: Discharge the hot solution into a suitable container and allow it to cool to room temperature for crystallization.

  • Purification: Collect the crystalline product by filtration and dry to obtain this compound citrate.

Protocol 2: Synthesis using Anhydrous Calcium Chloride Catalyst [12]

Materials:

  • Hexanoic acid (11.6 g)

  • 2-(Diethylamino)ethanol (11.7 g)

  • Anhydrous calcium chloride (1.0 g)

  • Cyclohexane (80 mL)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark or water separator.

  • Heating mantle

  • Condenser

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To the three-necked flask, add hexanoic acid, 2-(diethylamino)ethanol, anhydrous calcium chloride, and cyclohexane.

  • Esterification: Begin stirring and heat the mixture to reflux (approximately 80°C). The water produced during the esterification will be collected in the water separator as an azeotrope with cyclohexane.

  • Reaction Time: Maintain the reflux for 6 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the calcium chloride catalyst by filtration.

  • Solvent Removal: Recover the cyclohexane from the filtrate by distillation at atmospheric pressure.

  • Product Purification: Purify the resulting crude ester by vacuum distillation, collecting the fraction at 146–150°C / 0.0875 MPa.

Workflow and Pathway Diagrams

G cluster_workflow Synthesis Workflow start Charge Reactor (Acid, Alcohol, Solvent) add_cat Add Catalyst start->add_cat reflux Heat to Reflux (125-145°C for Ti(OBu)₄) (80°C for CaCl₂) add_cat->reflux water_sep Azeotropic Water Removal (Dean-Stark) reflux->water_sep monitor Monitor Reaction (Water volume) water_sep->monitor monitor->reflux Incomplete solvent_rem Remove Solvent (Distillation) monitor->solvent_rem Complete cool Cool Mixture solvent_rem->cool workup Work-up/ Purification cool->workup end Isolated Product workup->end

Caption: General experimental workflow for the synthesis of this compound.

G cluster_mechanism Fischer Esterification Mechanism Pathway p1 1. Protonation of Carboxylic Acid p2 2. Nucleophilic Attack by Alcohol p1->p2 Activates Carbonyl p3 3. Proton Transfer p2->p3 Forms Tetrahedral Intermediate p4 4. Elimination of Water p3->p4 Creates Good Leaving Group (H₂O) p5 5. Deprotonation p4->p5 Forms Protonated Ester p5->p1 Regenerates Catalyst

References

Application Notes and Protocols for Seed Treatment with 2-Diethylaminoethyl Hexanoate (DA-6) to Enhance Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Diethylaminoethyl hexanoate (DA-6), a novel plant growth regulator, as a seed treatment to improve germination rates, enhance seedling vigor, and increase stress tolerance.

Introduction

This compound (DA-6) is a synthetic plant growth regulator that has demonstrated significant potential in agriculture for improving crop yield and quality.[1][2][3] One of its key applications is as a seed treatment, where it has been shown to promote germination, particularly in aged seeds and under various abiotic stress conditions such as drought.[2][4][5][6] DA-6 positively influences several physiological and biochemical processes within the seed, including hormonal balance, metabolic pathways, and the activation of protective enzymes.[4][5][6][7]

Mechanism of Action

DA-6 treatment enhances seed germination and early seedling establishment through a multi-faceted mechanism:

  • Hormonal Regulation: DA-6 priming has been observed to increase the endogenous levels of growth-promoting hormones such as indole-3-acetic acid (IAA), gibberellins (GA), and cytokinins (CTK), while reducing the content of the germination-inhibiting hormone, abscisic acid (ABA).[3][4] This hormonal shift creates a favorable environment for the initiation of germination.

  • Metabolic Enhancement: In aged soybean seeds, DA-6 promotes the hydrolysis of triacylglycerol and the conversion of fatty acids to sugars, providing the necessary energy for germination and seedling growth.[2][5] It also accelerates starch catabolism by enhancing the activities of hydrolases like α-amylase and β-amylase.[4][6][7]

  • Enzyme Activation: DA-6 treatment can increase the activity of various enzymes crucial for seed vigor and stress tolerance, including total amylase, dehydrogenase, superoxide dismutase (SOD), and peroxidase (POD).[7][8]

  • Osmotic Adjustment and Dehydrin Accumulation: Under drought stress, DA-6 helps in osmotic adjustment by increasing the content of soluble sugars and proline. It also upregulates the expression of genes encoding dehydrins, which are proteins that protect cellular structures from dehydration damage.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of DA-6 seed treatment on various germination and seedling growth parameters as reported in scientific literature.

Table 1: Effect of DA-6 on Germination Parameters

Crop SpeciesDA-6 ConcentrationTreatment MethodImprovement ObservedReference
Aged Soybean200 µMImbibitionIncreased final germination rate and seedling establishment.[2]
White Clover2 mMSeed Priming (2h)Mitigated drought-induced reduction in germination percentage, vigor, and index.[3][4]
Rice10 mg/LSeed Soaking (36h)Improved germination potential and vigor index.[7]
Spinach5 mg/LSeed Soaking (12h)Increased seed germination rate by 68% - 102.86%.[7]
Maize50 mg/LSeed DressingImproved seed vigor index by 10% - 26%. Under drought, salt, and low-temperature stress, vigor index improved by 7.9%, 11.8%, and 6.1% respectively.[8]
Peanut8-15 mg/LSeed Soaking (4h)Improved fruit-setting rate and increased pod number.[9]
Rapeseed8-15 mg/LSeed Soaking (8h)Increased germination rate and resulted in flourishing growth.[9]

Table 2: Effect of DA-6 on Seedling Growth Parameters

Crop SpeciesDA-6 ConcentrationTreatment MethodImprovement ObservedReference
White Clover2 mMSeed Priming (2h)Mitigated drought-induced reduction in root length, shoot length, and fresh weight.[4]
Maize50 mg/LSeed DressingIncreased root length and dry weight per plant.[8]
Soybean10 mg/LSeedling SprayIncreased leaf length, leaf width, and leaf area.[7]
Corn5-20 mg/LSeed Soaking (12h)Improved root length, root fresh weight, plant height, and plant fresh weight.[7]

Experimental Protocols

Protocol for Seed Priming with DA-6

This protocol is designed for researchers investigating the effects of DA-6 on seed germination under controlled laboratory conditions.

Materials:

  • Seeds of the desired plant species

  • This compound (DA-6)

  • Deionized water

  • 75% Ethanol

  • Petri dishes

  • Filter paper

  • Plant growth chamber or incubator

Procedure:

  • Seed Sterilization: To prevent microbial contamination, surface sterilize the seeds by washing them with 75% ethanol for 1-2 minutes, followed by three to five rinses with sterile deionized water.[3]

  • Preparation of DA-6 Solution: Prepare the desired concentration of DA-6 solution (e.g., 2 mM for white clover or as determined from literature for other species) by dissolving the appropriate amount of DA-6 in deionized water.[3][4] A stock solution can be prepared and diluted as needed.

  • Seed Priming:

    • Control Group: Soak one set of sterilized seeds in deionized water for a specified duration (e.g., 3 hours at 20°C).[3]

    • DA-6 Treatment Group: Soak another set of sterilized seeds in the prepared DA-6 solution for a specific duration (e.g., drench in deionized water for 1 hour, then in 2 mM DA-6 solution for 2 hours at 20°C).[3]

  • Rinsing: After the priming treatment, thoroughly rinse the seeds with deionized water to remove any excess DA-6 solution.[1]

  • Germination Assay:

    • Place two layers of filter paper in each Petri dish and moisten them with a known volume of deionized water.

    • Place a predetermined number of treated seeds (e.g., 25-75 seeds) evenly on the filter paper in each Petri dish.[2][5]

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation: Incubate the Petri dishes in a plant growth chamber under controlled conditions. For many species, a temperature of 25°C and a relative humidity of 60% in the dark is suitable for germination.[2][5] A green safety light can be used for observations.[5]

  • Data Collection:

    • Record the number of germinated seeds at regular intervals (e.g., every 24 hours). Radicle emergence is typically the criterion for germination.[2]

    • After a set period (e.g., 3-7 days), measure germination parameters such as final germination percentage, germination rate, and germination index.

    • Measure seedling growth parameters such as radicle length, shoot length, and fresh weight.[2][4]

Protocol for Seed Soaking with DA-6

This protocol is a simpler method suitable for broader application.

Materials:

  • Seeds of the desired plant species

  • This compound (DA-6)

  • Water

Procedure:

  • Prepare DA-6 Soaking Solution: Prepare a solution of DA-6 at the desired concentration (e.g., 10-15 mg/L).[1]

  • Seed Soaking: Immerse the seeds in the DA-6 solution for a specific duration, which can vary depending on the crop (e.g., 4 hours for peanut, 8 hours for rapeseed, 24 hours for rice).[9]

  • Rinsing: After soaking, it is recommended to rinse the seeds with clean water before sowing to prevent any potential damage from excessive concentrations.[1]

  • Sowing: Sow the treated seeds in soil or other suitable growth media.

Visualizations

Signaling Pathway

DA6_Signaling_Pathway DA6 DA-6 Application (Seed Treatment) Perception Signal Perception (Receptor?) DA6->Perception Hormonal_Balance Hormonal Balance Shift Perception->Hormonal_Balance Metabolism Metabolic Activation Perception->Metabolism Stress_Response Stress Response Activation Perception->Stress_Response IAA_GA_CTK ↑ IAA, GA, CTK Hormonal_Balance->IAA_GA_CTK ABA ↓ ABA Hormonal_Balance->ABA Fatty_Acid_Metabolism ↑ Fatty Acid & Sugar Metabolism Metabolism->Fatty_Acid_Metabolism Starch_Catabolism ↑ Starch Catabolism (Amylase Activity) Metabolism->Starch_Catabolism Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, POD) Stress_Response->Antioxidant_Enzymes Dehydrins ↑ Dehydrin Accumulation Stress_Response->Dehydrins Germination Improved Germination & Seedling Vigor IAA_GA_CTK->Germination ABA->Germination Inhibition Removed Fatty_Acid_Metabolism->Germination Energy Supply Starch_Catabolism->Germination Energy Supply Antioxidant_Enzymes->Germination Stress Tolerance Dehydrins->Germination Stress Tolerance

Caption: DA-6 signaling pathway for improved seed germination.

Experimental Workflow

Experimental_Workflow Start Start: Seed Selection Sterilization Seed Sterilization (75% Ethanol) Start->Sterilization Priming Seed Priming Sterilization->Priming DA6_Prep Prepare DA-6 Solution (e.g., 2 mM) DA6_Prep->Priming Control_Prep Prepare Control (Deionized Water) Control_Prep->Priming DA6_Treat DA-6 Treatment Group Priming->DA6_Treat DA-6 Control_Treat Control Group Priming->Control_Treat Control Rinse Rinse Seeds DA6_Treat->Rinse Control_Treat->Rinse Germination_Assay Germination Assay (Petri Dish, 25°C) Rinse->Germination_Assay Data_Collection Data Collection (Germination %, Radicle Length, etc.) Germination_Assay->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Experimental workflow for DA-6 seed priming.

Safety and Handling Precautions

While DA-6 is a plant growth regulator, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical. Follow the manufacturer's safety data sheet (SDS) for detailed information on handling, storage, and disposal. Ensure that seed treatment is carried out in a well-ventilated area.

Conclusion

Seed treatment with this compound is a promising technique for enhancing seed germination and early seedling performance, particularly for high-value crops, aged seed lots, or in environments with abiotic stress. The provided protocols offer a starting point for researchers to explore the benefits of DA-6 and optimize its application for specific species and conditions. Further research may be beneficial to fully elucidate the receptor and downstream signaling components of the DA-6 pathway.

References

Application Notes: 2-Diethylaminoethyl Hexanoate (DA-6) in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Diethylaminoethyl hexanoate (DA-6) is a broad-spectrum, synthetic plant growth regulator known to enhance the physiological and biochemical processes in a variety of plant species.[1][2][3] Its application has been shown to increase chlorophyll, protein, and nucleic acid content, thereby boosting the photosynthetic rate.[2][4][5] DA-6 also promotes carbon and nitrogen metabolism, enhances water and fertilizer absorption, and improves plant resistance to various stressors, including drought, cold, and disease.[2][4][6] While most studies have focused on soil-grown crops, its properties make it a promising additive for optimizing plant growth and yield in hydroponic systems, where precise control over nutrient delivery and environmental conditions is possible.

In hydroponics, DA-6 can potentially improve nutrient uptake efficiency, mitigate abiotic stresses such as high salinity or suboptimal pH in the nutrient solution, and accelerate plant growth for faster crop cycles.[7][8] It is not a plant hormone itself but acts by regulating the endogenous levels of auxins, cytokinins, gibberellins, and abscisic acid, creating a more favorable hormonal balance for growth and development.[3]

Mechanism of Action & Signaling Pathways

DA-6 application initiates a cascade of physiological responses. It is absorbed by the plant's leaves, stems, and roots and then translocated throughout the plant. Its primary mechanism involves the modulation of endogenous plant hormone levels and the enhancement of key enzymatic activities.[3][9]

  • Hormonal Regulation: DA-6 has been shown to increase the levels of growth-promoting hormones like indole-3-acetic acid (IAA), gibberellins (GA), and zeatin riboside (a cytokinin), while decreasing the content of the stress-related hormone abscisic acid (ABA).[9][10] This hormonal shift favors cell division, elongation, and overall plant growth.

  • Photosynthetic Enhancement: The regulator boosts the synthesis of chlorophyll and the activity of key photosynthetic enzymes like RuBisCO, leading to a higher photosynthetic rate.[9][11]

  • Metabolic and Enzymatic Activity: DA-6 increases the activity of peroxidase and nitrate reductase, which are crucial for nitrogen metabolism and stress response.[2][4][12] This leads to more efficient nutrient utilization and enhanced resilience.

  • Stress Mitigation: By improving water balance and enhancing the antioxidant defense system (e.g., superoxide dismutase, peroxidase), DA-6 helps plants better withstand abiotic stresses.[6][13]

DA6_Signaling_Pathway cluster_input External Stimulus cluster_internal Internal Plant Response cluster_hormones Hormonal Balance Shift cluster_output Observable Outcomes DA6 DA-6 Application (Hydroponic Solution / Foliar Spray) Hormones Modulation of Endogenous Hormones DA6->Hormones Enzymes Increased Enzymatic Activity (Nitrate Reductase, Peroxidase) DA6->Enzymes Photosynthesis Enhanced Photosynthesis (Chlorophyll, RuBisCO) DA6->Photosynthesis IAA IAA ↑ Hormones->IAA GA Gibberellins ↑ Hormones->GA CTK Cytokinins ↑ Hormones->CTK ABA ABA ↓ Hormones->ABA Growth Accelerated Growth (Biomass, Root Length) Enzymes->Growth Stress Improved Stress Tolerance (Salinity, Temperature) Enzymes->Stress Photosynthesis->Growth IAA->Growth GA->Growth CTK->Growth ABA->Stress Yield Increased Yield & Quality Growth->Yield

Fig 1. Proposed signaling pathway of DA-6 in plants.

Quantitative Data Summary

The following tables summarize the observed effects of DA-6 application from various studies. While these experiments were not exclusively conducted in hydroponic systems, the data provides a strong basis for determining effective concentration ranges and expected outcomes.

Table 1: Effects of DA-6 on Plant Growth and Physiology

Plant SpeciesApplication MethodConcentrationObserved EffectReference
Corn (Zea mays)Foliar Spray20 mg/LIncreased plant height, root length, dry matter, and photosynthetic rate.[9]
Soybean (Glycine max)Foliar Spray10 mg/LEnhanced photosynthesis, improved PSII photochemical reaction, and promoted dry matter accumulation.[9]
Wheat (Triticum aestivum)Foliar Spray4-6 g/L (product)Significantly increased 1000-grain weight and seed protein content.[1]
Soybean (Glycine max)Foliar Spray60 mg/LIncreased pod number by 30.1-36.8% and grain yield by 36.7-38.4% in intercropped systems.[14]
Rice (Oryza sativa)Seed Soaking10-15 mg/LImproved germination rate, enhanced cold resistance, and increased yield.[2][5]
White Clover (Trifolium repens)Seed Priming0.4 mMMitigated drought-induced reduction in germination, root length, and shoot length.[10]

Table 2: Effects of DA-6 on Stress Mitigation

Plant SpeciesApplication MethodConcentrationObserved Effect under StressReference
Creeping BentgrassIrrigation0.4 mM/LAlleviated drought stress by improving water homeostasis, ROS scavenging, and photosynthesis.[6]
White Clover (Trifolium repens)Foliar SprayNot specifiedAlleviated drought-induced oxidative damage; reduced electrolyte leakage and H2O2 content.[13]
Tomato (Solanum lycopersicum)Foliar Spray10 mg/LStabilized chloroplast structure and reduced oxidative damage under low night temperature stress.[11]

Protocols for Application in Hydroponic Systems

This section provides a detailed protocol for conducting experiments with DA-6 in a hydroponic setting. The protocol is adaptable for various systems, such as Deep Water Culture (DWC) or Nutrient Film Technique (NFT).

1. Materials and Reagents

  • Hydroponic system (e.g., DWC buckets, NFT channels).[15]

  • Net pots and growing medium (e.g., rockwool, perlite, clay pebbles).

  • Airstones and air pump (for DWC).

  • Water pump (for NFT).

  • pH and EC/TDS meters.

  • Complete hydroponic nutrient solution (e.g., Hoagland, General Hydroponics Flora Series).

  • This compound (DA-6) powder or concentrate.

  • pH adjustment solutions (pH Up/Down).

  • Distilled or reverse osmosis (RO) water.

  • Seeds of the chosen plant species (e.g., lettuce, tomato, cucumber).[16]

2. Experimental Workflow

References

Application Notes and Protocols: Enhancing Soybean Yield with 2-Diethylaminoethyl Hexanoate (DA-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate (DA-6) is a synthetic plant growth regulator demonstrated to significantly enhance the growth, development, and yield of various crops, including soybean (Glycine max L.).[1] As a tertiary amine compound, DA-6 is recognized for its broad-spectrum activity, low toxicity, and environmental friendliness.[2][3] This document provides detailed application notes and experimental protocols for utilizing DA-6 to improve soybean yield, based on current scientific findings. DA-6 has been shown to promote vegetative growth, enhance photosynthetic efficiency, and ultimately increase seed production.[4][5]

Mechanism of Action

While the precise molecular signaling pathway of DA-6 is still under investigation, current research suggests that it does not act as a plant hormone itself but rather regulates the endogenous levels and balance of key phytohormones such as auxins, cytokinins, and gibberellins.[6] This regulation, in turn, influences a cascade of physiological processes. DA-6 has been shown to increase chlorophyll, protein, and nucleic acid content, leading to an enhanced photosynthetic rate.[2][7] It also promotes carbon and nitrogen metabolism, improves water and nutrient absorption, and enhances the plant's resistance to various stresses.[2] In soybean, DA-6 application has been observed to increase the activity of enzymes like peroxidase and nitrate reductase, contributing to overall plant health and vigor.[2]

Quantitative Data Summary

The application of DA-6 has shown significant quantitative improvements in various soybean growth and yield parameters. The following tables summarize the key findings from multiple studies.

Table 1: Effects of DA-6 on Soybean Growth Parameters

ParameterDA-6 Concentration (mg L⁻¹)Percentage Increase (Compared to Control)Reference
Plant Height30-60Up to 21.0%[4][8]
Leaf Area30-60Up to 18.7%[4][8]
Leaf Dry Weight30-60Up to 66.4%[4][8]
Aboveground Dry Matter608.5% - 32.6%[5]
Root Dry Weight30-60Promoted[8][9]
Root Length30-60Promoted[8][9]
Root Surface Area30-60Promoted[8][9]
Root Volume30-60Promoted[8][9]

Table 2: Effects of DA-6 on Soybean Physiological Parameters

ParameterDA-6 Concentration (mg L⁻¹)ObservationsReference
Chlorophyll Content10-60Increased[7][10]
Net Photosynthetic Rate60Increased by 24.1% - 27.2%[5]
Soluble Protein Content30-60Maximum increase of 27.7%[8][9]
Soluble Sugar Content30-60Increased by 38.2%[8][9]
Malondialdehyde (MDA) Content60Decreased by 25.8% - 38.3%[5][11]

Table 3: Effects of DA-6 on Soybean Yield and Yield Components

ParameterDA-6 Concentration (mg L⁻¹)Percentage Increase (Compared to Control)Reference
Grain Yield6021.7% - 38.4%[11][12]
Pod Number per Plant606.3% - 36.8%[11]
100-Grain Weight30-60Increased[4][9]
Number of Two-Seed Pods30-60Increased[8][9]
Number of Three-Seed Pods30-60Increased[8][9]

Experimental Protocols

Protocol 1: Foliar Application of DA-6 on Soybean

This protocol outlines the preparation and application of DA-6 solution for foliar spraying on soybean plants.

Materials:

  • This compound (DA-6) powder or concentrate

  • Distilled water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Spraying equipment (e.g., handheld sprayer or backpack sprayer)

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of DA-6 to achieve the desired concentration (e.g., 30-60 mg L⁻¹). For a 60 mg L⁻¹ solution, dissolve 60 mg of DA-6 in a small amount of solvent if necessary (as per manufacturer's instructions) and then bring the final volume to 1 liter with distilled water.

    • Stir the solution thoroughly using a magnetic stirrer until the DA-6 is completely dissolved.

    • Check and adjust the pH of the solution to a neutral range (6.5-7.5) if required.

  • Application Timing:

    • Apply the DA-6 solution at the beginning of the flowering stage (R1) of soybean for optimal results.[5] Applications at the seedling and pod-setting stages have also been shown to be effective.[2]

  • Application Method:

    • Conduct the spraying in the late afternoon (4:00-6:00 p.m.) on a sunny, windless day to maximize absorption and minimize evaporation.[5]

    • Ensure uniform coverage of the foliage, spraying both the upper and lower surfaces of the leaves until runoff.

    • A typical spray volume is 450 L ha⁻¹.[5]

  • Control Group:

    • For experimental purposes, include a control group of soybean plants sprayed with a solution containing the same solvent (if used) and water, but without DA-6.

Protocol 2: Measurement of Photosynthetic Parameters

This protocol describes the measurement of key photosynthetic parameters in DA-6 treated soybean leaves.

Materials:

  • Portable photosynthesis system (e.g., LI-6400XT)

  • DA-6 treated and control soybean plants

Procedure:

  • Measurement Timing:

    • Conduct measurements between 9:00 and 11:00 a.m. on a sunny day.[11]

  • Leaf Selection:

    • Select the third uppermost fully expanded leaves for measurement.[11]

  • Instrument Settings:

    • Set the leaf chamber conditions as follows:

      • Photon flux density: 1,000 µmol m⁻² s⁻¹

      • Flow rate: 500 µmol s⁻¹

      • Leaf temperature: 30°C[11]

  • Data Collection:

    • Measure the net photosynthetic rate (Pn), stomatal conductance (gs), intercellular CO₂ concentration (Ci), and transpiration rate (E).

    • Take measurements on at least five plants per treatment group.

Protocol 3: Determination of Chlorophyll Content

This protocol details the extraction and quantification of chlorophyll from soybean leaves.

Materials:

  • Soybean leaf tissue (0.1 g)

  • 80% acetone

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Extraction:

    • Grind 0.1 g of fresh leaf tissue in 10 mL of 80% acetone in the dark using a mortar and pestle until the tissue is completely homogenized.[11]

  • Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the solid debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the solution at wavelengths of 649 nm and 665 nm using a spectrophotometer.[11]

  • Calculation:

    • Calculate the chlorophyll content using established equations.

Protocol 4: Assessment of Yield Components

This protocol describes the methodology for evaluating the impact of DA-6 on soybean yield components at harvest.

Materials:

  • Harvested soybean plants from treated and control plots

  • Threshing equipment

  • Seed counter

  • Weighing balance

Procedure:

  • Harvesting:

    • At maturity, harvest all plants from a predetermined area (e.g., 2 m²) within each experimental plot.[1]

  • Data Collection per Plant:

    • From a subsample of plants, measure the following parameters:

      • Plant height

      • Lowest pod height

      • Number of effective pods per plant

      • Number of one-, two-, three-, and four-seed pods per plant[1]

  • Yield Measurement:

    • Thresh the harvested plants to separate the seeds.

    • Determine the 100-seed weight.[1]

    • Calculate the total grain yield and adjust to a standard moisture content.

Visualizations

Signaling and Metabolic Pathways

// Nodes da6 [label="DA-6 Application\n(Foliar Spray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorption [label="Plant Absorption\n(Leaves, Stems, Roots)", fillcolor="#F1F3F4", fontcolor="#202124"]; regulation [label="Regulation of Endogenous\nPhytohormone Levels", fillcolor="#FBBC05", fontcolor="#202124"]; auxin [label="Auxin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cytokinin [label="Cytokinin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; gibberellin [label="Gibberellin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; metabolism [label="Enhanced Carbon &\nNitrogen Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; photosynthesis [label="Increased Photosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; nutrient_uptake [label="Improved Nutrient &\nWater Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; stress_resistance [label="Enhanced Stress\nResistance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; growth [label="Improved Vegetative Growth\n(Height, Leaf Area, Biomass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; yield [label="Increased Soybean Yield\n(Pod Number, Seed Weight)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges da6 -> absorption; absorption -> regulation; regulation -> auxin [dir=both]; regulation -> cytokinin [dir=both]; regulation -> gibberellin [dir=both]; regulation -> metabolism; metabolism -> photosynthesis; metabolism -> nutrient_uptake; photosynthesis -> growth; nutrient_uptake -> growth; regulation -> stress_resistance; growth -> yield; stress_resistance -> yield; } .dot Caption: Hypothetical signaling pathway of DA-6 in soybean.

Experimental Workflow

// Nodes start [label="Experiment Start:\nSoybean Planting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="DA-6 Foliar Application\n(R1 Stage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Control Treatment\n(No DA-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; growth_monitoring [label="Growth Monitoring\n(Plant Height, Leaf Area)", fillcolor="#FBBC05", fontcolor="#202124"]; phys_measurement [label="Physiological Measurements\n(Photosynthesis, Chlorophyll)", fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest [label="Harvest at Maturity\n(R8 Stage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yield_analysis [label="Yield Component Analysis\n(Pod Number, Seed Weight, Yield)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis &\nConclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; start -> control; treatment -> growth_monitoring; control -> growth_monitoring; growth_monitoring -> phys_measurement; phys_measurement -> harvest; harvest -> yield_analysis; yield_analysis -> data_analysis; } .dot Caption: General experimental workflow for evaluating DA-6 effects.

Conclusion

This compound (DA-6) presents a promising tool for enhancing soybean yield through the modulation of key physiological and metabolic processes. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to further elucidate the benefits and mechanisms of DA-6 in soybean cultivation. Adherence to optimal concentrations and application timings is crucial for achieving the desired yield improvements. Further research into the specific molecular targets and signaling cascades of DA-6 will provide deeper insights into its mode of action and pave the way for more targeted applications in agriculture.

References

Application Notes and Protocols for 2-Diethylaminoethyl Hexanoate (DA-6) in Ornamental Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator that has demonstrated broad-spectrum effects on various agricultural and horticultural crops. It is recognized for its ability to enhance photosynthesis, promote growth, increase stress tolerance, and improve overall plant quality. In ornamental plant production, the application of DA-6 offers a promising avenue for achieving desired characteristics such as increased flower size, enhanced coloration, and improved post-harvest longevity. This document provides detailed application notes and experimental protocols for the use of DA-6 in an ornamental research and production setting.

Physiological and Biochemical Effects

DA-6 is reported to influence a range of physiological and biochemical processes in plants. Its primary mode of action is believed to be the regulation of endogenous plant hormone levels and the enhancement of metabolic activities. Key effects include:

  • Increased Photosynthetic Efficiency: DA-6 has been shown to increase chlorophyll, protein, and nucleic acid content in plant leaves, leading to a higher photosynthetic rate.[1][2][3]

  • Enhanced Nutrient and Water Uptake: It can promote root development, thereby improving the plant's ability to absorb water and nutrients from the growing medium.

  • Regulation of Endogenous Hormones: DA-6 is not a hormone itself but appears to modulate the levels and ratios of endogenous plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid (ABA), thereby influencing various growth and developmental processes.[4]

  • Improved Stress Tolerance: Application of DA-6 has been associated with enhanced plant resistance to various abiotic stresses, including drought, cold, and salinity.[1][2]

  • Delayed Senescence: By promoting overall plant health and vigor, DA-6 can delay the aging process of leaves and flowers.[2]

Data Presentation: Effects of Plant Growth Regulators on Ornamental Plants

While specific quantitative data for the effects of this compound on rose, chrysanthemum, and petunia are not extensively available in the form of structured tables in the reviewed literature, the following tables present data on the effects of other plant growth regulators on these species. This information can serve as a benchmark for designing experiments with DA-6. General qualitative effects of DA-6 reported in the literature are also included for context.

Table 1: Effects of Plant Growth Regulators on Rose (Rosa hybrida)

TreatmentFlower Diameter (cm)Number of Flowers per PlantDays to First Flower Bud InitiationReference for Data
Control 4.45.530.2[5]
GA₃ (150 mg/L) --21.6[5]
GA₃ (250 mg/L) 14.4--[5]
Ethrel (500 mg/L) --36.6[5]
General Reported Effects of DA-6 IncreaseIncrease-[2]

Table 2: Effects of Plant Growth Regulators on Chrysanthemum (Chrysanthemum morifolium)

TreatmentFlower Diameter (cm)Number of Flowers per PlantDays to First Flower InitiationReference for Data
Control ---[6]
GA₃ (150 ppm) 8.7648.30108.33[6]
CCC (750 ppm) ---[6]
General Reported Effects of DA-6 (8-25 mg/L) IncreaseIncreasePromotes earlier flowering[2]

Table 3: Effects of Plant Growth Regulators on Petunia (Petunia x hybrida)

TreatmentFlower Diameter (cm)Number of Flowers per PlantDays to First Flower Bud EmergenceReference for Data
Control ---
GA₃ (200 ppm) -54.47-
NAA (45 ppm) --49.87
CCC (500 ppm) 8.75--
General Reported Effects of DA-6 IncreaseIncreasePromotes earlier flowering[2]

Signaling Pathways and Experimental Workflows

The precise molecular mechanism of this compound is still under investigation. However, evidence suggests that it modulates plant growth and development primarily by influencing the signaling pathways of major plant hormones.

Proposed Signaling Pathway of DA-6

DA6_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_hormone Hormone Signaling Crosstalk cluster_response Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) Receptor Putative Receptor(s) (Membrane or Intracellular) DA6->Receptor Binding Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Messengers Activation Kinase_Cascade Protein Kinase Cascade Second_Messengers->Kinase_Cascade Activation Auxin Auxin Signaling Kinase_Cascade->Auxin Modulation Cytokinin Cytokinin Signaling Kinase_Cascade->Cytokinin Modulation Gibberellin Gibberellin Signaling Kinase_Cascade->Gibberellin Modulation ABA ABA Signaling Kinase_Cascade->ABA Modulation Gene_Expression Altered Gene Expression Auxin->Gene_Expression Cytokinin->Gene_Expression Gibberellin->Gene_Expression ABA->Gene_Expression Photosynthesis Increased Photosynthesis Gene_Expression->Photosynthesis Growth Enhanced Growth (Flowers, Leaves, Roots) Gene_Expression->Growth Stress_Tolerance Improved Stress Tolerance Gene_Expression->Stress_Tolerance

Caption: Proposed signaling pathway of this compound (DA-6) in plants.

Experimental Workflow for Evaluating DA-6 Effects

DA6_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis Plant_Acclimatization Plant Material Acclimatization (e.g., Rose, Chrysanthemum, Petunia) DA6_Solution_Prep Preparation of DA-6 Stock and Working Solutions Plant_Acclimatization->DA6_Solution_Prep Experimental_Design Experimental Design (Concentrations, Controls, Replicates) DA6_Solution_Prep->Experimental_Design Foliar_Spray Foliar Spray Application of DA-6 Solutions Experimental_Design->Foliar_Spray Application_Timing Application at Specific Growth Stages (e.g., Vegetative, Budding) Foliar_Spray->Application_Timing Morphological_Data Morphological Measurements (Height, Flower Diameter, etc.) Application_Timing->Morphological_Data Physiological_Data Physiological Measurements (Chlorophyll Content, Photosynthesis Rate) Application_Timing->Physiological_Data Phenological_Data Phenological Observations (Days to Flowering) Application_Timing->Phenological_Data Statistical_Analysis Statistical Analysis (ANOVA, Mean Comparison) Morphological_Data->Statistical_Analysis Physiological_Data->Statistical_Analysis Phenological_Data->Statistical_Analysis Data_Interpretation Data Interpretation and Conclusion Statistical_Analysis->Data_Interpretation

Caption: General experimental workflow for assessing the effects of DA-6 on ornamental plants.

Experimental Protocols

Protocol 1: Preparation of this compound (DA-6) Solutions

Objective: To prepare stock and working solutions of DA-6 for application to ornamental plants.

Materials:

  • This compound (DA-6) powder (or liquid concentrate)

  • Distilled or deionized water

  • Ethanol (if using powder form and it has low water solubility)

  • Volumetric flasks (100 mL, 1000 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Weighing balance

  • pH meter

Procedure:

  • Preparation of a 1000 ppm (mg/L) Stock Solution: a. Accurately weigh 100 mg (0.1 g) of DA-6 powder. b. If the DA-6 powder is not readily soluble in water, first dissolve it in a small amount of ethanol (e.g., 1-2 mL). c. Transfer the dissolved DA-6 to a 100 mL volumetric flask. d. Add distilled water to the flask, bringing the volume up to the 100 mL mark. e. Mix the solution thoroughly using a magnetic stirrer until the DA-6 is completely dissolved. f. Store the stock solution in a labeled, sealed container in a cool, dark place.

  • Preparation of Working Solutions (e.g., 20 ppm): a. To prepare a 20 ppm working solution, use the formula: C1V1 = C2V2, where:

    • C1 = Concentration of the stock solution (1000 ppm)
    • V1 = Volume of the stock solution to be used
    • C2 = Desired concentration of the working solution (20 ppm)
    • V2 = Final volume of the working solution (e.g., 1000 mL) b. Calculate V1: (20 ppm * 1000 mL) / 1000 ppm = 20 mL. c. Measure 20 mL of the 1000 ppm stock solution using a graduated cylinder. d. Transfer the 20 mL of stock solution into a 1000 mL volumetric flask. e. Add distilled water to the flask up to the 1000 mL mark. f. Mix the solution thoroughly. g. Check and adjust the pH of the final solution to a range of 6.0-7.0, as DA-6 can be unstable in alkaline conditions. h. Prepare fresh working solutions on the day of application.

Protocol 2: Foliar Application of DA-6 to Greenhouse-Grown Roses

Objective: To apply DA-6 to rose plants via foliar spray to evaluate its effects on growth and flowering.

Materials:

  • Prepared DA-6 working solutions (e.g., 10, 20, 40 ppm)

  • Control solution (distilled water with the same amount of solvent, if used)

  • Handheld sprayer or backpack sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses

  • Rose plants (e.g., Rosa hybrida) at the vegetative or early bud stage

  • Surfactant (non-ionic, optional, to improve leaf coverage)

Procedure:

  • Plant Preparation: a. Ensure all rose plants are healthy and uniformly watered prior to application. b. Group the plants according to the experimental design, ensuring proper labeling of each treatment group.

  • Application: a. Perform the foliar spray during the cooler parts of the day (early morning or late evening) to avoid rapid evaporation and potential leaf burn. b. If using a surfactant, add it to the working solutions according to the manufacturer's instructions. c. Fill the sprayer with the designated treatment solution. d. Apply the solution as a fine mist, ensuring thorough coverage of both the upper and lower surfaces of the leaves until the point of runoff. e. Use a separate, clean sprayer for each treatment, including the control, to prevent cross-contamination.

  • Post-Application Care: a. Allow the foliage to dry completely before resuming overhead irrigation. b. Continue with standard greenhouse cultivation practices for all treatment groups. c. Repeat the application at specified intervals as per the experimental design (e.g., every 7-14 days).

  • Data Collection: a. At predetermined time points, collect data on parameters such as plant height, number of new shoots, flower bud count, flower diameter, and time to anthesis. b. Record all observations meticulously for each plant and treatment group.

Conclusion

This compound holds potential as a valuable tool in ornamental plant production for enhancing plant growth and flower quality. The provided application notes and protocols offer a framework for researchers and professionals to systematically evaluate the efficacy of DA-6 on specific ornamental species. It is crucial to conduct small-scale trials to determine the optimal concentrations and application timings for each cultivar and growing condition to maximize the beneficial effects of this plant growth regulator. Further research is warranted to elucidate the precise molecular mechanisms underlying the action of DA-6 and to generate more comprehensive quantitative data on its effects on a wider range of ornamental plants.

References

One-Step Synthesis of Diethylaminoethanol Hexanoate Citrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-step synthesis of diethylaminoethanol hexanoate citrate, a compound with applications as a plant growth regulator and with potential for exploration in pharmaceutical development due to the known bioactivity of diethylaminoethanol (DEAE) derivatives.[1][2] The synthesis method presented is efficient, utilizing readily available starting materials and resulting in high yields.[1] These notes also cover potential applications in drug development, referencing the neuroprotective and cholinergic-modulating effects of related DEAE compounds, and provide protocols for characterization.

Introduction

Diethylaminoethanol hexanoate citrate, also known as DA-6, is recognized for its role as a plant growth promoter.[1] The core structure, diethylaminoethanol (DEAE), is a precursor in the synthesis of various compounds with pharmaceutical applications, including the local anesthetic procaine. Derivatives of DEAE have been investigated for their neuroprotective, anti-asthenic, and antioxidant properties, suggesting that diethylaminoethanol hexanoate citrate could be a candidate for further research in drug development.[1][2] Some ethanolamine derivatives are known to enhance the synthesis of acetylcholine and phosphatidylcholine, key components in neuronal signaling and membrane integrity.[2] This background provides a rationale for exploring the pharmacological potential of this specific salt.

One-Step Synthesis Protocol

This protocol is adapted from a patented one-step synthesis method that offers high yields and operational simplicity.[1]

Materials:

  • Hexanoic acid

  • Diethylaminoethanol

  • Toluene

  • Tetrabutyl titanate (catalyst)

  • Citric acid monohydrate

  • Absolute ethanol

  • Reaction kettle with an oil-water separator

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction kettle equipped with an oil-water separator, combine toluene, equimolar amounts of hexanoic acid, and diethylaminoethanol. The weight ratio of toluene to hexanoic acid should be approximately 0.7-1.0 to 1.[1]

  • Catalyst Addition: Add tetrabutyl titanate as the catalyst.

  • Esterification: Heat the mixture to a kettle temperature of 125-145°C to initiate the reflux of toluene. Maintain this temperature for 4-4.5 hours. During this period, water produced from the condensation reaction will be collected in the oil-water separator.[1]

  • Toluene Removal: Once the reaction has reached 85-95% completion (as determined by the volume of water collected), begin to remove the toluene via the oil-water separator. Subsequently, increase the kettle temperature to 170-180°C to ensure the complete removal of toluene.[1]

  • Cooling: Stop heating and allow the reaction mixture to cool to 80-90°C.[1]

  • Salt Formation and Crystallization: To the cooled ester, add citric acid monohydrate and absolute ethanol. Stir the mixture at 80-90°C until the citric acid monohydrate is fully dissolved.[1]

  • Product Isolation: Discharge the resulting solution into a suitable container and allow it to cool, promoting crystallization. The crystallized product, diethylaminoethanol hexanoate citrate, can then be isolated by filtration and drying.[1]

Experimental Data

The following table summarizes the quantitative data from example syntheses described in the source patent.[1]

ParameterExample 1Example 2Example 3
Hexanoic Acid (kg)11.6 (0.1 Kmol)17.4 (0.15 Kmol)-
Diethylaminoethanol (kg)11.7 (0.1 Kmol)17.58 (0.15 Kmol)-
Toluene (L)1116.6-
Tetrabutyl titanate (g)360540-
Reaction Temperature (°C)125145-
Reaction Time (hours)4.24.5-
Citric Acid Monohydrate (kg)19.231.531.5
Absolute Ethanol (L)30.66060
Product Yield (%) 82.0 88.9 91.7
Final Product (kg) 34.9 55.0 56.0

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Dissolve 5-10 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

    • Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.

    • Analyze the spectra for chemical shifts, integration, and coupling patterns to confirm the presence of the diethylaminoethanol, hexanoate, and citrate moieties.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a sample of the dried product as a KBr pellet or a thin film on a salt plate.

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Analyze the spectrum for characteristic absorption bands, such as C=O (ester and carboxylic acid), C-O, O-H, and N-H (if applicable) stretching vibrations.

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Obtain the mass spectrum and analyze the molecular ion peak to confirm the molecular weight.

4. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the synthesized compound.

  • Protocol:

    • Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detector (e.g., UV-Vis or ELSD).

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the sample and analyze the resulting chromatogram to determine the percentage purity.

Potential Applications in Drug Development

While diethylaminoethanol hexanoate citrate is primarily known as a plant growth regulator, its constituent parts suggest potential for pharmacological investigation.[1] Diethylaminoethanol (DEAE) is a known metabolite of procaine and has been shown to possess local anesthetic activity.[3] Furthermore, various DEAE derivatives have demonstrated neuroprotective effects.[2]

Hypothesized Mechanism of Action:

Ethanolamine derivatives are reported to facilitate the synthesis of acetylcholine and phosphatidylcholine, crucial for cholinergic neurotransmission and neuronal membrane health.[2] Based on this, a potential mechanism of action for diethylaminoethanol hexanoate citrate in a neuroprotective context could involve the modulation of cholinergic pathways.

Visualizations

G cluster_synthesis One-Step Synthesis Workflow Reactants Hexanoic Acid + Diethylaminoethanol + Toluene Reaction Esterification (125-145°C, 4-4.5h) Reactants->Reaction Catalyst Tetrabutyl Titanate Catalyst->Reaction TolueneRemoval Toluene Removal (170-180°C) Reaction->TolueneRemoval Cooling1 Cooling to 80-90°C TolueneRemoval->Cooling1 SaltFormation Citric Acid Monohydrate + Absolute Ethanol Cooling1->SaltFormation Dissolution Stirring at 80-90°C SaltFormation->Dissolution Crystallization Cooling and Crystallization Dissolution->Crystallization Isolation Filtration and Drying Crystallization->Isolation Product Diethylaminoethanol Hexanoate Citrate Isolation->Product G cluster_pathway Hypothetical Neuroprotective Signaling Pathway DEAE_Hex_Cit Diethylaminoethanol Hexanoate Citrate DEAE_Metabolism Metabolic Conversion to DEAE and Hexanoate DEAE_Hex_Cit->DEAE_Metabolism Cholinergic_Precursor Increased Acetylcholine Synthesis DEAE_Metabolism->Cholinergic_Precursor Phospholipid_Precursor Increased Phosphatidylcholine Synthesis DEAE_Metabolism->Phospholipid_Precursor Cholinergic_Transmission Enhanced Cholinergic Neurotransmission Cholinergic_Precursor->Cholinergic_Transmission Neuronal_Membrane Improved Neuronal Membrane Integrity Phospholipid_Precursor->Neuronal_Membrane Neuroprotection Neuroprotective Effects Cholinergic_Transmission->Neuroprotection Neuronal_Membrane->Neuroprotection

References

Application Notes and Protocols for Combining 2-Diethylaminoethyl hexanoate with Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of combining 2-Diethylaminoethyl hexanoate (DA-6), a broad-spectrum plant growth regulator, with various fertilizers. The following protocols and data are intended to guide research and development in enhancing crop yield and quality.

Introduction

This compound (DA-6) is a synthetic plant growth regulator known to promote plant growth and increase resilience to environmental stresses.[1][2][3] When combined with fertilizers, DA-6 has been shown to enhance nutrient uptake and utilization, leading to significant improvements in crop performance.[4] This document outlines the physiological effects, application protocols, and expected outcomes of this combination.

Physiological Effects of this compound:

  • Enhanced Photosynthesis: DA-6 increases chlorophyll, protein, and nucleic acid content in plants, leading to a higher photosynthetic rate.[1][4][5] It also enhances the activity of key photosynthetic enzymes like RuBisCO and PEPCase.[1]

  • Improved Nutrient Metabolism: It boosts the activity of nitrate reductase, which accelerates the metabolism of carbon and nitrogen, thereby promoting the absorption of water and fertilizers.[4][5]

  • Hormonal Regulation: DA-6 can modulate endogenous phytohormone levels, leading to increased concentrations of growth-promoting hormones like auxins (IAA), gibberellins (GA3), and cytokinins (zeatin riboside), while decreasing levels of the stress hormone abscisic acid (ABA).[1]

  • Stress Resistance: The application of DA-6 has been shown to improve plant tolerance to various abiotic stresses, including drought, cold, and salinity.[3][4][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of applying this compound, both alone and in combination with fertilizers, on various crops.

Table 1: Effects of this compound on Corn and Soybean Seedlings

CropDA-6 Concentration (mg/L)Parameter% Increase Compared to Control
Corn 20Plant Height19.0
Root Length9.0
Leaf Area9.1
Shoot Biomass18.1
Root Biomass57.7
Root to Shoot Ratio33.1
Soybean 10Plant Height19.0
Root Length9.0
Leaf Area9.1
Shoot Biomass18.1
Root Biomass57.7
Root to Shoot Ratio33.1

Source: Adapted from a study on the exogenous application of DTA6 (DA-6) on corn and soybean seedlings.[1]

Table 2: Effects of this compound on Soybean Yield Components

TreatmentParameterIncrease in Intercropping SystemIncrease in Monoculture System
DA-6 (60 mg/L) Grain Yield36.7–38.4%21.7–26.6%
Pod Number30.1–36.8%6.3–13.0%
Hundred-Grain Weight4.5–6.7%3.6–5.6%
Leaf Area Index32.2–49.3%-
Net Photosynthesis Rate24.1–27.2%-

Source: Adapted from a 2-year field experiment on maize-soybean relay strip intercropping.[8]

Table 3: General Effects of Combining DA-6 with Fertilizers

Fertilizer CombinationEffectQuantitative Improvement
DA-6 with N, P, Zn, Cu, Mn, Fe, Mo fertilizers Increased fertilizer utilization ratio~30%
Reduced amount of fertilizer needed~10%
8% DA-6 Soluble Powder (10g) + Potassium Dihydrogen Phosphate (90g) in 30kg water Promotes rooting and seedling growth, improves flower and fruit retention, enhances fruit enlargement and stress resistance.Significant improvement in yield and quality
8% DA-6 Soluble Powder (10g) + Urea (150g) in 30kg water per acre Delays plant aging, extends growth period, stimulates cell division and elongation.Significantly delays aging and helps increase yield

Source: Compiled from various sources on the combined application of DA-6.[4][9]

Experimental Protocols

The following are detailed protocols for the combined application of this compound with various fertilizers.

Protocol 1: Foliar Application of DA-6 with NPK Fertilizer

Objective: To evaluate the synergistic effect of DA-6 and a balanced NPK fertilizer on the vegetative growth and yield of a selected crop.

Materials:

  • This compound (DA-6) soluble powder (e.g., 8% formulation)

  • Water-soluble NPK fertilizer (e.g., 20-20-20)

  • Distilled water

  • Spraying equipment

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DA-6 based on the desired final concentration. For example, to achieve a 20 mg/L final concentration, dissolve the appropriate amount of DA-6 powder in a known volume of distilled water.

    • Prepare a stock solution of the NPK fertilizer according to the manufacturer's instructions.

  • Preparation of Treatment Solutions:

    • Control Group (Fertilizer only): Prepare the NPK fertilizer solution at the recommended concentration.

    • Treatment Group (DA-6 + Fertilizer): Add the calculated volume of the DA-6 stock solution to the prepared NPK fertilizer solution to achieve the target DA-6 concentration (e.g., 10-20 mg/L). Ensure thorough mixing.

    • Control Group (Water only): Prepare a mock spray with only water.

  • Application:

    • Conduct the foliar spray during the early morning or late evening to avoid rapid evaporation and potential leaf burn.

    • Apply the solutions to the plant foliage until runoff, ensuring uniform coverage of both the adaxial and abaxial leaf surfaces.

    • Apply at key growth stages, such as the seedling stage, before flowering, and during fruit development.[10]

  • Data Collection and Analysis:

    • Measure parameters such as plant height, leaf area, chlorophyll content, and biomass at regular intervals.

    • At harvest, measure yield components like fruit number, fruit weight, and total yield.

    • Analyze the data statistically to determine the significance of the observed effects.

Protocol 2: Soil Drench Application of DA-6 with Urea

Objective: To assess the impact of soil-applied DA-6 and urea on root development, nutrient uptake, and overall plant vigor.

Materials:

  • This compound (DA-6) soluble powder

  • Urea fertilizer

  • Water

  • Graduated cylinders and beakers

  • Watering cans or irrigation system

  • PPE

Procedure:

  • Preparation of Treatment Solutions:

    • Control Group (Urea only): Dissolve the required amount of urea in water to achieve the desired nitrogen concentration for the crop.

    • Treatment Group (DA-6 + Urea): First, dissolve the DA-6 powder in a small amount of water to create a concentrated solution. Then, add this to the urea solution and dilute to the final volume. A recommended rate is 10 grams of 8% DA-6 soluble powder with 150 grams of urea per acre, mixed in an appropriate volume of water for soil application.[9]

    • Control Group (Water only): Use an equivalent volume of plain water.

  • Application:

    • Apply the prepared solutions as a soil drench to the root zone of the plants.

    • Ensure the soil is moist before application to facilitate even distribution.

    • The timing of application should coincide with the plant's active growth phase when nitrogen demand is high.

  • Data Collection and Analysis:

    • After a designated period, carefully excavate a subset of plants to observe and measure root length, root biomass, and nodulation (in legumes).

    • Analyze leaf tissue for nitrogen content to assess nutrient uptake.

    • Monitor and record plant growth parameters and final yield.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which DA-6 exerts its effects on plant growth and development.

DA6_Signaling_Pathway DA6 2-Diethylaminoethyl hexanoate (DA-6) PlantCell Plant Cell DA6->PlantCell Fertilizer Fertilizers (N, P, K, etc.) Fertilizer->PlantCell Phytohormone Phytohormone Regulation PlantCell->Phytohormone Photosynthesis Enhanced Photosynthesis PlantCell->Photosynthesis NutrientUptake Improved Nutrient & Water Uptake PlantCell->NutrientUptake IAA_GA_CK ↑ IAA, GA3, Cytokinins Phytohormone->IAA_GA_CK ABA ↓ ABA Phytohormone->ABA Growth Promoted Plant Growth & Increased Yield IAA_GA_CK->Growth StressResponse Enhanced Stress Tolerance ABA->StressResponse Chlorophyll ↑ Chlorophyll Content Photosynthesis->Chlorophyll EnzymeActivity ↑ RuBisCO, PEPCase Photosynthesis->EnzymeActivity Photosynthesis->Growth NitrateReductase ↑ Nitrate Reductase NutrientUptake->NitrateReductase NutrientUptake->Growth StressResponse->Growth

Caption: Proposed signaling pathway of this compound (DA-6) in plants.

Experimental Workflow

The following diagram outlines a general workflow for conducting experiments on the combined application of DA-6 and fertilizers.

Experimental_Workflow start Start: Hypothesis Formulation exp_design Experimental Design (Treatments, Replicates, Controls) start->exp_design plant_prep Plant Material Preparation & Acclimatization exp_design->plant_prep app Application of DA-6 and Fertilizer Treatments plant_prep->app data_collection Data Collection (Growth, Physiological, Biochemical Parameters) app->data_collection harvest Harvest & Yield Analysis data_collection->harvest stat_analysis Statistical Analysis harvest->stat_analysis results Results Interpretation & Conclusion stat_analysis->results

Caption: General experimental workflow for DA-6 and fertilizer combination studies.

Conclusion

The combination of this compound with fertilizers presents a promising strategy for enhancing agricultural productivity. The synergistic effects lead to improved nutrient utilization, better plant growth, and increased yields. The protocols and data presented in these notes serve as a foundation for further research and optimization of application methods for various crops and environmental conditions. It is recommended that researchers conduct preliminary trials to determine the optimal concentrations and application timings for their specific crop and local conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Diethylaminoethyl Hexanoate (DA-6) for Root Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 2-Diethylaminoethyl hexanoate (DA-6) for promoting root growth.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound (DA-6) promotes root growth?

A1: this compound (DA-6) is a plant growth regulator that enhances root development through several mechanisms. It can promote cell division and elongation, leading to faster root growth.[1] DA-6 also increases the plant's capacity to absorb water and fertilizers by fostering a more robust root system.[1] Furthermore, it influences the plant's carbon and nitrogen metabolism and can increase the content of chlorophyll, protein, and nucleic acids, which indirectly supports overall plant health and root development.[1][2] Studies have shown that DA-6 can regulate the balance of endogenous phytohormones, often increasing levels of auxins (like IAA), cytokinins (like zeatin riboside), and gibberellins (GA3) while decreasing abscisic acid (ABA) content, a hormonal profile that favors root proliferation.[3][4]

Q2: What is a typical starting concentration range for optimizing DA-6 for root growth?

A2: The optimal concentration of DA-6 can vary significantly depending on the plant species, the application method (e.g., foliar spray, seed soaking, or inclusion in the growth medium), and the specific experimental conditions. However, a general starting range for optimization experiments is between 2 mg/L and 60 mg/L. For many plant species, concentrations in the range of 8-20 mg/L have been found to be effective for promoting root growth.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant and experimental setup.

Q3: Can DA-6 be mixed with other substances like fertilizers or fungicides?

A3: Yes, DA-6 can be mixed with fertilizers, fungicides, and insecticides.[1][2] It has been reported to have a synergistic effect, potentially increasing the efficacy of fungicides by more than 30% and allowing for a reduction in their dosage.[1] When combined with fertilizers (N, P, K, and various micronutrients), DA-6 can enhance their absorption by the plant.[1][2] It is a neutral substance, which contributes to its stability when mixed with other agents.[2] DA-6 has also been shown to have a detoxifying effect against some herbicides.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect on root growth. Suboptimal Concentration: The concentration of DA-6 may be too low for the specific plant species or experimental conditions.1. Conduct a dose-response experiment with a broader range of concentrations (e.g., 1, 5, 10, 20, 50, 100 mg/L). 2. Ensure accurate preparation of the stock and working solutions.
Ineffective Application Method: The method of application (e.g., foliar spray) may not be effectively delivering DA-6 to the plant to influence root growth.1. If using foliar spray, ensure thorough coverage of the leaves. 2. Consider alternative application methods such as seed soaking or adding DA-6 directly to the growth medium.
Plant Growth Stage: The developmental stage of the plant may not be optimal for DA-6 application to influence root growth.1. Apply DA-6 at an early growth stage, such as the seedling stage, when root development is rapid.[5][6]
Inhibition of root growth or other signs of toxicity. Concentration Too High: High concentrations of plant growth regulators can have an inhibitory or toxic effect.1. Immediately discontinue the current treatment. 2. Perform a new dose-response experiment starting with much lower concentrations. 3. Carefully review the literature for concentration recommendations for your specific or related plant species.
Inconsistent results between experiments. Variability in Experimental Conditions: Inconsistent environmental conditions (light, temperature, humidity), growth media, or plant material can lead to variable results.1. Standardize all experimental parameters, including environmental conditions and the age and health of the plant material. 2. Ensure consistent and accurate preparation of DA-6 solutions for each experiment.
Purity of DA-6: The purity of the DA-6 compound may vary between batches or suppliers.1. Use a high-purity grade of DA-6 from a reputable supplier. 2. If possible, confirm the purity of your compound.

Data Presentation

Table 1: Optimal Concentrations of this compound (DA-6) and Their Effects on Root Growth in Various Plant Species.

Plant SpeciesApplication MethodOptimal Concentration (mg/L)Observed Effects on Root Growth and Related Parameters
Corn (Zea mays)Foliar Spray20Increased root length, root weight, and root to shoot ratio.[3][4]
Soybean (Glycine max)Foliar Spray10Increased root length by 9.0% and root biomass by 57.7%.[3]
Soybean (Glycine max)Foliar Spray40-80Increased aboveground dry matter and pod number.[7]
Rice (Oryza sativa)Seed Soaking10-15Improved germination rate and enhanced cold resistance.[5]
Rice (Oryza sativa)Foliar Spray2Alleviated cold water stress and improved yield.[8]
Root Vegetables (Radish, Carrot, etc.)Seed Soaking & Foliar Spray8-15 (soaking), 10-20 (spray)Promoted fast growth of seedlings and resulted in thicker, heavier roots.[5][6]
Wheat (Triticum aestivum)Foliar Spray4-6Increased 1000-grain weight and seed protein content.[9]

Experimental Protocols

Protocol: Dose-Response Experiment to Determine Optimal DA-6 Concentration for Root Growth in Seedlings

1. Materials:

  • Seeds of the plant species of interest.

  • This compound (DA-6), high purity.

  • Sterile distilled water.

  • Petri dishes or germination pouches.

  • Filter paper or other suitable germination substrate.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Ruler or calipers for root length measurement.

  • Analytical balance and appropriate glassware for solution preparation.

2. Preparation of DA-6 Stock and Working Solutions:

  • Prepare a 1000 mg/L (1 g/L) stock solution of DA-6 by dissolving the appropriate amount in sterile distilled water. This stock solution can be stored at 4°C for a short period.

  • From the stock solution, prepare a series of working solutions at different concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mg/L). The 0 mg/L solution (sterile distilled water) will serve as the control.

3. Seed Sterilization and Germination:

  • Surface sterilize the seeds to prevent microbial contamination. The method for sterilization will vary depending on the seed type but may involve a short rinse in 70% ethanol followed by a soak in a dilute bleach solution and several rinses in sterile distilled water.

  • Place a sterile filter paper or other substrate into each petri dish and moisten it with one of the prepared DA-6 working solutions.

  • Place a predetermined number of sterilized seeds (e.g., 10-20) onto the moist substrate in each petri dish.

  • Seal the petri dishes with parafilm to maintain humidity.

4. Incubation:

  • Place the petri dishes in a growth chamber or incubator with controlled conditions suitable for the germination of the chosen plant species (e.g., 25°C with a 16h light/8h dark cycle).

  • Incubate the seeds for a predetermined period (e.g., 7-14 days), or until the roots in the control group have reached a suitable length for measurement.

5. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings from the petri dishes.

  • Measure the length of the primary root of each seedling.

  • Other parameters such as the number of lateral roots and seedling fresh/dry weight can also be measured.

  • Calculate the average root length and standard deviation for each DA-6 concentration.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

  • Plot the average root length against the DA-6 concentration to visualize the dose-response curve and identify the optimal concentration.

Visualizations

DA-6 Signaling Pathway for Root Growth DA6 2-Diethylaminoethyl hexanoate (DA-6) Phytohormone Phytohormone Balance DA6->Phytohormone Photosynthesis Enhanced Photosynthesis DA6->Photosynthesis Metabolism Carbon & Nitrogen Metabolism DA6->Metabolism IAA Increased IAA (Auxin) Phytohormone->IAA Cytokinin Increased Cytokinin Phytohormone->Cytokinin GA Increased Gibberellin Phytohormone->GA ABA Decreased ABA Phytohormone->ABA RootGrowth Enhanced Root Growth (Length, Biomass, Number) Photosynthesis->RootGrowth NutrientUptake Nutrient & Water Uptake Metabolism->NutrientUptake CellDivision Cell Division & Elongation IAA->CellDivision Cytokinin->CellDivision CellDivision->RootGrowth NutrientUptake->RootGrowth

Caption: Signaling pathway of DA-6 promoting root growth.

Experimental Workflow for DA-6 Optimization start Start prep_solutions Prepare DA-6 Solutions (0, 1, 5, 10, 20, 50, 100 mg/L) start->prep_solutions plating Plate Seeds on DA-6 Treated Substrate prep_solutions->plating seed_prep Surface Sterilize Seeds seed_prep->plating incubation Incubate in Controlled Environment plating->incubation measurement Measure Root Length and Other Parameters incubation->measurement analysis Statistical Analysis (e.g., ANOVA) measurement->analysis determination Determine Optimal Concentration analysis->determination end End determination->end

Caption: Experimental workflow for optimizing DA-6 concentration.

Troubleshooting Decision Tree start Experiment Start observe_effect Observe Effect on Root Growth? start->observe_effect no_effect No Effect observe_effect->no_effect No positive_effect Positive Effect observe_effect->positive_effect Yes negative_effect Negative Effect (Inhibition) observe_effect->negative_effect Inhibition check_concentration Is Concentration in Optimal Range? no_effect->check_concentration success Success: Proceed with Experiment positive_effect->success decrease_conc Action: Decrease Concentration negative_effect->decrease_conc check_application Is Application Method Correct? check_concentration->check_application Yes increase_conc Action: Increase Concentration check_concentration->increase_conc No (Too Low) check_conditions Are Conditions Consistent? check_application->check_conditions Yes change_app Action: Change Application Method check_application->change_app No standardize_cond Action: Standardize Conditions check_conditions->standardize_cond No

Caption: Troubleshooting decision tree for DA-6 experiments.

References

2-Diethylaminoethyl hexanoate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Diethylaminoethyl hexanoate (DA-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DA-6) and what are its primary applications?

A1: this compound, commonly known as DA-6, is a synthetic plant growth regulator.[1][2] It is used to promote cell division and growth, increase chlorophyll, protein, and nucleic acid content, and enhance photosynthetic rates in plants.[2][3][4] This leads to improved crop yield and quality, as well as increased resistance to environmental stresses like drought and cold.[1][4][5] Beyond agriculture, it also serves as a chemical intermediate in the synthesis of other compounds, including pharmaceuticals.[6][7]

Q2: What are the basic chemical and physical properties of this compound?

A2: this compound is a fatty ester compound, appearing as a colorless to light yellow or brownish oily liquid.[8][9] The technical grade is slightly soluble in water but is soluble in most organic solvents such as ethanol, methanol, and acetone.[8][9] Its citrate salt form, however, is a white crystalline solid that is easily soluble in water.[8][9]

Q3: Is the technical grade of this compound soluble in water?

A3: The technical grade or crude oil form of this compound has limited or slight solubility in water due to its moderately hydrophobic hexanoate chain.[8][9][10] For applications requiring an aqueous solution, it is common to use its citrate salt, which is readily water-soluble.[8][9]

Q4: How does this compound exert its effects on plants?

A4: this compound acts as a broad-spectrum plant growth regulator with functions similar to auxin, gibberellin, and cytokinin.[2] It enhances plant photosynthesis by increasing chlorophyll content and promotes the activity of enzymes like peroxidase and nitrate reductase, which accelerates carbon and nitrogen metabolism.[2][4] This improves water and nutrient absorption, leading to more robust growth.[4][5] It also helps plants withstand stress by enhancing their antioxidant defense systems.[1]

Troubleshooting Guide: Solubility Issues

Q5: I am having trouble dissolving technical grade this compound in water. What should I do?

A5: Direct dissolution of technical grade this compound in water is challenging due to its low solubility. Here are some solutions:

  • Use an Organic Solvent: First, dissolve the compound in a small amount of a suitable organic solvent like ethanol or acetone before adding it to your aqueous medium.[6][8]

  • Convert to a Salt: The most effective method is to use or prepare the citrate salt of this compound, which is easily soluble in water.[8][9] You can find commercially available citrate salts or synthesize them.

  • pH Adjustment: The diethylamino group in the molecule is basic.[10] Adjusting the pH of the aqueous solution to be more acidic can improve its solubility.

  • Use of Surfactants: For formulation purposes, surfactants can be used to create stable emulsions or microemulsions.[11][12]

Q6: My this compound solution has become cloudy or has formed a precipitate. How can I resolve this?

A6: Precipitation can occur due to temperature changes, pH shifts, or exceeding the solubility limit.

  • Heating and Sonication: Gentle heating and/or sonication can help redissolve the precipitate.[13]

  • Check pH: Ensure the pH of your solution has not shifted to a range where the compound is less soluble.

  • Add a Co-solvent: If you are working with an aqueous solution, adding a small amount of a co-solvent like DMSO or PEG300 can help maintain solubility.[13]

  • Dilution: Your solution may be oversaturated. Try diluting it to a lower concentration.

Data Presentation: Solubility and Usage

Table 1: Solubility of this compound Forms

FormSolventSolubilityNotes
Citrate Salt DMSO116.67 mg/mLRequires sonication.[13]
Citrate Salt WaterEasily soluble[8][9]
Citrate Salt Ethanol, Methanol, AcetoneSoluble[8][9]
Citrate Salt 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL[13]
Technical Grade (Free Base) WaterSlightly soluble / Insoluble[2][8][12]
Technical Grade (Free Base) Most Organic Solvents (e.g., Ethanol, Acetone)Soluble[8][9]

Table 2: Typical Concentration Ranges for Plant Applications

ApplicationCrop ExamplesConcentration Range (mg/L)
Seed Soaking Rice, Soybean, Radish8 - 15
Foliar Spray (Vegetative Growth) Leafy Vegetables (Cabbage, Spinach)20 - 60
Foliar Spray (Flowering & Fruiting) Tomato, Pepper, Watermelon8 - 20
Foliar Spray (Root & Tuber Growth) Potato, Radish10 - 20
Foliar Spray (Grains) Rice10.67 - 16

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound Citrate

  • Weighing: Accurately weigh 100 mg of this compound citrate powder.

  • Initial Dissolution: Add the powder to a sterile container. Add 8 mL of sterile deionized water.

  • Mixing: Vortex or stir the solution until the powder is completely dissolved. The citrate salt should dissolve readily in water.[8][9]

  • Final Volume: Adjust the final volume to 10 mL with deionized water.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: General Protocol for Preparing a 20 mg/L Foliar Spray Solution

  • Stock Solution: Prepare a 1 mg/mL (1000 mg/L) stock solution of this compound citrate in deionized water as described in Protocol 1.

  • Dilution Calculation: To prepare 1 liter of a 20 mg/L solution, you will need: (20 mg/L) * (1 L) = 20 mg of the compound. Volume of stock solution needed = (20 mg) / (1 mg/mL) = 20 mL.

  • Preparation: To a 1-liter container, add approximately 900 mL of deionized water.

  • Add Stock: Add 20 mL of the 1 mg/mL stock solution to the container.

  • Final Volume: Add deionized water to reach a final volume of 1 liter.

  • Add Surfactant (Optional): For better leaf adhesion, a non-ionic surfactant can be added according to the manufacturer's instructions.

  • Mixing: Mix the solution thoroughly before application.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Need to prepare an aqueous solution of this compound is_citrate Is the available form the citrate salt? start->is_citrate dissolve_citrate Dissolve directly in water. is_citrate->dissolve_citrate Yes use_organic Dissolve technical grade in a minimal amount of organic solvent (e.g., ethanol). is_citrate->use_organic No (Technical Grade) observe Observe the solution. dissolve_citrate->observe add_to_water Slowly add the organic solution to the aqueous phase while stirring. use_organic->add_to_water add_to_water->observe clear_solution Solution is clear. Proceed with experiment. observe->clear_solution Clear precipitate Precipitate forms or solution is cloudy. observe->precipitate Cloudy/Precipitate end End clear_solution->end troubleshoot Troubleshoot: - Gentle heating - Sonication - Adjust pH (acidify) - Add co-solvent/surfactant precipitate->troubleshoot troubleshoot->observe

Caption: Troubleshooting workflow for dissolving this compound.

G Simplified Signaling Pathway of DA-6 in Plants cluster_cellular Cellular Level cluster_physiological Physiological Response cluster_outcome Overall Outcome DA6 DA-6 (this compound) Hormone Modulation of Endogenous Hormones (Auxin, Gibberellin, Cytokinin) DA6->Hormone Metabolism Increased Carbon & Nitrogen Metabolism DA6->Metabolism Enzymes Enhanced Enzyme Activity (Peroxidase, Nitrate Reductase) DA6->Enzymes Photosynthesis Increased Photosynthesis & Chlorophyll Content Hormone->Photosynthesis Metabolism->Photosynthesis NutrientUptake Enhanced Water & Nutrient Uptake Enzymes->NutrientUptake StressResponse Improved Antioxidant Defense System Enzymes->StressResponse Growth Promoted Growth & Development Photosynthesis->Growth Yield Increased Yield & Quality Photosynthesis->Yield NutrientUptake->Growth Resistance Enhanced Stress Resistance StressResponse->Resistance Growth->Yield

Caption: Simplified signaling pathway of DA-6 in plants.

G Experimental Workflow for Efficacy Testing of a New DA-6 Formulation start Start: Prepare new DA-6 formulation sol_test Step 1: Solubility & Stability Testing - Test solubility in water - Observe for precipitation over time start->sol_test seed_germ Step 2: Seed Germination Assay - Soak seeds in different concentrations - Measure germination rate and time sol_test->seed_germ seedling_growth Step 3: Seedling Growth Experiment - Apply formulation to seedlings - Measure biomass, root/shoot length seed_germ->seedling_growth stress_test Step 4: Stress Tolerance Test - Induce drought or cold stress - Apply formulation - Measure physiological parameters (e.g., chlorophyll, MDA content) seedling_growth->stress_test data_analysis Step 5: Data Analysis - Statistical analysis of collected data stress_test->data_analysis conclusion Conclusion on formulation efficacy data_analysis->conclusion

Caption: Experimental workflow for testing the efficacy of a new DA-6 formulation.

References

Stability of 2-Diethylaminoethyl hexanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Diethylaminoethyl hexanoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary route of degradation in aqueous solutions?

A1: this compound is an organic compound featuring an ester functional group and a tertiary amine.[1][2] Its primary degradation pathway in aqueous solutions is the hydrolysis of the ester bond. This reaction is a common characteristic of ester-containing molecules, such as the local anesthetic procaine, which also contains a 2-(diethylamino)ethyl ester group.[3][4][5]

Q2: What are the expected hydrolysis products of this compound?

A2: The hydrolysis of this compound breaks the ester linkage, yielding hexanoic acid and 2-diethylaminoethanol. This is analogous to the hydrolysis of procaine, which yields p-aminobenzoic acid and diethylaminoethanol.[4][6][7]

Q3: Which factors have the most significant impact on the stability of this compound in an aqueous solution?

A3: The stability of ester compounds like this compound in aqueous solutions is primarily influenced by:

  • pH: Ester hydrolysis is subject to both acid and base catalysis. The rate of hydrolysis is typically slowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.[4][8]

  • Temperature: An increase in temperature will accelerate the rate of hydrolysis.[9][10] The relationship between temperature and reaction rate is often described by the Arrhenius equation.

  • Enzymes: In biological systems or non-sterile solutions, esterase enzymes can catalyze the hydrolysis of the ester bond, significantly increasing the degradation rate.[3][5][6]

Q4: How should aqueous solutions of this compound be stored to maximize stability?

A4: To maximize stability, aqueous solutions should be stored in a cool, dry place away from direct sunlight.[11] For long-term stability, it is advisable to prepare the solution in a buffer with a pH where the compound exhibits maximum stability (typically slightly acidic) and store it at refrigerated temperatures (2-8°C). The citrate salt form is noted to be stable at room temperature.[12][13]

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my compound in a neutral (pH 7) aqueous solution.

  • Possible Cause 1: Temperature. Are your solutions being stored at elevated temperatures?

    • Recommendation: Store solutions at a lower temperature (e.g., 4°C) and only bring them to the experimental temperature shortly before use. Hydrolysis rates increase with temperature.[10][14]

  • Possible Cause 2: Microbial Contamination. Are you using non-sterile water or buffers?

    • Recommendation: Use sterile, purified water and buffers. The presence of microorganisms can introduce esterases that will rapidly catalyze the hydrolysis of your compound.

  • Possible Cause 3: Buffer Composition. Certain buffer species can catalyze hydrolysis.

    • Recommendation: Review your buffer composition. Use common, non-reactive buffers like phosphate or acetate, and ensure the final pH is correct.

Issue 2: My HPLC analysis shows an unexpected peak that grows over time.

  • Possible Cause: Degradation Products. The new peak is likely one of the hydrolysis products: hexanoic acid or 2-diethylaminoethanol.

    • Recommendation: If standards are available, run hexanoic acid and 2-diethylaminoethanol on your HPLC system to compare retention times. Alternatively, use a mass spectrometer (LC-MS) to identify the mass of the unknown peak and confirm if it matches the expected degradation products.

Issue 3: The pH of my unbuffered aqueous solution is changing over time.

  • Possible Cause: Formation of Hexanoic Acid. The hydrolysis of this compound produces hexanoic acid. As this acidic product accumulates, it will lower the pH of an unbuffered solution.

    • Recommendation: Use a buffer system with sufficient capacity to maintain a stable pH throughout your experiment. A drifting pH will lead to a changing degradation rate, complicating kinetic analysis.[4]

Hydrolysis and Stability Data

Table 1: Representative pH-Rate Profile for Ester Hydrolysis in Aqueous Solution

pHApparent First-Order Rate Constant (k_obs) at 40°C (s⁻¹) (Hypothetical)
2.05.0 x 10⁻⁶
4.08.0 x 10⁻⁷
6.01.5 x 10⁻⁷
7.02.0 x 10⁻⁷
8.09.0 x 10⁻⁷
10.06.5 x 10⁻⁶

Note: Data is hypothetical and for illustrative purposes, based on the known behavior of ester drugs exhibiting specific acid and base catalysis.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical degradation pathway and a standard experimental workflow for stability analysis.

G Diagram 1: Hydrolysis of this compound cluster_main Degradation Pathway Cpd 2-Diethylaminoethyl hexanoate Prod1 Hexanoic Acid Cpd->Prod1 H₂O (Acid or Base Catalysis) Prod2 2-Diethylaminoethanol Cpd->Prod2

Caption: Hydrolysis pathway of this compound.

G Diagram 2: Experimental Workflow for Stability Testing A Prepare Stock Solution of Compound C Initiate Study: Add Stock to Buffers A->C B Prepare Aqueous Buffers (Varying pH) B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points (t₀, t₁, t₂, ...) D->E F Quench Reaction & Dilute (if necessary) E->F G Analyze via Stability-Indicating HPLC Method F->G H Calculate % Remaining vs. Time and Determine Rate Constant (k) G->H

Caption: General workflow for a kinetic stability study.

G Diagram 3: Troubleshooting Logic for Unexpected Degradation A Unexpectedly High Degradation Observed B Was the solution pH verified before and after? A->B C Was the incubation temperature accurate? A->C D Was the solution prepared with sterile water? A->D E pH is unstable. Use a stronger buffer. B->E No F Temperature was too high. Recalibrate incubator. C->F No G Potential microbial contamination. Repeat with sterile solutions. D->G No

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution

This protocol is adapted from ICH guidelines for stress testing of new drug substances.[15] The goal is to identify potential degradation products and understand the degradation pathways.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer salts (e.g., phosphate, acetate)

  • A calibrated stability-indicating HPLC method

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or water.

3. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[15]

  • Analyze using the HPLC method. If no significant degradation is observed, repeat with 1 M HCl.

4. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature (25°C).

  • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is often rapid.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute as above.[15]

  • Analyze by HPLC.

5. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • Withdraw aliquots at specified time points, dilute with the mobile phase, and analyze immediately by HPLC.

6. Analysis:

  • For each condition, compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage degradation and identify the relative retention times of any degradation products. Peak purity analysis of the parent compound should be performed.

References

Technical Support Center: Degradation of 2-Diethylaminoethyl Hexanoate in Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Diethylaminoethyl hexanoate (DA-6) in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in alkaline conditions?

A1: Under alkaline conditions, this compound undergoes base-catalyzed hydrolysis, also known as saponification. The ester bond is cleaved by a hydroxide ion (OH⁻), resulting in the formation of a carboxylate salt (hexanoate) and an alcohol (2-(diethylamino)ethanol). This reaction is generally considered irreversible.[1][2]

Q2: What are the expected degradation products of this compound in an alkaline solution?

A2: The degradation of this compound in the presence of a base like sodium hydroxide will yield sodium hexanoate and 2-(diethylamino)ethanol.[1][2]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored by measuring the decrease in the concentration of this compound over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are highly effective for quantifying the concentration of the parent compound and its degradation products.[3][4][5][6] Alternatively, for kinetic studies, you can monitor the change in conductivity of the solution or use titration to determine the amount of base consumed.[7][8]

Q4: What factors can influence the rate of degradation?

A4: The rate of alkaline hydrolysis is primarily influenced by the concentration of the base (hydroxide ions), temperature, and the solvent system used. Higher temperatures and higher pH values will significantly accelerate the degradation rate.[9][10] The choice of solvent can also play a role, especially if it can participate in side reactions.[11]

Troubleshooting Guides

Issue 1: Low or No Degradation Observed
Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction mixture. Ensure it is sufficiently alkaline to promote hydrolysis. For kinetic studies, maintain a constant pH using a buffer system if necessary.
Low Temperature Increase the reaction temperature. The rate of hydrolysis is temperature-dependent. Consider running the reaction at a controlled, elevated temperature (e.g., 40-60 °C) and monitor the progress.
Inaccurate Analyte Concentration Measurement Validate your analytical method. Ensure your HPLC method is sensitive and specific for this compound. Check for issues with sample preparation, instrument calibration, or detector response.
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
Possible Cause Troubleshooting Step
Temperature Fluctuations Use a temperature-controlled water bath or reaction block to maintain a constant temperature throughout the experiment. Even small temperature variations can significantly affect the reaction rate.
Inhomogeneous Reaction Mixture Ensure adequate mixing of the reaction solution, especially at the beginning of the experiment, to ensure a uniform concentration of reactants.
Changes in pH during the reaction If the consumption of hydroxide ions is significant, the pH of the solution may decrease over time, affecting the reaction rate. Use a pH meter to monitor the pH and consider using a buffered solution or a pH-stat apparatus for precise kinetic measurements.
Sample Handling and Quenching When taking aliquots for analysis, it is crucial to quench the reaction immediately to stop further degradation. This can be done by adding a small amount of acid to neutralize the base.[3] Ensure the quenching step is consistent for all samples.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Solvent-Related Side Reactions (e.g., Transesterification) If using an alcohol-based co-solvent, transesterification can occur, where the alcohol solvent reacts with the ester to form a different ester.[11] If this is suspected, switch to an aprotic co-solvent like acetonitrile or tetrahydrofuran (THF) if solubility is an issue.
Impure Starting Material Analyze your starting material (this compound) to check for impurities that might be interfering with your analysis.
Contamination Ensure all glassware and equipment are scrupulously clean to avoid contamination from other sources.

Quantitative Data Summary

Table 1: Template for Kinetic Data of this compound Degradation at a Given Temperature

pH[NaOH] (M)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t½) at [DA-6]₀ = X M (s)
100.001To be determined experimentallyTo be determined experimentally
110.01To be determined experimentallyTo be determined experimentally
120.1To be determined experimentallyTo be determined experimentally
131.0To be determined experimentallyTo be determined experimentally

Experimental Protocols

Protocol 1: Determination of Degradation Kinetics using HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound in an alkaline solution by monitoring the decrease of the parent compound over time using HPLC.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl) or other suitable acid for quenching

  • Deionized water

  • Acetonitrile or Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and a UV-Vis or MS detector

  • Temperature-controlled water bath or shaker

  • pH meter

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Alkaline Reaction Media: Prepare a series of NaOH solutions of different concentrations (e.g., 0.01 M, 0.1 M, 1 M) in deionized water. Measure and record the precise pH of each solution.

  • Quenching Solution: Prepare a solution of HCl with a concentration sufficient to neutralize the NaOH in the collected aliquots.

3. Experimental Procedure:

  • Equilibrate the alkaline reaction medium to the desired temperature in a temperature-controlled water bath.

  • To initiate the reaction, add a small, known volume of the this compound stock solution to the pre-heated alkaline solution to achieve the desired initial concentration. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a predetermined volume of the quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentration of this compound.

4. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Since the concentration of the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order reaction.[3][10] Plot the natural logarithm of the concentration of this compound (ln[DA-6]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

  • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k = k' / [OH⁻].[3]

Visualizations

Degradation_Pathway DA6 2-Diethylaminoethyl hexanoate Intermediate Tetrahedral Intermediate DA6->Intermediate Nucleophilic Attack OH OH⁻ OH->Intermediate Products Hexanoate + 2-(Diethylamino)ethanol Intermediate->Products Elimination

Caption: Alkaline hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DA6 Prepare DA-6 Stock Solution Start Initiate Reaction (Mix DA-6 and NaOH) Prep_DA6->Start Prep_NaOH Prepare NaOH Solution Prep_NaOH->Start Prep_Quench Prepare Quenching Solution Quench Quench Reaction Prep_Quench->Quench Sample Collect Aliquots at Time Intervals Start->Sample Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing & Kinetics Calculation HPLC->Data

Caption: Workflow for kinetic analysis of DA-6 degradation.

References

Technical Support Center: DA-6 Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of high concentrations of Diethyl Aminoethyl Hexanoate (DA-6). This resource is intended for researchers, scientists, and drug development professionals utilizing DA-6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DA-6 and what is its primary mechanism of action?

A1: Diethyl Aminoethyl Hexanoate (DA-6) is a synthetic plant growth regulator. It is not a plant hormone itself but acts by regulating the plant's endogenous hormone balance, including auxins, cytokinins, gibberellins, abscisic acid, and ethylene.[1][2] This regulation can lead to enhanced photosynthesis, increased chlorophyll content, and improved nutrient absorption, ultimately promoting plant growth and stress resistance.[1]

Q2: Is DA-6 considered to have high phytotoxicity?

A2: Generally, DA-6 is considered to have a wide margin of safety and is not prone to causing phytotoxicity at recommended concentrations.[2] However, like any biologically active compound, excessively high concentrations can lead to adverse effects.

Q3: What are the known symptoms of DA-6 phytotoxicity?

A3: The primary visual symptom of DA-6 phytotoxicity is the appearance of spots on the leaves. These spots gradually enlarge, transitioning in color from light yellow to dark brown, and may eventually become transparent.

Q4: At what concentration does DA-6 become phytotoxic?

A4: The phytotoxic concentration of DA-6 is species-dependent. Research on tomato and grape seedlings suggests that while lower concentrations are beneficial, higher concentrations can be inhibitory. For example, in tomato seedlings, concentrations of 30 mg/L and 40 mg/L have been observed to inhibit growth.[3][4] In grape seedlings, beneficial effects on biomass and other growth parameters were observed up to 20 mg/L, with a decline at higher concentrations.[5] It is crucial to conduct dose-response experiments for your specific plant species.

Troubleshooting Guide: Investigating Potential DA-6 Phytotoxicity

If you suspect that high concentrations of DA-6 are causing phytotoxicity in your experiments, follow this guide to diagnose and address the issue.

Step 1: Symptom Observation and Verification
  • Visual Inspection: Carefully examine the plants for the specific symptoms of DA-6 phytotoxicity. Look for the characteristic leaf spots that progress from yellow to dark brown.

  • General PGR Overdose Symptoms: Be aware of general symptoms of plant growth regulator (PGR) overdose, which can include:

    • Stunted growth

    • Leaf curling, crinkling, or distortion[6]

    • Darker green foliage

    • Delayed flowering

    • Reduced flower or fruit size

  • Documentation: Photograph the symptoms and document their progression over time. Note the concentration of DA-6 used and the timing of application.

Step 2: Experimental Review and Data Analysis
  • Concentration Verification: Double-check your calculations and dilution procedures to ensure the DA-6 concentration was not inadvertently higher than intended.

  • Application Uniformity: Assess the uniformity of your application. Uneven spraying can lead to localized areas of high concentration and, consequently, phytotoxicity.[7]

  • Environmental Conditions: Review the environmental conditions during and after application. High temperatures and humidity can sometimes exacerbate phytotoxic effects of chemical treatments.[6]

Step 3: Mitigation and Further Experimentation
  • Discontinue High-Concentration Treatment: Cease application of the suspected phytotoxic concentration of DA-6.

  • Promote Recovery: Ensure the affected plants have optimal growing conditions (water, light, and nutrients) to aid in recovery. In some cases, plants may outgrow minor damage.

  • Conduct a Dose-Response Study: To determine the optimal and potential phytotoxic concentrations for your specific plant species and experimental conditions, it is highly recommended to perform a dose-response study. This involves testing a range of DA-6 concentrations, including a negative control (no DA-6).

Data Presentation

Table 1: Observed Effects of Different DA-6 Concentrations on Tomato Seedlings

DA-6 Concentration (mg/L)Effect on BiomassReference
0Control[3][4]
10Increased[3][4]
20No significant effect[3][4]
30Inhibited[3][4]
40Inhibited[3][4]

Table 2: Observed Effects of Different DA-6 Concentrations on Grape Seedlings

DA-6 Concentration (mg/L)Effect on Biomass, Photosynthetic Pigments, Antioxidant EnzymesReference
≤ 20Increasing trend[5]
> 20Decreasing trend[5]

Experimental Protocols

Protocol 1: General Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol can be adapted to assess the phytotoxicity of high concentrations of DA-6.

  • Preparation of Test Solutions:

    • Prepare a stock solution of DA-6.

    • Create a dilution series to achieve the desired final concentrations for testing. Include a negative control (solvent only, e.g., water or a very low concentration of the solvent used for the stock solution).[8][9]

  • Seed Sterilization and Plating:

    • Surface sterilize seeds of the target plant species.[9]

    • Aseptically place sterile filter paper in petri dishes.

    • Moisten the filter paper with the respective DA-6 test solutions or the control solution.[9]

    • Place a predetermined number of seeds on the filter paper in each petri dish.

  • Incubation:

    • Seal the petri dishes and incubate in a growth chamber with controlled temperature, humidity, and photoperiod suitable for the plant species.[8][9]

  • Data Collection and Analysis:

    • Record the number of germinated seeds daily for a set period (e.g., 7-10 days).[8]

    • After the incubation period, measure the primary root length and shoot length of the seedlings.[9]

    • Calculate the germination percentage, root growth inhibition/promotion, and shoot growth inhibition/promotion relative to the control.

    • Observe and document any morphological abnormalities or phytotoxicity symptoms as described in the troubleshooting guide.

Visualizations

Phytotoxicity_Diagnosis_Workflow A Symptom Observation (e.g., Leaf spots, Stunting) B Review Experimental Parameters - Concentration verification - Application uniformity - Environmental conditions A->B C Is DA-6 Concentration Confirmed to be High? B->C Analyze Data D Mitigation - Cease application - Optimize growing conditions C->D Yes G Consult Literature for Species-Specific Sensitivity C->G No/Uncertain E Conduct Dose-Response Study - Determine optimal and toxic ranges D->E F Problem Resolved E->F G->B

Caption: A workflow for diagnosing potential DA-6 phytotoxicity.

DA6_Hormonal_Regulation cluster_DA6 DA-6 Application cluster_Hormones Endogenous Plant Hormones cluster_Response Plant Response DA6 DA-6 Auxin Auxin DA6->Auxin Regulates Cytokinin Cytokinin DA6->Cytokinin Regulates Gibberellin Gibberellin DA6->Gibberellin Regulates ABA Abscisic Acid (ABA) DA6->ABA Regulates Ethylene Ethylene DA6->Ethylene Regulates Low_Conc Optimal Concentration - Growth Promotion - Stress Resistance Auxin->Low_Conc High_Conc High Concentration (Overdose) - Hormonal Imbalance - Growth Inhibition - Phytotoxicity Symptoms Auxin->High_Conc Cytokinin->Low_Conc Cytokinin->High_Conc Gibberellin->Low_Conc Gibberellin->High_Conc ABA->Low_Conc ABA->High_Conc Ethylene->Low_Conc Ethylene->High_Conc

Caption: DA-6 regulates endogenous hormones, leading to different responses at optimal vs. high concentrations.

References

Troubleshooting inconsistent results in 2-Diethylaminoethyl hexanoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Diethylaminoethyl hexanoate (DA-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DA-6) and what are its primary applications in research?

A1: this compound, commonly known as DA-6, is a synthetic plant growth regulator.[1][2] In research, it is primarily used to enhance plant growth and development, increase crop yields, and improve plant tolerance to various environmental stresses.[3][4][5] It functions by promoting cell division and expansion, increasing chlorophyll content, and enhancing photosynthetic efficiency.[3][4] It is also investigated for its role in regulating phytohormone levels and antioxidant enzyme activity.[3][4]

Q2: What is the general mechanism of action of DA-6 in plants?

A2: DA-6 is understood to work by modulating various physiological processes in plants. It has been shown to increase the content of chlorophyll, protein, and nucleic acids, leading to an enhanced photosynthetic rate.[6] DA-6 can also influence the endogenous levels of phytohormones, such as auxins, cytokinins, and gibberellins, while decreasing abscisic acid (ABA) content, which is associated with stress responses.[3] Furthermore, it can enhance the activity of antioxidant enzymes, helping plants to mitigate oxidative damage caused by stressors.[4][7]

Q3: What are the optimal storage conditions for DA-6 and its prepared solutions to ensure stability?

A3: Pure DA-6 should be stored in a cool, dry place, away from direct sunlight. It is stable at room temperature.[6] DA-6 solutions are stable in acidic to neutral pH but are prone to hydrolysis under alkaline conditions.[8] Therefore, it is recommended to prepare solutions in a slightly acidic buffer and use them fresh. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light.

Q4: Is DA-6 compatible with other agrochemicals or experimental compounds?

A4: DA-6 is generally compatible with a wide range of fertilizers, insecticides, and fungicides, and in some cases, it can have a synergistic effect, enhancing the efficacy of the other compounds.[6] However, it is always recommended to perform a small-scale compatibility test before preparing large batches of mixed solutions to avoid any unforeseen chemical reactions or precipitation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and application of this compound.

Issue 1: Inconsistent or Low Yield During DA-6 Synthesis

You are synthesizing DA-6 via Fischer esterification of hexanoic acid and 2-diethylaminoethanol and experiencing lower than expected yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction - Increase the molar excess of one reactant (typically the alcohol, 2-diethylaminoethanol).- Extend the reaction time.- Ensure the reaction temperature is maintained at the optimal level for the specific catalyst and solvent used.Fischer esterification is an equilibrium reaction. Increasing the concentration of one reactant shifts the equilibrium towards the product side.
Water in the Reaction Mixture - Use anhydrous reactants and solvents.- Employ a Dean-Stark apparatus or other methods to remove water as it is formed during the reaction.The presence of water can drive the equilibrium back towards the reactants, reducing the yield of the ester.
Catalyst Inefficiency - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the correct concentration.- Consider using a different catalyst, such as tetrabutyl titanate, which has been reported for this synthesis.[9]The catalyst is crucial for speeding up the reaction. An inactive or insufficient amount of catalyst will result in a slow and incomplete reaction.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase.- Use appropriate purification techniques like vacuum distillation to minimize thermal degradation.DA-6 has some solubility in water, and improper workup can lead to significant product loss.

Experimental Protocol: One-Step Synthesis of DA-6 Citrate

A patented one-step synthesis method for the citrate salt of DA-6 involves the following steps[9]:

  • Combine toluene, hexanoic acid, and 2-diethylaminoethanol in a reaction vessel equipped with an oil-water separator.

  • Add tetrabutyl titanate as a catalyst.

  • Heat the mixture to 125-145°C to allow toluene to reflux for 4-4.5 hours, continuously removing the water produced.

  • Once the reaction reaches 85-95% completion (monitored by water removal), the toluene is distilled off.

  • The reaction temperature is then raised to 170-180°C.

  • After cooling to 80-90°C, citric acid monohydrate and absolute ethanol are added and stirred until dissolved.

  • The final product is obtained after cooling, crystallization, and filtration.

Issue 2: High Variability in Plant Response to DA-6 Application

You are observing inconsistent effects of DA-6 on plant growth, photosynthesis, or stress tolerance in your experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inaccurate Concentration - Double-check all calculations for solution preparation.- Calibrate pipettes and balances regularly.- Prepare fresh stock solutions frequently.Even small variations in concentration can lead to significant differences in biological response, as the effects of plant growth regulators are often dose-dependent.
Degradation of DA-6 - Prepare fresh working solutions for each experiment from a stable stock.- Avoid preparing solutions in alkaline buffers.- Store stock solutions in the dark at low temperatures.DA-6 can hydrolyze, especially in alkaline conditions, leading to a loss of activity.
Plant-Specific Factors - Ensure uniformity in plant material (age, size, developmental stage).- Standardize environmental conditions (light, temperature, humidity, and growing medium).The physiological state of the plant can significantly influence its response to growth regulators.[5][10]
Application Method Variability - Standardize the application method (e.g., foliar spray, root drench).- For foliar application, ensure complete and uniform coverage of the leaves. Use a surfactant if necessary to improve spreading.- For root drench, apply a consistent volume of solution to each plant.The method of application can affect the uptake and distribution of the compound within the plant.
Interaction with Other Factors - Be aware of potential interactions with other treatments or environmental stressors.- Design experiments with appropriate controls to isolate the effects of DA-6.The effect of DA-6 can be influenced by other factors, such as nutrient availability or the presence of other stressors.[5][11]

Experimental Protocol: Foliar Application of DA-6 to White Clover Under Drought Stress

This protocol is adapted from a study investigating the effects of DA-6 on white clover under drought stress[10]:

  • White clover seedlings are grown in a controlled environment.

  • A 1.5 mM solution of DA-6 is prepared.

  • The DA-6 solution is applied as a foliar spray to the treatment group until the leaves are thoroughly wet. The control group is sprayed with a mock solution (without DA-6).

  • After a pretreatment period, drought stress is induced by cultivating the plants in a -0.3 MPa PEG solution. Control plants are maintained in a well-watered condition.

  • Physiological and metabolic parameters are measured after a specified duration of drought stress (e.g., 8 days).

Quantitative Data Summary

The following tables summarize the quantitative effects of DA-6 on various plant parameters as reported in the literature.

Table 1: Effect of DA-6 on Corn and Soybean Seedling Growth [3]

ParameterPlantDA-6 Concentration% Increase Compared to Control
Plant HeightCorn20 mg/L19.0%
Soybean10 mg/L9.0%
Root LengthCorn20 mg/L9.1%
Soybean10 mg/L9.0%
Shoot WeightCorn20 mg/L35.9%
Soybean10 mg/L18.1%
Root WeightCorn20 mg/L51.2%
Soybean10 mg/L57.7%

Table 2: Effect of DA-6 on Photosynthetic Parameters in Corn and Soybean Seedlings [3]

ParameterPlantDA-6 ConcentrationObservation
Photochemical Quenching (qP)Corn20 mg/L13.1% increase at 9 days after treatment
Soybean10 mg/L15.5% increase at 12 days after treatment
Fv/FmCorn20 mg/L8.8% increase at 9 days after treatment
Soybean10 mg/L8.0% increase at 12 days after treatment

Table 3: Effect of DA-6 on Antioxidant Enzyme Activity in Phaseolus vulgaris under Low-Temperature Stress [4]

EnzymeSeedling Type% Increase in Activity with DA-6
Peroxidase (POD)Cold-tolerant68.95%
Superoxide Dismutase (SOD)Cold-sensitive160.63%
Catalase (CAT)Cold-sensitive85.56%

Visualizations

Signaling Pathway of DA-6 Physiological Effects

DA6_Signaling_Pathway cluster_cellular_effects Cellular & Molecular Effects cluster_physiological_outcomes Physiological Outcomes DA6 2-Diethylaminoethyl hexanoate (DA-6) Phytohormone Regulation of Phytohormone Levels (↑Auxin, Cytokinin, GA; ↓ABA) DA6->Phytohormone Antioxidant Increased Antioxidant Enzyme Activity (SOD, POD, CAT) DA6->Antioxidant Photosynthesis Enhanced Photosynthesis (↑Chlorophyll, Rubisco) DA6->Photosynthesis Gene_Expression Altered Gene Expression DA6->Gene_Expression Growth Promoted Plant Growth (↑Height, Biomass) Phytohormone->Growth Stress_Tolerance Increased Stress Tolerance (Drought, Cold, Salinity) Antioxidant->Stress_Tolerance Photosynthesis->Growth Yield Improved Crop Yield and Quality Photosynthesis->Yield Gene_Expression->Growth Gene_Expression->Stress_Tolerance

Caption: Proposed signaling pathway of DA-6 in plants.

Experimental Workflow for Investigating DA-6 Effects

DA6_Experimental_Workflow start Start: Define Experimental Question prep_plants Prepare Uniform Plant Material start->prep_plants prep_solutions Prepare DA-6 and Control Solutions prep_plants->prep_solutions application Apply DA-6 Treatment (Foliar/Root Drench) prep_solutions->application stress Induce Stress (if applicable) application->stress incubation Incubate Under Controlled Conditions application->incubation No Stress stress->incubation Yes data_collection Data Collection (Physiological, Biochemical, Molecular) incubation->data_collection analysis Statistical Analysis of Results data_collection->analysis end Conclusion analysis->end

Caption: General experimental workflow for DA-6 studies.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Verify DA-6 Solution (Concentration, Age, pH) start->check_solution check_plants Assess Uniformity of Plant Material and Growth Conditions start->check_plants check_application Review Application Method for Consistency start->check_application check_purity Analyze Purity of DA-6 Stock start->check_purity redo_solution Prepare Fresh Solution check_solution->redo_solution Issue Found standardize_plants Standardize Plant Material and Environment check_plants->standardize_plants Issue Found standardize_application Refine and Standardize Application Protocol check_application->standardize_application Issue Found new_stock Obtain New/Verified DA-6 Stock check_purity->new_stock Issue Found

Caption: Troubleshooting inconsistent DA-6 results.

References

Shelf life and storage conditions for 2-Diethylaminoethyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Diethylaminoethyl hexanoate

This guide provides essential information for researchers, scientists, and drug development professionals on the shelf life, storage, and stability of this compound (CAS No. 10369-83-2), also known as DA-6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an amino ester compound. It is widely used as a plant growth regulator to increase crop yields and enhance resistance to disease and environmental stress.[1][2][3][4] In research and development, it may be investigated for other applications, including its use as an intermediate in the synthesis of pharmaceuticals and surfactants.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] It should be protected from direct sunlight, extremes of temperature, and moisture.[5][6] Specific temperature recommendations vary by supplier, ranging from room temperature (10°C - 25°C) to refrigerated (2-8°C) or frozen (-20°C) for maximum stability.[6][8][9][10] Always refer to the supplier's specific instructions.

Q3: What is the expected shelf life of this compound?

A3: When stored under recommended conditions, the typical shelf life is approximately two years.[5] For stock solutions, the storage period is shorter; for instance, a stock solution in DMSO may be stable for 6 months at -80°C or 1 month at -20°C.[11]

Q4: What are the signs of degradation?

A4: Physical signs of degradation can include a change in color (e.g., from a clear or light yellow liquid to a darker brown) or a change in odor.[3] Chemically, the primary degradation pathway for amino esters like this compound is hydrolysis of the ester bond. This would result in the formation of hexanoic acid and 2-(diethylamino)ethanol.[12] For experimental applications, a loss of biological activity or the appearance of unexpected peaks in analytical tests (like HPLC or GC-MS) are key indicators of degradation.

Q5: Is this compound stable in aqueous solutions?

A5: Amino esters are susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is highly dependent on pH and temperature.[12] For the related compound procaine, maximum stability in aqueous solution is achieved at a pH of about 3.5.[12] It is recommended to prepare aqueous working solutions fresh on the day of use.[11] If storage is necessary, it should be brief and under refrigerated conditions.

Q6: What materials should be avoided?

A6: Avoid contact with strong oxidizing agents.[6]

Storage Conditions Summary

The following table summarizes the general storage recommendations for this compound. For specific lots, always consult the manufacturer's safety data sheet (SDS) and certificate of analysis (COA).

ParameterConditionRationaleSource(s)
Temperature Varies by supplier: • Room Temperature (10-25°C) • Refrigerator (2-8°C) • Freezer (-20°C)Prevents thermal degradation. Lower temperatures are generally preferred for long-term stability.[6][8][9][10]
Atmosphere Tightly sealed container.Prevents oxidation and hydrolysis from atmospheric moisture. The pure compound can be oxidized in the air.[3][6]
Light Protect from direct sunlight.Prevents light-induced (photolytic) degradation.[5][6]
Shelf Life (Neat) ~2 yearsUnder optimal conditions, the compound is stable for an extended period.[5]
Shelf Life (Solution) 1-6 months (frozen)Solutions are less stable; prepare fresh or store frozen for limited periods.[11]
Incompatibilities Strong oxidizing agents.To avoid hazardous chemical reactions.[6]

Troubleshooting Guide

This section addresses common issues researchers may face during experiments.

Problem: Inconsistent or poor experimental results (e.g., loss of compound activity).

This issue is often linked to the degradation of the compound. Follow this workflow to troubleshoot the problem.

G start Inconsistent Results (e.g., Loss of Activity) check_storage Step 1: Verify Storage Conditions - Temperature? - Light exposure? - Container sealed? start->check_storage check_age Step 2: Check Compound Age - Is it within its shelf life? - How old is the prepared solution? check_storage->check_age purity_analysis Step 3: Perform Purity Analysis (e.g., HPLC, LC-MS, TLC) - Compare to reference standard or initial batch data. check_age->purity_analysis degraded Degradation Confirmed (Impurity peaks observed) purity_analysis->degraded Purity compromised? not_degraded No Degradation Observed (Compound is pure) purity_analysis->not_degraded Purity acceptable? procure_new Action: Procure a new batch of the compound. degraded->procure_new troubleshoot_exp Action: Troubleshoot other experimental parameters (e.g., protocol, reagents, cell lines). not_degraded->troubleshoot_exp

Caption: Troubleshooting workflow for suspected compound degradation.

Likely Degradation Pathway

The most probable degradation route for this compound in the presence of water (hydrolysis) is the cleavage of the ester bond. This reaction can be catalyzed by acid or base.

G cluster_main Ester Hydrolysis cluster_reactants cluster_products parent This compound p1 + parent->p1 water H₂O catalyst (H⁺ or OH⁻) product1 Hexanoic Acid p1->product1 Cleavage product2 2-(Diethylamino)ethanol p1->product2 Cleavage

Caption: Primary chemical degradation pathway via hydrolysis.

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying this compound and its primary degradation product, hexanoic acid, to assess stability over time. This method is adapted from stability studies of similar amino ester compounds like procaine.[12][13]

Objective: To determine the concentration of this compound in a sample at various time points under specific storage conditions (e.g., temperature, pH).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer), adjusted to achieve good separation.[13]

  • Reference standards for this compound and hexanoic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Incubator or environmental chamber for controlled storage.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or mobile phase).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare a separate standard for hexanoic acid if quantification of the degradant is desired.

  • Sample Preparation and Incubation:

    • Prepare the test sample by dissolving this compound in the desired buffer or formulation at a known concentration.

    • Aliquot the sample into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., t=0, 1, 7, 14, 30 days), remove a vial from each condition.

    • If necessary, quench the degradation reaction immediately, for example, by adding an equal volume of cold acetonitrile and centrifuging.[14]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Example: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The exact ratio should be optimized for the specific compound.

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Injection Volume: 10-20 µL.[13]

    • Detector: UV detector set to a wavelength where this compound has strong absorbance.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area against the concentration for the prepared standards.

    • Determine the concentration of this compound in the stability samples using the calibration curve.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). A common threshold for stability is retaining >90% of the initial concentration.

References

Technical Support Center: Analysis of 2-Diethylaminoethyl Hexanoate and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of 2-Diethylaminoethyl hexanoate (DA-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis, oxidation, and thermal degradation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond. This reaction is catalyzed by acidic or basic conditions and results in the formation of Hexanoic Acid and 2-Diethylaminoethanol.

  • Oxidation: The tertiary amine group in 2-Diethylaminoethanol and the aliphatic chain are potential sites for oxidation. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. This can lead to a variety of products, including N-oxides, aldehydes, and carboxylic acids resulting from chain cleavage. The Strecker degradation of the amino acid portion can also lead to the formation of various aldehydes.[1][2]

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. For amino esters, this can involve complex reactions, including the formation of cyclic compounds such as oxazolidinones through intramolecular reactions.[3][4]

Q2: What are the expected degradation products of this compound?

A2: Based on the primary degradation pathways, the following degradation products can be anticipated:

Degradation PathwayExpected Degradation Products
Hydrolysis Hexanoic Acid, 2-Diethylaminoethanol
Oxidation This compound N-oxide, Hexanal, Diethylaminoacetaldehyde, smaller carboxylic acids
Thermal Degradation 3-Ethyl-2-oxazolidinone, various fragmentation products

Q3: Which analytical techniques are most suitable for identifying and quantifying these degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.

  • HPLC with UV or Mass Spectrometric Detection (LC-MS): This is a versatile technique for separating and quantifying the parent compound and its non-volatile degradation products. A UPLC-MS/MS method has been developed for the analysis of this compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile degradation products like hexanoic acid and 2-diethylaminoethanol. Derivatization may be necessary for polar analytes to improve their volatility and chromatographic performance. A GC-MS method is available for the analysis of 2-diethylaminoethanol.[6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing for 2-Diethylaminoethanol - Secondary interactions between the basic amine and acidic silanol groups on the column. - Inappropriate mobile phase pH.- Use an end-capped column or a column specifically designed for amine analysis. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be 2-3 units below the pKa of the amine.
Poor Retention of Hexanoic Acid - The acidic analyte is ionized at neutral or high pH, leading to poor retention on a reverse-phase column.- Lower the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., using a phosphate or formate buffer).[7][8]
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle wash protocol. - Run blank injections to identify the source of contamination.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper solvent mixing and degassing. - Use a column oven to maintain a stable temperature. - Check for leaks in the system. - Use a guard column and ensure proper sample cleanup to extend column life.
GC-MS Analysis Troubleshooting
IssuePossible CausesRecommended Solutions
Broad, Tailing Peaks for Hexanoic Acid or 2-Diethylaminoethanol - Adsorption of polar analytes to active sites in the injector or column.- Use a derivatization agent (e.g., silylation) to increase volatility and reduce polarity. - Use a column specifically designed for the analysis of acids or amines. - Ensure the liner and column are properly deactivated.
No Peak or Poor Sensitivity for Analytes - Analyte degradation in the hot injector. - Insufficient volatility.- Use a lower injector temperature. - Derivatize the analytes to increase their thermal stability and volatility.
Matrix Interference - Co-elution of matrix components with the analytes of interest.- Optimize the temperature program for better separation. - Use a more selective mass spectrometry scan mode (e.g., Selected Ion Monitoring - SIM). - Perform a sample cleanup procedure (e.g., solid-phase extraction) prior to analysis.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare 0.1 N HCl for acidic hydrolysis and 0.1 N NaOH for basic hydrolysis.

  • Degradation Procedure:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

    • Incubate the solutions at 60°C for 24 hours.

    • After incubation, neutralize the acidic and basic solutions.

  • Sample Analysis:

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC-UV or LC-MS.

Protocol 2: HPLC-UV Analysis of this compound and its Hydrolysis Products
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Protocol 3: GC-MS Analysis of Hexanoic Acid and 2-Diethylaminoethanol
  • Sample Preparation (Derivatization):

    • Evaporate 1 mL of the neutralized and diluted degradation sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Identification DA6_Sample 2-Diethylaminoethyl hexanoate (DA-6) Sample Acid_Stress Acidic Hydrolysis (0.1 N HCl, 60°C) DA6_Sample->Acid_Stress Base_Stress Basic Hydrolysis (0.1 N NaOH, 60°C) DA6_Sample->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2, 60°C) DA6_Sample->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C) DA6_Sample->Thermal_Stress HPLC_Analysis HPLC-UV / LC-MS Analysis Acid_Stress->HPLC_Analysis GCMS_Analysis GC-MS Analysis (with derivatization) Acid_Stress->GCMS_Analysis Base_Stress->HPLC_Analysis Base_Stress->GCMS_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->GCMS_Analysis Hydrolysis_Products Hexanoic Acid & 2-Diethylaminoethanol HPLC_Analysis->Hydrolysis_Products Oxidation_Products N-oxides, Aldehydes, etc. HPLC_Analysis->Oxidation_Products GCMS_Analysis->Hydrolysis_Products Thermal_Products Cyclic compounds, fragments GCMS_Analysis->Thermal_Products

Caption: Experimental workflow for forced degradation and analysis.

Hydrolysis_Pathway DA6 This compound H2O H₂O (Acid/Base Catalyst) DA6->H2O Hexanoic_Acid Hexanoic Acid H2O->Hexanoic_Acid DEA_Ethanol 2-Diethylaminoethanol H2O->DEA_Ethanol

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: 2-Diethylaminoethyl Hexanoate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

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This center provides researchers, scientists, and drug development professionals with essential guidance on avoiding contamination in bioassays involving 2-Diethylaminoethyl hexanoate (DCHA), also known as DA-6. Contamination can compromise experimental integrity, leading to unreliable and misleading results. Following the protocols and troubleshooting advice outlined below will help ensure the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCHA/DA-6) and what is it used for?

A1: this compound (DCHA), commonly referred to as DA-6, is a synthetic plant growth regulator.[1][2] It is used in agriculture to improve seed germination, enhance photosynthetic rates, increase biomass, and boost crop yields under various conditions, including abiotic stress like drought.[2][3][4] It works by influencing the plant's carbon and nitrogen metabolism, regulating endogenous hormones, and enhancing the absorption of water and fertilizers.[3][5]

Q2: My control group (without DCHA) is showing unexpected results (e.g., altered growth, cell death). What could be the cause?

A2: Unexpected results in a control group often point to a contamination issue unrelated to the test compound. The most common culprits are:

  • Microbial Contamination: Bacteria, yeast, or fungi introduced through non-sterile equipment, media, or poor aseptic technique.[6][7] This can lead to rapid pH changes (often visible with a phenol red indicator), turbidity, and cell death.[6][8]

  • Chemical Contamination: This includes endotoxins from bacterial lysis, impurities in reagents or water, or residues from cleaning agents.[6][9] Endotoxins are potent inflammatory inducers and can significantly alter cellular responses even at very low concentrations.[10][11]

  • Cross-Contamination: Introduction of another cell line or chemical from the same workspace.[9][12]

Q3: How can I detect the specific type of contamination in my bioassay?

A3: Detection methods vary by contaminant type:

  • Bacteria, Yeast & Fungi: Often visible by the naked eye (turbidity, fuzzy growth) or under a standard microscope.[8][9] Gram staining can help identify bacterial types.[13]

  • Mycoplasma: This is a more insidious contaminant as it doesn't cause visible turbidity.[6] Specific detection methods like PCR, ELISA, or fluorescence staining (e.g., Hoechst or DAPI) are required.[9][13]

  • Endotoxins: These are detected using specific assays, most commonly the Limulus Amoebocyte Lysate (LAL) assay.[11][14]

  • Cross-Contamination: Can be identified through Short Tandem Repeat (STR) profiling to authenticate the cell line.[9]

Q4: I'm observing high variability between my experimental replicates. Could this be a contamination issue?

A4: Yes, high variability is a classic sign of intermittent or low-level contamination. Inconsistent aseptic technique can introduce contaminants to some wells but not others.[6] Chemical contaminants, like endotoxins in sera or media, can also introduce significant variability.[11] It is crucial to review handling procedures and test all reagents for potential contaminants.

Troubleshooting Guide

This guide addresses common problems encountered during DCHA bioassays and provides systematic steps to identify and resolve them.

Problem 1: Sudden Turbidity and/or pH Shift in Culture Medium

This is a strong indicator of bacterial or yeast contamination.[6]

Troubleshooting Steps Recommended Action
1. Visual Inspection Immediately examine the culture plates/flasks under a microscope for motile bacteria or budding yeast.[13]
2. Isolate & Discard Aseptically remove and discard all contaminated cultures to prevent further spread.[6] Do not attempt to salvage them with antibiotics, as this can lead to resistant strains or mask underlying issues.[9]
3. Decontaminate Thoroughly clean and decontaminate all affected equipment, including incubators, biosafety cabinets, and water baths.[7][9]
4. Review Protocols Re-evaluate your aseptic technique. Ensure all personnel are following strict sterile procedures.[15][16]
5. Check Reagents Quarantine and test all media, sera, and buffers used for the contaminated cultures. Plate a small amount on an agar dish to check for microbial growth.[6]
Problem 2: No Visible Contamination, but Cells Are Unhealthy or Results Are Inconsistent

This may indicate a mycoplasma or chemical contamination issue.[6][9]

Troubleshooting Steps Recommended Action
1. Mycoplasma Testing Immediately test a sample of the cell culture and the cell bank stock for mycoplasma using a reliable method like PCR.[9]
2. Endotoxin Testing Use an LAL assay to test all biological reagents (serum, media) and the DCHA stock solution for endotoxin contamination.[11][14]
3. Water & Glassware Purity Ensure all water used is of high purity (e.g., endotoxin-free).[11] If using glassware, ensure it has been properly depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).[11]
4. DCHA Purity Check If possible, verify the purity of the DCHA compound itself using analytical methods like HPLC or mass spectrometry.
Impact of Endotoxin Contamination on Bioassay Results

Endotoxins, or lipopolysaccharides (LPS), are components of the Gram-negative bacterial cell wall that can elicit strong immune responses and other cellular effects, confounding experimental results.[10][14]

Endotoxin Concentration (EU/mL) Potential Impact on Bioassay Recommendation
< 0.05 EU/mL Generally considered acceptable for most sensitive bioassays.Proceed with the experiment.
0.05 - 0.5 EU/mL May induce low-level inflammatory responses or alter cell signaling, introducing variability.[17]Use an endotoxin removal kit (e.g., polymyxin B) for critical reagents or source new, certified endotoxin-free lots.[17]
> 0.5 EU/mL High likelihood of significant, unintended biological effects, invalidating results.[10]Discard contaminated reagents. Identify and eliminate the source of contamination.

Note: EU = Endotoxin Units. The acceptable threshold can vary depending on the cell type and specific assay.

Experimental Protocols

Protocol 1: Preparation of a Sterile DCHA Stock Solution

This protocol minimizes the risk of introducing chemical and microbial contaminants.

  • Select Materials: Use certified pyrogen-free (endotoxin-free) glassware or plasticware.[11][18] Use a high-purity solvent (e.g., sterile DMSO or ethanol) for initial dissolution.

  • Weighing: Weigh the DCHA powder in a sterile environment, such as a laminar flow hood, to prevent airborne contamination.

  • Dissolution: Dissolve the DCHA in the appropriate solvent to create a high-concentration primary stock. Ensure complete dissolution by gentle vortexing.

  • Sterile Filtration: Sterilize the DCHA stock solution by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free storage tube. This step is critical for removing any potential bacterial contaminants.

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize opportunities for contamination during subsequent handling.[19] Store at the recommended temperature (typically -20°C or -80°C).

  • Quality Control: Before use in an experiment, test a small aliquot of the final stock solution for sterility by plating it on a nutrient agar plate and for endotoxins using an LAL assay.

Protocol 2: General Aseptic Technique for Bioassays

Adherence to strict aseptic technique is the most critical factor in preventing contamination.[15]

  • Prepare Workspace: Before starting, clear the work area and wipe all surfaces within the laminar flow hood with 70% ethanol.[15][16] Allow the hood to run for at least 15-30 minutes before use.[20]

  • Personal Hygiene: Wash hands and arms thoroughly.[15] Wear appropriate personal protective equipment (PPE), including a clean lab coat, sterile gloves, and a face mask.[7]

  • Sterile Handling: Minimize the time that any sterile container (flasks, plates, tubes) is open.[15] When open, angle the cap and container to prevent airborne particles from entering. Never pass hands or other non-sterile items over an open container.[15]

  • Pipetting: Use only sterile serological pipettes or micropipette tips.[19] Use a fresh tip for each reagent and each dilution step to prevent cross-contamination.[19]

  • Workflow: Work with only one cell line or major reagent at a time to avoid mix-ups and cross-contamination.[9]

Visual Guides

Workflow for Contamination Prevention

This diagram illustrates the key stages in a bioassay workflow where contamination control is critical.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase reagents Reagent QC (Media, Serum, DCHA) glassware Sterilize Glassware (Autoclave/Dry Heat) workspace Prepare Workspace (70% Ethanol) aseptic Aseptic Technique (Hood, PPE) workspace->aseptic Critical Transition plating Cell Plating aseptic->plating treatment DCHA Treatment plating->treatment incubation Incubation treatment->incubation observe Daily Observation (Microscopy) incubation->observe assay Bioassay Endpoint observe->assay data Data Analysis assay->data caption Bioassay workflow with contamination checkpoints.

Caption: Bioassay workflow with contamination checkpoints.

Troubleshooting Logic for Unexpected Results

This flowchart provides a logical path for diagnosing the source of contamination when experiments yield unexpected results.

G start Unexpected Results (e.g., Control Failure, High Variability) q1 Is media turbid or has pH shifted? start->q1 a1_yes Likely Bacterial/Yeast Contamination q1->a1_yes Yes q2 Are cells unhealthy but media appears clear? q1->q2 No action1 Action: 1. Discard Cultures 2. Decontaminate Workspace 3. Review Aseptic Technique a1_yes->action1 a2_yes Possible Mycoplasma or Chemical Contamination q2->a2_yes Yes q3 Are results inconsistent across replicates? q2->q3 No action2 Action: 1. Test for Mycoplasma (PCR) 2. Test Reagents for Endotoxins (LAL) 3. Check Water/Solvent Purity a2_yes->action2 a3_yes Possible Intermittent Contamination or Technical Error q3->a3_yes Yes action3 Action: 1. Review Pipetting Technique 2. Re-validate Reagent Lots 3. Ensure Homogenous Cell Seeding a3_yes->action3 caption Troubleshooting flowchart for contamination issues.

Caption: Troubleshooting flowchart for contamination issues.

References

Technical Support Center: Unexpected Morphological Changes in Plants Treated with DA-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in plants during experiments with Diethyl aminoethyl hexanoate (DA-6).

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve unexpected plant responses to DA-6 treatment.

Issue 1: Stunted Growth or Inhibition of Development

Question: My plants treated with DA-6 are showing stunted growth, reduced root length, and/or inhibition of bud regeneration in tissue culture. I expected a growth-promoting effect. What could be the cause?

Answer: While DA-6 is known as a growth promoter, high concentrations can have an inhibitory effect, leading to a hormonal imbalance.[1] The optimal concentration of DA-6 is species- and even tissue-dependent.

Possible Causes and Solutions:

  • Incorrect Dosage: The most common cause of growth inhibition is an overly high concentration of DA-6.

    • Solution: Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.[2] Start with a low concentration (e.g., 5-10 mg/L) and test a range to find the most effective and non-toxic level.[3] For example, studies on tomato seedlings showed that concentrations of 10 mg/L promoted biomass, while higher concentrations had no significant effect or were inhibitory.[4]

  • Plant Sensitivity: Some plant species or varieties are more sensitive to DA-6. One report noted that peaches have shown sensitivity to DA-6.[1][5]

    • Solution: If working with a new species, perform a small-scale pilot study with a range of concentrations to assess its sensitivity before proceeding with large-scale experiments.

  • Developmental Stage: The effect of DA-6 can vary depending on the plant's developmental stage at the time of application.[2]

    • Solution: Standardize the developmental stage of the plants for treatment. Ensure all plants are at a similar growth stage (e.g., same number of true leaves, pre-flowering) to ensure a uniform response.

Issue 2: Leaf Discoloration (Chlorosis or Necrosis)

Question: The leaves of my DA-6 treated plants are turning yellow (chlorosis) or developing brown/black dead patches (necrosis). What is causing this?

Answer: Leaf discoloration can be a symptom of phytotoxicity, which can be caused by several factors related to the application of chemical substances.

Possible Causes and Solutions:

  • High Concentration: As with growth inhibition, excessive concentrations of DA-6 can be toxic to plant tissues.

    • Solution: Review your dilution calculations and ensure the final concentration is within the recommended range for your plant species. If unsure, perform a dose-response study.

  • Interaction with Other Chemicals: DA-6 should not be mixed with alkaline pesticides or fertilizers, as it readily decomposes under alkaline conditions, which could potentially lead to the formation of phytotoxic compounds.[1]

    • Solution: Check the pH of your spray tank solution if you are co-applying DA-6 with other substances. Avoid mixing DA-6 with alkaline products.

  • Environmental Stress: Applying DA-6 to plants already under stress (e.g., drought, extreme heat) can sometimes exacerbate stress responses, leading to leaf damage.

    • Solution: Avoid applying DA-6 during periods of extreme environmental stress. Ensure plants are well-watered and healthy before treatment. Application during the cooler parts of the day (early morning or late evening) is often recommended.

Issue 3: Abnormal Leaf Morphology (Curling, Cupping, Epinasty)

Question: My plants are exhibiting unusual leaf growth, such as curling, cupping, or downward bending of the petiole (epinasty) after DA-6 application. Why is this happening?

Answer: Such morphological changes are often indicative of a hormonal imbalance. DA-6 influences the plant's natural hormone levels, including auxins, cytokinins, and gibberellins.[6] An inappropriate concentration can disrupt this delicate balance.

Possible Causes and Solutions:

  • Hormonal Imbalance: An excess of auxin-like activity can lead to epinasty and other growth deformities. Since DA-6 can increase the content of auxin in plants, an overdose can mimic the symptoms of excessive auxin application.[1]

    • Solution: Reduce the concentration of DA-6 in your experiments. Observe the plants for recovery and adjust the dosage in future applications.

  • Synergistic Effects with Other Growth Regulators: If you are using DA-6 in combination with other plant growth regulators, you may be observing an unexpected synergistic effect.

    • Solution: If possible, test the effects of each growth regulator individually to understand their specific contributions to the observed morphology. If a combination is necessary, you may need to adjust the concentrations of all components.

Quantitative Data Summary

The following tables summarize the effects of different DA-6 concentrations on various plant species as reported in scientific literature.

Table 1: Effect of DA-6 on in vitro Growth of Echinacea purpurea Adventitious Buds

DA-6 Concentration (mg/L)Plant Height (cm)Plant Weight (g)Primary Root Length (cm)Total Root Length (cm)
0 (Control)3.12 ± 0.110.09 ± 0.012.51 ± 0.175.11 ± 0.45
0.083.89 ± 0.150.15 ± 0.012.01 ± 0.138.97 ± 0.51
0.163.75 ± 0.130.16 ± 0.011.89 ± 0.118.12 ± 0.48
0.323.55 ± 0.140.16 ± 0.011.55 ± 0.107.98 ± 0.42

Data adapted from a study on Echinacea purpurea. Note that while plant weight increased, primary root length decreased with increasing DA-6 concentration.

Table 2: Optimal DA-6 Concentrations for Growth Promotion in Corn and Soybean Seedlings

Plant SpeciesOptimal DA-6 Concentration (mg/L) for Maximum Growth Promotion
Corn (Zea mays)20
Soybean (Glycine max)10

Data from a study on corn and soybean seedlings, highlighting species-specific optimal concentrations.

Experimental Protocols

Protocol 1: Preparation of DA-6 Stock and Working Solutions

Materials:

  • Diethyl aminoethyl hexanoate (DA-6) powder (assume 98% purity)

  • Ethanol (95%) or another suitable organic solvent

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 1000 mg/L (1000 ppm) Stock Solution:

    • Weigh 102 mg of 98% pure DA-6 powder.

    • Dissolve the powder in a small amount of 95% ethanol (e.g., 5-10 mL) in a beaker.

    • Transfer the dissolved DA-6 to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with distilled water.

    • Mix thoroughly until the solution is clear. This is your 1000 mg/L stock solution. Store in a cool, dark place.

  • Prepare Working Solutions:

    • To prepare a 10 mg/L working solution, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and bring to volume with distilled water.

    • Adjust the volume of the stock solution accordingly for other desired concentrations.

    • If co-applying with other substances, check the pH of the final solution and adjust if necessary. Avoid alkaline conditions.

Protocol 2: Foliar Spray Application of DA-6

Materials:

  • DA-6 working solution

  • Spray bottle or atomizer

  • Surfactant (e.g., Tween 20)

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Prepare the desired concentration of DA-6 working solution as described in Protocol 1.

  • Add a non-ionic surfactant to the working solution (e.g., 0.05-0.1% v/v Tween 20) to ensure even coverage on the leaf surface.

  • Fill a clean spray bottle or atomizer with the solution.

  • Spray the foliage of the plants until the leaves are thoroughly wetted, but not to the point of runoff. Ensure both the upper (adaxial) and lower (abaxial) leaf surfaces are covered.

  • Apply the spray during the cooler parts of the day (early morning or late evening) to avoid rapid evaporation and potential leaf burn.

  • Include a control group of plants that are sprayed only with water and the surfactant.

  • Label all plant groups clearly.

  • Monitor the plants regularly for both expected and unexpected morphological changes.

Protocol 3: Root Drench Application of DA-6

Materials:

  • DA-6 working solution

  • Graduated cylinder or beaker

  • Personal protective equipment (gloves)

Procedure:

  • Prepare the desired concentration of DA-6 working solution.

  • Water the plants with the DA-6 solution, applying a consistent volume to each pot to ensure uniform dosage. The volume applied should be sufficient to moisten the entire root zone but not cause excessive leaching from the bottom of the pot.

  • Include a control group of plants that are watered with the same volume of plain water.

  • Label all plant groups.

  • Observe the plants for changes in both shoot and root morphology over the course of the experiment.

Visualizations

Experimental_Workflow_Troubleshooting cluster_observation Observation cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions A Unexpected Morphological Change Observed B Stunted Growth / Inhibition A->B C Leaf Discoloration (Chlorosis/Necrosis) A->C D Abnormal Leaf Shape (Curling/Epinasty) A->D E High DA-6 Concentration B->E F Plant Sensitivity / Developmental Stage B->F C->E G Interaction with Alkaline Substances C->G I Environmental Stress C->I D->E H Hormonal Imbalance D->H J Conduct Dose-Response Experiment E->J K Standardize Plant Material & Stage F->K L Check pH & Avoid Alkaline Mixtures G->L H->J M Adjust Application Timing & Conditions I->M

Caption: Troubleshooting workflow for unexpected morphological changes in DA-6 treated plants.

DA6_Signaling_Pathway cluster_input External Application cluster_perception Cellular Perception & Primary Response cluster_hormone_crosstalk Crosstalk with Endogenous Hormone Pathways cluster_downstream Downstream Physiological Effects cluster_morphology Morphological Outcomes DA6 DA-6 Application (Foliar or Drench) uptake Uptake & Translocation DA6->uptake primary_signal Primary Signal Transduction (Mechanism not fully elucidated) uptake->primary_signal auxin Increased Auxin (IAA) Levels primary_signal->auxin Influences cytokinin Increased Cytokinin (e.g., Zeatin Riboside) Levels primary_signal->cytokinin Influences gibberellin Increased Gibberellin (GA3) Levels primary_signal->gibberellin Influences aba Modulation of Abscisic Acid (ABA) Levels primary_signal->aba Influences photosynthesis Increased Photosynthesis primary_signal->photosynthesis nutrient_uptake Enhanced Nutrient Uptake primary_signal->nutrient_uptake cell_division Cell Division & Elongation auxin->cell_division growth_promotion Growth Promotion (Optimal Concentration) auxin->growth_promotion growth_inhibition Growth Inhibition / Abnormal Morphology (High Concentration) auxin->growth_inhibition excess cytokinin->cell_division cytokinin->growth_promotion cytokinin->growth_inhibition imbalance gibberellin->cell_division gibberellin->growth_promotion gibberellin->growth_inhibition imbalance stress_response Stress Response Gene Expression aba->stress_response cell_division->growth_promotion photosynthesis->growth_promotion nutrient_uptake->growth_promotion

References

How to improve the uptake of 2-Diethylaminoethyl hexanoate by plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2-Diethylaminoethyl hexanoate (DA-6) in plant-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DA-6) and what is its primary function in plants?

A1: this compound, commonly known as DA-6, is a synthetic, broad-spectrum plant growth regulator.[1][2] Its primary function is to enhance overall plant performance by stimulating internal physiological and biochemical processes.[1] It is valued for its versatility and low toxicity in modern agriculture.[1]

Q2: What is the mechanism of action of DA-6?

A2: DA-6 influences plant growth by regulating enzyme activity, improving photosynthesis, and enhancing nutrient uptake.[1] It works by modulating the plant's own synthesis and sensitivity to major hormones like auxins, gibberellins, and cytokinins, leading to more balanced and vigorous growth.[1] Unlike some other regulators, it does not directly supply phytohormones but rather enhances the plant's natural hormonal pathways.[1][2] It can also increase the content of chlorophyll, protein, and nucleic acids in plant cells.[3]

Q3: What are the key benefits of using DA-6 in crop production?

A3: The key benefits of using DA-6 include:

  • Enhanced Photosynthesis: It increases chlorophyll levels, leading to more efficient energy conversion.[1][4]

  • Improved Nutrient Absorption: It boosts root vitality, which enhances the uptake of nutrients from the soil.[1][5]

  • Increased Stress Tolerance: It helps plants cope with adverse environmental conditions such as drought, cold, and salinity.[1][5][6]

  • Increased Yield: It promotes uniform flowering and fruit setting, which can lead to better harvests.[1]

  • Delayed Senescence: It can promote the carbon and nitrogen metabolism of plants, regulating water and nutrient balance and thereby preventing premature aging.[5]

Q4: Is DA-6 safe for the environment and for consumption?

A4: DA-6 is considered a non-toxic, high-energy plant growth regulator that can be quickly and completely degraded in nature after use.[5] It is recognized as safe and harmless to humans, livestock, and the environment.[5]

Q5: Can DA-6 be mixed with other agricultural products like fertilizers and pesticides?

A5: Yes, DA-6 is compatible with many fertilizers, pesticides, and other plant growth regulators.[1][7] This compatibility allows for combined applications, which can improve the efficacy of the other products.[7] However, it should not be mixed with alkaline pesticides or fertilizers.[2]

Troubleshooting Guide

Problem 1: Suboptimal or no observable effect on plant growth after DA-6 application.

  • Possible Cause: Incorrect dosage or concentration.

    • Solution: The optimal concentration of DA-6 can vary significantly depending on the plant species and the desired outcome. For example, optimal concentrations for corn and soybean seedlings have been found to be 20 mg L⁻¹ and 10 mg L⁻¹, respectively.[8] Always start with the recommended dosage for your specific crop and consider performing a dose-response experiment to determine the optimal concentration for your experimental conditions.

  • Possible Cause: Improper application method.

    • Solution: DA-6 can be applied via foliar spraying, seed soaking, or root treatment.[1] The choice of method depends on the plant's growth stage and the experimental goal. For instance, foliar application is effective for promoting photosynthesis and stress tolerance in later growth stages, while seed soaking is ideal for improving germination rates.[1]

  • Possible Cause: Environmental conditions.

    • Solution: The efficacy of DA-6 can be influenced by environmental factors. For example, its effects may be more pronounced under low-temperature conditions.[2] Ensure that other environmental factors like light, water, and nutrients are not limiting plant growth, as DA-6 works to enhance the plant's own physiological processes.

Problem 2: Signs of phytotoxicity (e.g., leaf burn, stunted growth) after DA-6 application.

  • Possible Cause: Concentration is too high.

    • Solution: Immediately cease application and water the plants thoroughly to help dilute the compound. In subsequent experiments, reduce the concentration significantly. It is crucial to conduct small-scale trials to determine the appropriate concentration before treating a large number of plants.

  • Possible Cause: Uneven application.

    • Solution: Ensure thorough mixing of the DA-6 solution before application. When using foliar spray, ensure complete and even coverage of the plant foliage. For soil applications, distribute the solution evenly around the root zone.

Problem 3: Inconsistent results across different experiments.

  • Possible Cause: Variability in plant material.

    • Solution: Use plants of the same age, size, and genetic background for your experiments. This will help to minimize biological variability and ensure that the observed effects are due to the DA-6 treatment.

  • Possible Cause: Instability of the DA-6 solution.

    • Solution: DA-6 is stable at room temperature but can decompose under alkaline conditions.[2] Prepare fresh solutions for each experiment and avoid mixing with alkaline substances.

Data Presentation

Table 1: Recommended Application Concentrations of DA-6 for Various Crops

CropApplication StageRecommended Concentration (mg/L)Expected Outcome
CornV3 Stage20Enhanced growth, photosynthesis, and hormonal balance[8]
SoybeanV3 Stage10Enhanced growth, photosynthesis, and hormonal balance[8]
TomatoSeedling10Alleviation of cold stress[9]
RiceBooting Stage2Improved cold tolerance and yield[9]
StrawberrySeedling8-15Improved fruit setting and quality[3]
Apples/PearsFlowering/Fruit Set8-15Flower and fruit preservation, improved fruit size[3]
RapeseedSeed Soaking/Foliar8-15Improved germination and yield[3]

Table 2: Effects of DA-6 on Photosynthetic Parameters in Corn and Soybean Seedlings

CropTreatmentNet Photosynthetic Rate (μmol m⁻² s⁻¹)Stomatal Conductance (mol m⁻² s⁻¹)Transpiration Rate (mmol m⁻² s⁻¹)
Corn Control18.20.283.5
20 mg/L DA-624.5 (+34.6%)0.39 (+39.3%)4.8 (+37.1%)
Soybean Control15.80.354.1
10 mg/L DA-620.1 (+27.2%)0.45 (+28.6%)5.2 (+26.8%)

Data adapted from a study on corn and soybean seedlings. The exact values can vary based on experimental conditions.[8]

Experimental Protocols

Protocol 1: Foliar Application of DA-6 to Enhance Photosynthesis

  • Plant Material: Use healthy, well-established plants of the desired species (e.g., corn or soybean seedlings at the V3 stage).[8]

  • Preparation of DA-6 Solution: Prepare a stock solution of DA-6 (e.g., 1000 mg/L) in a suitable solvent (e.g., ethanol or water, as DA-6 is soluble in both).[2] From the stock solution, prepare the desired working concentration (e.g., 10-20 mg/L) by diluting with deionized water. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the final solution to ensure even spreading on the leaf surface.

  • Application: Spray the DA-6 solution onto the plant foliage until runoff, ensuring complete coverage of both the adaxial and abaxial leaf surfaces. Use a fine-mist sprayer for uniform application. Treat a control group of plants with a solution containing only deionized water and the surfactant.

  • Post-Application Care: Maintain the plants under optimal growth conditions (light, temperature, humidity, and watering).

  • Data Collection: Measure photosynthetic parameters (e.g., net photosynthetic rate, stomatal conductance, chlorophyll content) at specific time points after application (e.g., 3, 6, 9, and 12 days) to assess the effect of DA-6.[8]

Protocol 2: Seed Soaking with DA-6 to Improve Germination and Seedling Vigor

  • Seed Selection: Select uniform and healthy seeds of the target plant species.

  • Preparation of DA-6 Solution: Prepare an aqueous solution of DA-6 at the desired concentration (e.g., 8-15 mg/L for rapeseed).[3]

  • Seed Soaking: Immerse the seeds in the DA-6 solution for a specified period (e.g., 8 hours for rapeseed).[3] For the control group, soak seeds in deionized water for the same duration.

  • Sowing: After soaking, remove the seeds from the solution, allow them to air dry briefly, and then sow them in a suitable growth medium (e.g., germination paper, soil, or agar).

  • Data Collection: Monitor and record germination rates, seedling height, root length, and fresh/dry weight at regular intervals to evaluate the impact of the DA-6 treatment on germination and early seedling growth.

Visualizations

DA6_Signaling_Pathway cluster_input External Application cluster_plant Plant System DA-6 DA-6 Uptake Uptake DA-6->Uptake Enzyme_Activity Regulation of Enzyme Activity Uptake->Enzyme_Activity Hormone_Modulation Hormone Synthesis & Sensitivity Modulation Uptake->Hormone_Modulation Photosynthesis Enhanced Photosynthesis Uptake->Photosynthesis Nutrient_Uptake Improved Nutrient Uptake Uptake->Nutrient_Uptake Stress_Response Stress Response Pathways Uptake->Stress_Response Growth_Development Improved Growth & Development Enzyme_Activity->Growth_Development Auxins Auxins Hormone_Modulation->Auxins Gibberellins Gibberellins Hormone_Modulation->Gibberellins Cytokinins Cytokinins Hormone_Modulation->Cytokinins Photosynthesis->Growth_Development Nutrient_Uptake->Growth_Development ABA ABA Content (Cold Stress) Stress_Response->ABA Auxins->Growth_Development Gibberellins->Growth_Development Cytokinins->Growth_Development ABA->Growth_Development

Caption: Simplified signaling pathway of DA-6 in plants.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Application Phase Plant_Material Select Uniform Plant Material Application Apply DA-6 and Control Solutions Plant_Material->Application DA6_Solution Prepare DA-6 Working Solution DA6_Solution->Application Control_Solution Prepare Control Solution Control_Solution->Application Growth_Conditions Maintain Optimal Growth Conditions Application->Growth_Conditions Data_Collection Collect Data at Specified Intervals Growth_Conditions->Data_Collection Analysis Analyze and Compare Treatment vs. Control Data_Collection->Analysis

References

Adjusting pH for optimal 2-Diethylaminoethyl hexanoate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-Diethylaminoethyl hexanoate (DA-6).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (DA-6) activity?

Q2: How should I prepare a stock solution of DA-6?

A2: The solubility of DA-6 depends on its form. The pure form is an oily substance that is slightly soluble in water but soluble in organic solvents like ethanol and methanol.[1][4] The citrate salt of DA-6 is a white crystalline powder that is readily soluble in water.[1][4] For aqueous solutions, it is advisable to use the citrate form. Prepare the stock solution in a suitable buffer within the recommended pH range (6.0-7.5) to ensure stability.

Q3: Can DA-6 be mixed with other agrochemicals?

A3: Yes, DA-6 is a neutral substance and can be compounded with many kinds of germicides, insecticides, and fertilizers.[5] It has been shown to increase the effectiveness of some germicides and can act as a synergist for fertilizers.[5] It has also been reported to have a detoxification effect against some herbicides.[5]

Q4: What are the primary effects of DA-6 on plants?

A4: DA-6 is a broad-spectrum plant growth regulator that can increase the content of chlorophyll, protein, and nucleic acid, and enhance the rate of photosynthesis.[4][5] It promotes carbon and nitrogen metabolism, enhances water and fertilizer absorption, and improves plant resistance to drought, cold, and disease.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of DA-6 Treatment

Possible Cause Troubleshooting Step
Incorrect Solution pH Verify the pH of your final DA-6 solution. If the pH is in the alkaline range (above 8.0), the compound may have decomposed. Prepare a fresh solution ensuring the pH is between 6.0 and 7.5.
Improper Storage DA-6, especially in its pure liquid form, can be sensitive to high temperatures and may oxidize in the air.[1][4] Store in a cool, dark place. The citrate form is more stable for storage.[1]
Suboptimal Concentration The effective concentration of DA-6 can vary depending on the plant species and the desired effect. Conduct a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Plant Health and Developmental Stage The physiological state of the plant can influence its response. Ensure that plants are healthy and at a consistent developmental stage for all treatments.

Issue 2: Signs of Phytotoxicity (e.g., leaf burn, stunted growth)

Possible Cause Troubleshooting Step
High Concentration of DA-6 High concentrations of any plant growth regulator can have inhibitory or toxic effects. Reduce the concentration of DA-6 in your treatment solution.
Interaction with Other Chemicals If DA-6 is being co-applied with other chemicals, there may be a negative interaction. Test the application of DA-6 alone to rule out this possibility.
pH of the Spray Solution An excessively acidic or alkaline spray solution can damage plant tissues. Ensure the final pH of your solution is within a safe range for foliar application (typically 5.5-7.0).

Quantitative Data Summary

Table 1: Stability of this compound (DA-6) at Different pH Conditions

pH Condition Stability Observation Reference
AcidicStableThe compound maintains its chemical integrity.[1]
NeutralStableThe compound is effective and stable.[5][6]
AlkalineDecomposesThe compound breaks down and loses its activity.[1]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound (DA-6) Activity

Objective: To determine the pH at which DA-6 exhibits maximum efficacy for a specific biological response (e.g., seed germination, root elongation).

Materials:

  • This compound (citrate salt)

  • Buffer solutions of varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0) - Use appropriate buffers for each pH range (e.g., MES for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9).

  • Plant material (e.g., seeds, seedlings)

  • Growth medium (e.g., agar plates, hydroponic solution)

  • Controlled environment chamber (e.g., incubator, growth room)

  • pH meter

  • Sterile water

Methodology:

  • Prepare DA-6 Stock Solution: Prepare a concentrated stock solution of DA-6 citrate in sterile water.

  • Prepare Treatment Solutions:

    • For each pH to be tested, prepare a series of dilutions of the DA-6 stock solution using the corresponding buffer.

    • Include a control group for each pH containing only the buffer solution without DA-6.

    • Measure and record the final pH of each treatment solution.

  • Plant Treatment:

    • Apply the treatment solutions to the plant material. For example, for seed germination, sow seeds on agar plates containing the respective treatment solutions. For seedling growth, transfer seedlings to a hydroponic system with the different treatment solutions.

  • Incubation: Place the plant material in a controlled environment chamber with optimal conditions for growth (e.g., temperature, light).

  • Data Collection: After a predetermined period, measure the desired biological response. This could include:

    • Seed germination percentage

    • Root and shoot length

    • Fresh and dry weight

    • Chlorophyll content

  • Data Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Plot the biological response as a function of pH to determine the optimal pH range for DA-6 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare DA-6 Stock Solution treatments Prepare Treatment Solutions stock->treatments buffers Prepare Buffer Solutions (pH 5-9) buffers->treatments apply Apply Treatments to Plants treatments->apply incubate Incubate in Controlled Environment apply->incubate measure Measure Biological Response incubate->measure analyze Analyze Data & Determine Optimal pH measure->analyze

Caption: Experimental workflow for determining the optimal pH for DA-6 activity.

signaling_pathway cluster_hormones Plant Hormone Regulation cluster_responses Physiological Responses DA6 2-Diethylaminoethyl hexanoate (DA-6) Auxin Auxin Signaling DA6->Auxin Cytokinin Cytokinin Signaling DA6->Cytokinin Gibberellin Gibberellin Signaling DA6->Gibberellin Photosynthesis Enhanced Photosynthesis (Chlorophyll, Protein, Nucleic Acid) Auxin->Photosynthesis Stress_Resistance Enhanced Stress Resistance (Drought, Cold, Disease) Auxin->Stress_Resistance Metabolism Increased C & N Metabolism Cytokinin->Metabolism Cytokinin->Stress_Resistance Gibberellin->Photosynthesis Nutrient_Uptake Improved Water & Nutrient Uptake Gibberellin->Nutrient_Uptake Growth Growth Photosynthesis->Growth Plant Growth & Yield Metabolism->Growth Nutrient_Uptake->Growth Stress_Resistance->Growth

References

Technical Support Center: Investigating the Off-target Effects of 2-Diethylaminoethyl Hexanoate in Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of published scientific literature and publicly available data on the specific off-target effects of 2-Diethylaminoethyl hexanoate (DA-6) on non-target organisms. Multiple safety data sheets and environmental databases indicate "no data available" or that "little information is available on its toxicity to biodiversity"[1][2][3]. Therefore, this technical support center provides guidance and generalized experimental frameworks for researchers initiating studies in this area, rather than a summary of existing data.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the ecotoxicological profile of this compound (DA-6)?

A1: Very little is known. While DA-6 is widely documented as a plant growth regulator, its effects on non-target organisms are not well-studied. A safety data sheet indicates that the substance does not meet the criteria for classification as acutely toxic, a skin/eye irritant, a sensitizer, or a germ cell mutagen. However, specific ecotoxicological data for aquatic or terrestrial non-target organisms are largely unavailable in the public domain.

Q2: Are there any regulatory assessments available for DA-6 from agencies like the EPA or ECHA?

A2: Publicly accessible, detailed environmental risk assessments from major regulatory bodies like the U.S. EPA or the European Chemicals Agency (ECHA) for this compound are not readily found. This further underscores the gap in a comprehensive understanding of its environmental fate and off-target effects.

Q3: Without existing data, how can I begin to assess the off-target effects of DA-6 in my experiments?

A3: Researchers should adapt standardized ecotoxicological testing protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD) or the International Organization for Standardization (ISO). The initial focus should be on acute and chronic toxicity testing using representative non-target organisms from different trophic levels (e.g., algae, aquatic invertebrates, fish, soil invertebrates).

Q4: What are the primary routes of exposure for non-target organisms to DA-6?

A4: The primary routes of environmental exposure are likely through spray drift during application, leading to direct contact with non-target terrestrial organisms and contamination of nearby water bodies. Runoff from treated agricultural areas can also introduce DA-6 into aquatic ecosystems and soil.

Troubleshooting Guides

Aquatic Toxicity Testing

Issue 1: I am observing inconsistent mortality rates in my aquatic invertebrate (e.g., Daphnia magna) acute toxicity tests with DA-6.

  • Possible Cause 1: Water Quality Variability. The toxicity of many compounds can be influenced by water parameters such as pH, hardness, and temperature.

    • Troubleshooting:

      • Ensure your dilution water is standardized and consistently prepared according to test guidelines (e.g., OECD 202).

      • Measure and record pH, hardness, and temperature at the beginning and end of the experiment for all test concentrations and controls.

      • Use a temperature-controlled incubator or water bath to maintain a constant temperature.

  • Possible Cause 2: Bioavailability of DA-6. The compound may be adsorbing to the surfaces of your test vessels or interacting with dissolved organic matter.

    • Troubleshooting:

      • Use glass test vessels, as some organic compounds can adsorb to plastics.

      • Consider including a toxicant concentration verification step, where water samples are taken at the beginning and end of the exposure period for analytical confirmation of the DA-6 concentration.

Issue 2: My fish (e.g., Danio rerio) embryo toxicity test is showing high mortality in the control group.

  • Possible Cause 1: Poor Embryo Quality. The health of the broodstock and the handling of the embryos are critical.

    • Troubleshooting:

      • Ensure broodstock are healthy and on a proper diet.

      • When collecting embryos, handle them gently and use a sterile, buffered medium.

      • Only use fertilized, normally developing embryos for the test. Discard any unfertilized or abnormally cleaved eggs.

  • Possible Cause 2: Contamination. Contamination of the test medium or equipment can lead to control mortality.

    • Troubleshooting:

      • Thoroughly clean and rinse all glassware and equipment with high-purity water.

      • Ensure the dilution water is free from contaminants.

      • Maintain sterile or near-sterile conditions during the initial stages of the experiment.

Terrestrial (Soil) Toxicity Testing

Issue 1: My earthworm (e.g., Eisenia fetida) avoidance test is not showing a clear response to DA-6 contaminated soil.

  • Possible Cause 1: Insufficient Exposure Time. The earthworms may not have had enough time to perceive and react to the substance.

    • Troubleshooting:

      • Ensure the test duration aligns with standard guidelines (typically 48 hours).

      • Check that the soil moisture and temperature are optimal for earthworm activity.

  • Possible Cause 2: Soil Properties. The organic matter and clay content of the soil can bind the test substance, reducing its bioavailability.

    • Troubleshooting:

      • Use a standardized artificial soil as specified in the relevant OECD guideline (e.g., OECD 207).

      • If using natural soil, characterize its properties (pH, organic matter content, texture) as these can influence the results.

Experimental Protocols

Due to the lack of specific data for this compound, the following are generalized protocols for assessing the toxicity of a chemical to common non-target organisms. Researchers should consult the full, official guidelines for detailed procedures.

Table 1: Generalized Protocol for Acute Immobilization Test in Daphnia magna
ParameterSpecification
Test Guideline Adapted from OECD Guideline 202
Test Organism Daphnia magna (neonates < 24 hours old)
Test Duration 48 hours
Test Substance This compound
Test Concentrations A geometric series of at least 5 concentrations and a control
Dilution Water Reconstituted hard water
Temperature 20 ± 2°C
Light Regime 16 hours light : 8 hours dark
Endpoint Immobilization (EC50)
Feeding None during the test
Replicates At least 4 replicates per concentration
Table 2: Generalized Protocol for Earthworm Acute Toxicity Test
ParameterSpecification
Test Guideline Adapted from OECD Guideline 207
Test Organism Eisenia fetida (adults with clitellum)
Test Duration 14 days
Test Substance This compound mixed into soil
Test Concentrations A geometric series of at least 5 concentrations and a control
Test Substrate Standardized artificial soil
Temperature 20 ± 2°C
Light Regime Continuous light or dark, as per guideline
Endpoint Mortality (LC50), sublethal effects (e.g., weight change)
Feeding As specified in the guideline (e.g., oats, cow manure)
Replicates At least 4 replicates per concentration

Visualizations

Experimental Workflows

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Prepare Stock Solution of DA-6 D Set up Test Concentrations (Serial Dilution) A->D B Culture Test Organisms (e.g., Daphnia, Zebrafish) E Introduce Organisms to Test Vessels B->E C Prepare Standardized Test Media C->D D->E F Incubate under Controlled Conditions E->F G Record Endpoints (e.g., Mortality, Immobilization) F->G H Perform Statistical Analysis (e.g., Probit, Logit) G->H I Determine EC50 / LC50 H->I

Caption: Generalized workflow for aquatic toxicity testing.

Soil_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Prepare Artificial Soil D Spike Soil with DA-6 & Homogenize A->D B Acclimate Test Organisms (e.g., Earthworms) E Introduce Organisms to Test Containers B->E C Prepare DA-6 Solution for Spiking C->D D->E F Incubate under Controlled Conditions E->F G Assess Endpoints (Mortality, Reproduction, Biomass) F->G H Statistical Analysis (e.g., ANOVA, Regression) G->H I Determine LC50 / NOEC H->I

Caption: Generalized workflow for soil toxicity testing.

References

Technical Support Center: 2-Diethylaminoethyl Hexanoate Formulation Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and stability testing of 2-Diethylaminoethyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting guidance for common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a stability testing program for a this compound formulation?

The primary goal of stability testing is to gather evidence on how the quality of a this compound drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is essential for:

  • Determining a shelf life and recommended storage conditions.

  • Evaluating the suitability of the chosen formulation and container closure system.

  • Ensuring the safety, efficacy, and quality of the product throughout its lifecycle.[2]

Q2: Which ICH guidelines should be followed for the stability testing of this compound formulations?

The foundational guidelines provided by the International Council for Harmonisation (ICH) should be followed. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the core principles for long-term, intermediate, and accelerated stability studies.[3]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides guidance on how to assess the light sensitivity of the formulation.[3][4]

  • ICH Q2(R1): Validation of Analytical Procedures. This is crucial for ensuring the analytical methods used to assess stability are reliable.

  • ICH Q3B(R2): Impurities in New Drug Products. This guideline helps in identifying and qualifying degradation products.

Q3: What are the recommended storage conditions for a formal stability study?

According to ICH Q1A(R2), the following storage conditions are recommended for a drug product intended for storage at room temperature.[3][4]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Q4: What is a forced degradation study and why is it important for this compound?

A forced degradation or stress testing study involves intentionally exposing the drug substance to more severe conditions than those used in accelerated stability testing.[5][6] For this compound, this is critical to:

  • Identify likely degradation products: The ester and tertiary amine functional groups in the molecule suggest susceptibility to hydrolysis and oxidation.

  • Elucidate degradation pathways: Understanding how the molecule breaks down helps in developing more stable formulations.[7]

  • Develop and validate a stability-indicating analytical method: The study ensures that the analytical method can separate and quantify the active ingredient from any potential degradation products.[8]

Common stress conditions include exposure to acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[6][8][9]

Troubleshooting Guide

Issue 1: An unknown peak is observed in my HPLC chromatogram during a stability pull.

  • Question: I am running an HPLC analysis on my this compound formulation from a 3-month accelerated stability time point, and I see a new peak that wasn't there at the initial time point. What should I do?

  • Answer: The appearance of a new peak suggests the formation of a degradation product. The following steps should be taken:

    • Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., tailing factor, resolution, and repeatability).

    • Analyze a Placebo Sample: Analyze a placebo formulation (containing all excipients but no this compound) that has been stored under the same stability conditions. This will help determine if the new peak is originating from the degradation of an excipient.

    • Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the this compound peak to ensure it is not co-eluting with the new impurity.

    • Initiate Forced Degradation: If not already done, perform a forced degradation study. This can help to intentionally generate the degradation product and confirm if the unknown peak corresponds to a specific degradation pathway (e.g., hydrolysis or oxidation).

    • Identification and Quantification: If the peak is confirmed to be a degradation product and is present at a significant level (as defined by ICH Q3B), further investigation will be required to identify its structure.

Issue 2: The pH of my aqueous this compound formulation has decreased over time.

  • Question: The pH of my liquid formulation has dropped from 6.5 to 5.8 after 1 month at 40°C. What could be the cause?

  • Answer: A decrease in pH is a common sign of chemical instability, particularly for an ester-containing compound like this compound.

    • Probable Cause: The most likely cause is the hydrolysis of the ester bond in the this compound molecule. This reaction produces hexanoic acid and 2-(diethylamino)ethanol. The formation of hexanoic acid will lower the pH of the formulation.

    • Troubleshooting Steps:

      • Confirm Degradation: Use a stability-indicating HPLC method to check for a decrease in the concentration of this compound and the appearance of a peak corresponding to hexanoic acid.

      • Evaluate Buffer System: The buffering capacity of your formulation may be insufficient to resist the pH change. You may need to increase the concentration of the buffer or select a different buffer system that is more effective in the target pH range.

      • Reformulation: Consider if the formulation can be developed at a pH where the ester is more stable. Typically, ester hydrolysis is minimized at a pH between 4 and 5, but this needs to be experimentally determined for your specific molecule.

Issue 3: The appearance of my formulation has changed from a clear solution to slightly yellow.

  • Question: My this compound solution, which was initially colorless, has developed a yellow tint after being exposed to light during a photostability study. What is happening?

  • Answer: A color change often indicates the formation of chromophoric degradation products.

    • Probable Cause: This could be due to oxidative degradation or other light-induced reactions. Tertiary amines, like the one in this compound, can be susceptible to oxidation, which can lead to colored byproducts.

    • Troubleshooting Steps:

      • Protect from Light: The most immediate solution is to protect the formulation from light. This can be achieved by using amber or opaque primary packaging (e.g., amber vials or bottles).

      • Incorporate an Antioxidant: If the degradation is confirmed to be oxidative, consider adding an antioxidant to the formulation. The selection of the antioxidant must be compatible with the other excipients and the active ingredient.

      • Nitrogen Purge: For liquid formulations, purging the headspace of the container with an inert gas like nitrogen can reduce the amount of oxygen available for oxidative degradation.

Visualizations

Experimental and Logical Workflows

Stability_Testing_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data Evaluation Formulation Finalize Formulation & Packaging Protocol Develop Stability Protocol (ICH) Formulation->Protocol Method Validate Stability- Indicating Method Protocol->Method Initial T=0 Analysis (Baseline Data) Method->Initial Storage Place Samples in Stability Chambers (Long-term, Accelerated) Initial->Storage Pull Sample Pulls at Defined Time Points Storage->Pull Analysis Analyze Samples (e.g., HPLC, pH, Appearance) Pull->Analysis Review Review Data for Trends & OOS Results Analysis->Review Report Generate Stability Report Review->Report ShelfLife Propose Shelf Life & Storage Conditions Report->ShelfLife

Caption: A typical workflow for a pharmaceutical stability study.

OOS_Troubleshooting_Workflow Start Out-of-Specification (OOS) Result Detected Phase1 Phase 1: Laboratory Investigation Start->Phase1 Check1 No Obvious Lab Error? Phase1->Check1 Phase2 Phase 2: Full-Scale Investigation Check1->Phase2 Yes Invalidate Result Invalidated. Re-test. Check1->Invalidate No Check2 Root Cause Identified? Phase2->Check2 CAPA Implement Corrective and Preventive Actions (CAPA) Check2->CAPA Yes Confirm OOS Confirmed. Reject Batch. Check2->Confirm No CAPA->Start Monitor Effectiveness

Caption: A decision workflow for investigating an OOS result.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products. Note: This method must be fully validated according to ICH Q2(R1) guidelines.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the formulation in a suitable diluent (e.g., 50:50 water:acetonitrile) to achieve a target concentration of approximately 1 mg/mL of this compound.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidation: Dissolve the drug substance in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

    • Thermal: Store the solid drug substance in an oven at 80°C for 48 hours.

    • Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis:

    • Inject the standard, sample, and forced degradation preparations.

    • Assess the chromatograms to ensure that all degradation product peaks are well-resolved from the main this compound peak (Resolution > 2.0). The method is considered "stability-indicating" if this is achieved.

References

Technical Support Center: 2-Diethylaminoethyl Hexanoate (DA-6) Application in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Diethylaminoethyl hexanoate (DA-6) in their experiments. The information is designed to address specific issues that may arise, particularly concerning overdose and phytotoxicity.

Troubleshooting Guides

Issue 1: Visual Symptoms of Overdose or Phytotoxicity

Question: My plants are exhibiting unusual symptoms after the application of this compound (DA-6). What are the signs of an overdose?

Answer: An overdose of DA-6 can lead to phytotoxicity. While DA-6 is generally considered safe for plants, excessive concentrations can disrupt the natural hormonal balance, leading to adverse effects. Visual symptoms of an overdose may include:

  • Leaf Spotting: The appearance of spots on the leaves is a primary indicator. These spots may initially be light yellow and gradually enlarge, turning dark brown and eventually becoming transparent.

  • Chlorosis (Yellowing of Leaves): Over-application can interfere with chlorophyll production, leading to a yellowing of the leaves. This is a common symptom of stress in plants.

  • Necrosis (Tissue Death): In more severe cases, you may observe browning and death of leaf tissue, particularly at the margins and tips.

  • Stunted Growth: While DA-6 is a growth promoter, an overdose can have the opposite effect, inhibiting overall plant growth and development.

  • Leaf Curling or Distortion: The leaves may appear curled, crinkled, or otherwise malformed due to the disruption of normal cell growth and expansion.

Issue 2: Reversing the Effects of an Overdose

Question: I suspect I've applied too much DA-6 to my experimental plants. Can the effects of an overdose be reversed?

Answer: Yes, in many cases, the effects of a this compound (DA-6) overdose can be mitigated or reversed. The primary mechanism of action for many plant growth regulators involves the inhibition of gibberellic acid (GA) biosynthesis.[1] Therefore, the application of a gibberellic acid solution can help to counteract the effects of the overdose.

Recommended Actions:

  • Immediate Rinsing (for foliar application): If the overdose is from a foliar spray and is detected before the solution has dried (typically within 30 minutes), you can wash the excess off the leaves with water.

  • Gibberellic Acid (GA) Application: For more established overdose symptoms, a foliar spray of gibberellic acid (GA3) is the most effective treatment. Start with a low concentration (e.g., 1-5 ppm) and observe the plant's response over 5-7 days.[2] If necessary, a second application can be made, adjusting the concentration based on the initial response. Be cautious not to over-apply GA, as this can lead to excessive, spindly growth.[1]

  • Optimize Growing Conditions: Provide optimal conditions for plant growth to help the plant recover. This includes adequate sunlight, appropriate temperatures, and balanced fertilization and watering.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for DA-6 application?

A1: The optimal concentration of DA-6 varies depending on the plant species and the desired effect. For many crops, a foliar spray concentration in the range of 10-20 mg/L (ppm) is recommended. Studies have shown optimal concentrations of 10 mg/L for soybean seedlings and 20 mg/L for corn seedlings.[3] It is crucial to conduct small-scale trials to determine the ideal concentration for your specific experimental conditions.

Q2: How does an overdose of DA-6 affect the plant at a physiological level?

A2: this compound (DA-6) is known to regulate the levels of endogenous plant hormones, including auxins, cytokinins, gibberellins, and abscisic acid.[4] An overdose disrupts this delicate hormonal balance. For instance, while DA-6 typically enhances the levels of growth-promoting hormones like auxins and cytokinins, an excessive amount can lead to an imbalance that inhibits growth. It can also lead to oxidative stress within the plant cells.

Q3: Are there any biochemical markers that can confirm a DA-6 overdose?

A3: While visual symptoms are the primary indicators, certain biochemical markers can suggest a stress response consistent with a chemical overdose. These can include:

  • Increased activity of antioxidant enzymes: Such as superoxide dismutase (SOD) and peroxidase (POD), as the plant tries to combat oxidative stress.[5]

  • Changes in endogenous hormone levels: A significant deviation from the normal hormonal profile, which can be measured through techniques like HPLC or GC-MS.

  • Increased levels of stress indicators: Such as proline and malondialdehyde (MDA), which are associated with cellular damage.

Quantitative Data Summary

The following table summarizes key quantitative data related to the application of this compound (DA-6).

ParameterPlant SpeciesConcentrationObserved EffectSource
Optimal Concentration Corn20 mg/LEnhanced growth and photosynthesis.[3]
Soybean10 mg/LEnhanced growth and photosynthesis.[3]
Overdose Reversal General (PGRs)1-5 ppm GA3Reverses growth inhibition.[2]

Experimental Protocols

Protocol for Assessing Phytotoxicity of this compound (DA-6)

This protocol outlines a method for determining the phytotoxic effects of DA-6 on a target plant species.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform plants of the desired species and developmental stage.
  • Grow plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.

2. Preparation of DA-6 Solutions:

  • Prepare a stock solution of DA-6.
  • Create a series of dilutions to test a range of concentrations. A suggested range, based on known optimal concentrations, would be: 0 mg/L (control), 10 mg/L, 20 mg/L, 50 mg/L, 100 mg/L, and 200 mg/L.

3. Experimental Design:

  • Use a completely randomized design with at least 5-10 replicate plants per treatment group.
  • Include a control group that is sprayed with water only.

4. Application of DA-6:

  • Apply the solutions as a foliar spray, ensuring uniform coverage of the leaves.
  • Apply the treatments at the same time of day to minimize variability.

5. Data Collection and Assessment:

  • Visual Assessment: Observe the plants daily for the first week, and then every few days for up to four weeks. Record the appearance of any phytotoxicity symptoms (leaf spotting, chlorosis, necrosis, stunting, etc.) using a rating scale (e.g., 0 = no damage, 5 = severe damage).
  • Growth Measurements: At the end of the experiment, measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
  • Physiological Measurements (Optional): Measure chlorophyll content and conduct assays for antioxidant enzyme activity (SOD, POD) and stress markers (MDA).

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the concentration at which DA-6 causes statistically significant negative effects compared to the control.

Visualizations

DA6_Overdose_Pathway cluster_DA6 DA-6 Application cluster_Hormones Endogenous Plant Hormones cluster_Response Plant Response DA-6_Normal Optimal DA-6 Concentration Auxins Auxins DA-6_Normal->Auxins Regulates Cytokinins Cytokinins DA-6_Normal->Cytokinins Regulates Gibberellins Gibberellins DA-6_Normal->Gibberellins Regulates ABA Abscisic Acid (ABA) DA-6_Normal->ABA Regulates DA-6_Overdose Excessive DA-6 Concentration DA-6_Overdose->Auxins Disrupts Balance DA-6_Overdose->Cytokinins Disrupts Balance DA-6_Overdose->Gibberellins Disrupts Balance DA-6_Overdose->ABA Disrupts Balance Growth_Promotion Promoted Growth (Cell Division, Elongation) Auxins->Growth_Promotion Stress_Response Stress Response & Growth Inhibition Auxins->Stress_Response Cytokinins->Growth_Promotion Cytokinins->Stress_Response Gibberellins->Growth_Promotion Gibberellins->Stress_Response ABA->Stress_Response

Caption: Hormonal regulation by DA-6 under optimal and overdose conditions.

Troubleshooting_Workflow Start Visual Symptoms of Phytotoxicity Observed Check_Concentration Was DA-6 concentration higher than recommended? Start->Check_Concentration Yes_Overdose Probable Overdose Check_Concentration->Yes_Overdose Yes No_Other_Factors Consider Other Stress Factors (e.g., disease, nutrient deficiency) Check_Concentration->No_Other_Factors No Immediate_Action Was spray applied <30 minutes ago? Yes_Overdose->Immediate_Action Rinse Rinse foliage with water Immediate_Action->Rinse Yes GA_Application Apply Gibberellic Acid (GA3) (1-5 ppm foliar spray) Immediate_Action->GA_Application No Monitor Monitor plants for 5-7 days Rinse->Monitor GA_Application->Monitor Recovery Recovery Observed Monitor->Recovery Yes No_Recovery No Recovery Monitor->No_Recovery No Re-evaluate Re-evaluate GA concentration and re-apply if necessary No_Recovery->Re-evaluate

Caption: Troubleshooting workflow for suspected DA-6 overdose.

References

Validation & Comparative

A Comparative Guide to 2-Diethylaminoethyl Hexanoate (DA-6) and Brassinolide for Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent plant growth regulators: 2-Diethylaminoethyl hexanoate (DA-6) and Brassinolide (BR). We will delve into their distinct mechanisms of action, present supporting experimental data on their performance, and provide detailed methodologies for the key experiments cited.

Introduction: Two Distinct Approaches to Plant Growth Regulation

This compound (DA-6) and brassinolide are both highly effective plant growth regulators that enhance various aspects of plant development, leading to increased yield and improved quality.[1][2] However, they achieve these results through fundamentally different mechanisms.

Brassinolide (BR) is a naturally occurring plant hormone, one of the brassinosteroids, which are considered the sixth class of phytohormones.[3] It directly regulates gene expression and physiological processes through a specific signal transduction pathway.[4] Its action is typically rapid but has a shorter duration and can be influenced by temperature, with higher temperatures generally leading to a faster response.[3][5]

This compound (DA-6) , in contrast, is a synthetic plant growth regulator.[6] It is not an endogenous plant hormone itself but acts by regulating the levels and balance of other key plant hormones, such as auxins, cytokinins, and gibberellins.[3][7] This indirect mode of action results in a slower onset of effects but a longer duration of activity, and its performance is less dependent on temperature.[5][8]

Mechanisms of Action: A Tale of Two Pathways

The signaling pathways of brassinolide and the mode of action of DA-6 are distinct, as illustrated below.

Brassinolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BL Brassinolide (BL) BRI1 BRI1 (Receptor) BL->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Activation BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase) (Inactive) BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_P BZR1/BES1 (Phosphorylated) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation Gene_Expression Target Gene Expression BZR1->Gene_Expression Regulation

Caption: Brassinolide Signaling Pathway.

The brassinolide signaling cascade begins with the binding of brassinolide to its cell surface receptor, BRI1, leading to a phosphorylation cascade that ultimately results in the activation of transcription factors BZR1 and BES1, which regulate the expression of genes involved in plant growth and development.[9][10][11][12]

DA6_Mechanism_of_Action cluster_plant Plant System DA6 2-Diethylaminoethyl hexanoate (DA-6) Hormone_Balance Regulation of Endogenous Hormones DA6->Hormone_Balance Modulates Auxin Auxin Hormone_Balance->Auxin Cytokinin Cytokinin Hormone_Balance->Cytokinin Gibberellin Gibberellin Hormone_Balance->Gibberellin ABA Abscisic Acid Hormone_Balance->ABA Physiological_Responses Enhanced Growth & Development (e.g., Photosynthesis, Stress Tolerance, Yield) Auxin->Physiological_Responses Cytokinin->Physiological_Responses Gibberellin->Physiological_Responses ABA->Physiological_Responses

Caption: DA-6 Mechanism of Action.

DA-6 functions by modulating the internal balance of key plant hormones.[3][7] This regulation of the hormonal system leads to a wide range of physiological responses that promote plant growth and development.[7][13]

Quantitative Data on Plant Growth Promotion

The following tables summarize quantitative data from various studies on the effects of DA-6 and brassinolide on different crops. It is important to note that these data are compiled from separate experiments and are not from direct comparative trials.

Effects on Soybean
TreatmentParameterResult% Change vs. ControlReference
DA-6 (60 mg/L) Pod Number per PlantIncreased+30.1% to +36.8%[14]
100-Grain Weight (g)Increased+4.5% to +6.7%[14]
Grain Yield ( kg/ha )Increased+21.7% to +38.4%[14]
Brassinolide (25 ppm) Seed YieldIncreasedData not specified[12]
Effects on Tomato
TreatmentParameterResult% Change vs. ControlReference
DA-6 (Exogenous application) Chlorophyll ContentIncreasedData not specified[15]
Photosynthetic ActivityIncreasedData not specified[15]
Brassinolide (2 ppm) Number of Leaves per Plant116.41+6.4%[16]
Plant Height (cm)85.48+19.0%[16]
Yield (t/ha)22.24+8.6%[16]
Brassinolide (10⁻⁸ M) Shoot Length (cm)IncreasedData not specified[17]
Fruit Yield per PlantIncreasedData not specified[17]
Effects on Wheat
TreatmentParameterResult% Change vs. ControlReference
Brassinolide (1 mg/L seed soak + foliar spray) Biological Yield (Mg/ha)13.90Data not specified[18]
Brassinolide (various concentrations) Grain YieldNot significant-[19][20][21]
1000-Grain WeightNot significant-[19][20][21]

Note: In some studies on wheat, the application of brassinolide did not result in a statistically significant increase in yield-related parameters.[19][20][21]

Effects on Rice
TreatmentParameterResult% Change vs. ControlReference
DA-6 (10-15 mg/L seed soak) Germination RateImprovedData not specified[13]
Brassinolide (5 nM) Stem ElongationIncreasedData not specified[22]
Brassinolide (Foliar spray) Root Biomass+21.53%+21.53%[23]
Shoot Biomass+11.05%+11.05%[23]
Effects on Corn
TreatmentParameterResult% Change vs. ControlReference
Brassinolide (Foliar spray) Fresh Ear Yield+11.3% to +10.9% (under heat stress)Data not specified[24]
Fresh Grain Yield+19.9% to +13.2% (under heat stress)Data not specified[24]

Experimental Protocols

Detailed methodologies are crucial for interpreting experimental data. Below are summaries of the protocols used in some of the cited studies.

General Experimental Workflow for Plant Growth Regulator Trials

Experimental_Workflow Start Start Plant_Material Select Plant Material (e.g., Soybean, Tomato) Start->Plant_Material Experimental_Design Design Experiment (e.g., Randomized Block) Plant_Material->Experimental_Design Treatments Prepare Treatments (DA-6, Brassinolide, Control) Experimental_Design->Treatments Application Apply Treatments (e.g., Foliar Spray, Seed Soak) Treatments->Application Growth_Period Maintain Plants under Controlled Conditions Application->Growth_Period Data_Collection Collect Data (e.g., Height, Yield, Biomass, Chlorophyll) Growth_Period->Data_Collection Data_Analysis Analyze Data (Statistical Analysis) Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: General Experimental Workflow.

Protocol for Foliar Application of DA-6 on Soybean
  • Plant Material: Soybean (Glycine max L.) cultivars.

  • Experimental Design: Field experiments laid out in a randomized complete block design.

  • Treatments: DA-6 solutions at various concentrations (e.g., 60 mg/L) and a control (water spray).

  • Application: Foliar spraying of the treatments at specific growth stages, such as the seedling and flowering stages.

  • Data Collection: Measurement of parameters including leaf area index, chlorophyll content, net photosynthetic rate, pod number per plant, 100-grain weight, and grain yield at different time points after spraying.

  • Statistical Analysis: Analysis of variance (ANOVA) to determine the significance of the treatment effects.[14]

Protocol for Foliar Application of Brassinolide on Tomato
  • Plant Material: Tomato (Lycopersicon esculentum Mill.) cultivars.

  • Experimental Design: Randomized complete block design with multiple replications.

  • Treatments: Aqueous solutions of brassinolide at different concentrations (e.g., 2 ppm) and a control.

  • Application: Foliar spray applied to the plants at specific growth stages.

  • Data Collection: Measurement of growth parameters such as plant height, number of leaves, and yield components including the number of fruits and total fruit yield.

  • Statistical Analysis: Analysis of variance (ANOVA) followed by a mean comparison test (e.g., LSD) to identify significant differences between treatments.[16]

Conclusion and Recommendations

Both this compound and brassinolide are potent plant growth regulators, but their optimal use depends on the specific crop, environmental conditions, and desired outcome.

  • Brassinolide is an excellent choice for applications requiring a rapid growth response, particularly under favorable temperature conditions. Its direct hormonal action makes it a powerful tool for promoting cell division and elongation.

  • DA-6 offers a broader application window due to its temperature independence and longer-lasting effects. Its mechanism of regulating the entire hormonal balance can lead to more sustained improvements in plant health, stress resistance, and overall productivity.

For researchers and drug development professionals, understanding these fundamental differences is key to designing effective plant growth-promoting strategies. Further direct comparative studies under various environmental conditions and on a wider range of crops are needed to fully elucidate the relative advantages of each compound and their potential synergistic effects.

References

A Comparative Analysis of DA-6 and Gibberellic Acid on Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Diethyl Aminoethyl Hexanoate (DA-6) and Gibberellic Acid (GA3) in promoting seed germination. The information presented is collated from various scientific studies to aid in the selection of appropriate plant growth regulators for research and development purposes. This document details their mechanisms of action, comparative performance data, and standardized experimental protocols.

Introduction to Plant Growth Regulators in Seed Germination

Seed germination is a critical physiological process in the plant life cycle, influenced by both internal and external factors. Plant growth regulators are pivotal in overcoming dormancy and initiating germination. Gibberellic acid (GA3) is a well-established natural plant hormone known for its crucial role in breaking seed dormancy and promoting germination.[1][2] Diethyl aminoethyl hexanoate (DA-6) is a synthetic plant growth regulator that has also been shown to improve seed germination and seedling establishment, particularly under stress conditions.[3][4] This guide explores the comparative effects of these two compounds.

Comparative Efficacy in Seed Germination

The following tables summarize quantitative data from various studies on the effects of DA-6 and Gibberellic Acid on key seed germination parameters across different plant species.

Table 1: Effect of DA-6 on Seed Germination Parameters

Plant SpeciesConcentrationGermination Percentage (%)Germination IndexSeedling Vigor IndexReference
White Clover (Trifolium repens)2 mM (under drought)8.66% higher than controlSignificantly increasedSignificantly increased[3][5]
Aged Soybean (Glycine max)10 mg/LMarkedly promotedNot ReportedMarkedly promoted[4][6]
Sweet Melon (Cucumis melo)60 mg/LMarkedly promotedNot ReportedNot Reported[7]
Maize (Zea mays)50 mg/LImprovedNot ReportedImproved[8]

Table 2: Effect of Gibberellic Acid (GA3) on Seed Germination Parameters

Plant SpeciesConcentrationGermination Percentage (%)Germination Index/RateSeedling Vigor IndexReference
Soybean (Glycine max)100 ppm82-93%27.8-37.3 (GI)533-988[9]
Industrial Hemp (Cannabis sativa)400-600 mg/L (under drought)Significantly increasedSignificantly increasedNot Reported[10]
Tinospora cordifolia300-500 ppm100%22.60-22.70 (GRI)Improved[11]
Cyclamen species50-150 mg/LVaried (up to 100%)VariedSignificantly increased[12][13]
Safflower (Carthamus tinctorius)50 mg/LImprovedImprovedImproved[14]

Mechanisms of Action

Gibberellic Acid (GA3) Signaling Pathway

Gibberellic acid promotes seed germination by derepressing a signaling pathway that is negatively regulated by DELLA proteins. In the presence of GA, it binds to its receptor GID1, leading to the degradation of DELLA proteins via the 26S proteasome pathway. This degradation allows for the expression of genes required for the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm, providing energy for the growing embryo.[2][15][16]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF targeted by GA_responsive_genes GA-Responsive Genes (e.g., α-amylase) DELLA->GA_responsive_genes represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination and degradation by Proteasome->DELLA degrades Hydrolytic_enzymes Hydrolytic Enzymes GA_responsive_genes->Hydrolytic_enzymes transcription and translation Germination Seed Germination Hydrolytic_enzymes->Germination promotes

Caption: Gibberellic Acid Signaling Pathway in Seed Germination.

Proposed Mechanism of Action for DA-6

DA-6 is a synthetic plant growth regulator whose mechanism is not as fully elucidated as gibberellic acid's. However, studies suggest that DA-6 enhances seed germination and seedling vigor by promoting the synthesis of endogenous hormones, increasing chlorophyll content, and accelerating carbon and nitrogen metabolism.[8][17] In aged seeds, DA-6 has been shown to mediate fatty acid and sugar metabolism, providing energy for germination.[4][6] It appears to act as a broad-spectrum promoter of physiological activity rather than through a single, specific signaling cascade.

DA6_Mechanism_of_Action cluster_cellular_effects Cellular and Metabolic Effects DA6 DA-6 Application Endogenous_Hormones Increased Endogenous Hormones (e.g., GA, IAA) DA6->Endogenous_Hormones Metabolism Enhanced C and N Metabolism DA6->Metabolism Fatty_Acid_Metabolism Improved Fatty Acid and Sugar Metabolism DA6->Fatty_Acid_Metabolism Antioxidant_Enzymes Increased Antioxidant Enzyme Activity DA6->Antioxidant_Enzymes Germination Improved Seed Germination and Seedling Vigor Endogenous_Hormones->Germination Metabolism->Germination Fatty_Acid_Metabolism->Germination Antioxidant_Enzymes->Germination reduces stress

Caption: Proposed Mechanism of Action for DA-6 in Promoting Seed Germination.

Experimental Protocols

A generalized protocol for a comparative seed germination assay is provided below. Specific concentrations and conditions should be optimized for the plant species under investigation.

1. Seed Sterilization:

  • Rinse seeds with 70% (v/v) ethanol for 1-3 minutes.

  • Immerse seeds in a 5% (v/v) sodium hypochlorite solution for 10 minutes.

  • Thoroughly rinse the seeds 4-5 times with sterile distilled water.[18][19]

2. Preparation of Germination Media and Treatment Solutions:

  • Prepare a basal germination medium, such as 1% agar or half-strength Murashige and Skoog (MS) medium.[18]

  • Prepare stock solutions of DA-6 and Gibberellic Acid (GA3). For GA3, a 10 mM stock solution is common.[18]

  • Add the plant growth regulators to the cooled autoclaved medium to achieve the desired final concentrations (e.g., 50, 100, 150 mg/L for GA3; concentrations for DA-6 may vary based on the plant species). A control group with no added growth regulators should be included.[12][19]

3. Seed Sowing and Stratification:

  • Aseptically place seeds on the prepared media in petri dishes, ensuring they are evenly spaced.[18]

  • For seeds requiring stratification to break dormancy, store the plates at 4°C in the dark for 2-3 days.[18]

4. Incubation and Data Collection:

  • Transfer the petri dishes to a growth chamber with controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16 hours light/8 hours dark).[18][20]

  • Record the number of germinated seeds daily for a specified period (e.g., 7-21 days). A seed is considered germinated when the radicle emerges.[19]

  • At the end of the experiment, measure seedling parameters such as root length, shoot length, and fresh/dry weight.

5. Data Analysis:

  • Calculate the final germination percentage, germination rate/index, and seedling vigor index.

  • Use appropriate statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Experimental_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization media_prep Prepare Germination Media and Treatment Solutions (Control, DA-6, GA3) sterilization->media_prep sowing Sow Seeds on Media media_prep->sowing stratification Stratification (if required) (e.g., 4°C for 2-3 days) sowing->stratification incubation Incubate under Controlled Conditions (Light/Temp) stratification->incubation data_collection Daily Data Collection (Germination Count) incubation->data_collection final_measurements Final Measurements (Root/Shoot Length, Weight) data_collection->final_measurements analysis Data Analysis and Statistical Comparison final_measurements->analysis end End analysis->end

Caption: General Experimental Workflow for Comparative Seed Germination Study.

Conclusion

Both DA-6 and gibberellic acid are effective in promoting seed germination. Gibberellic acid acts through a well-defined signaling pathway to break dormancy and mobilize stored food reserves. DA-6 appears to have a more pleiotropic effect, enhancing overall plant metabolism and hormone synthesis. The optimal choice and concentration of the growth regulator are dependent on the plant species and specific experimental or agricultural goals. For breaking deep dormancy, gibberellic acid is a well-established choice. DA-6 may be particularly beneficial in promoting germination and early seedling vigor, especially under abiotic stress conditions. Further direct comparative studies on a wider range of species would be beneficial for a more comprehensive understanding of their relative performance.

References

A Comparative Guide to the Efficacy of 2-Diethylaminoethyl Hexanoate and Indole-3-Butyric Acid (IBA) for Rooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rooting efficacy of 2-Diethylaminoethyl hexanoate (DA-6) and the well-established rooting agent, Indole-3-butyric acid (IBA). While IBA is a widely studied and utilized synthetic auxin for promoting adventitious root formation, DA-6 is a plant growth regulator with a broader spectrum of activity. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection of the appropriate compound for specific research and development applications.

I. Overview and Mechanism of Action

Indole-3-Butyric Acid (IBA) is a synthetic auxin that is a well-established and widely used plant growth regulator for initiating and accelerating the formation of adventitious roots from cuttings.[1] Its primary mechanism of action involves its conversion into indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants. This conversion provides a slow and sustained release of auxin, which is crucial for the complex process of root development. IBA is known to promote cell division, differentiation, and elongation, all of which are fundamental to the formation of root primordia.[2]

This compound (DA-6) , also known as diethyl aminoethyl hexanoate, is a synthetic plant growth regulator reported to have a wide range of beneficial effects on plant growth and development.[2][3] It is suggested that DA-6 can enhance the activity of endogenous plant hormones, including auxins, cytokinins, and gibberellins.[4] While it is reported to promote root development, including increased root length and biomass, its specific mechanism in adventitious root formation from cuttings is less well-defined compared to IBA.[2][5][6] It is believed to work by regulating the overall hormonal balance within the plant, which indirectly influences root initiation and growth.[7]

II. Quantitative Data on Rooting Efficacy

The following tables summarize quantitative data from various studies on the rooting efficacy of IBA and the available data on the effects of this compound on root development. It is important to note that direct comparative studies on the rooting of cuttings are limited for DA-6.

Table 1: Efficacy of Indole-3-Butyric Acid (IBA) on Rooting of Cuttings in Various Plant Species

Plant SpeciesCutting TypeIBA Concentration (ppm)Application MethodRooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)Reference
Catalpa bignonioidesSoftwood1000Quick Dip8416.56-[8]
Fig (Ficus carica)Hardwood1000 + 1000 NAAQuick Dip58.66--[9]
Loropetalum chinense-1000----[10]
Apple (MM106 Rootstock)-1000Quick Dip45.373.934.47[11]
Rose-250-95.33--[12]
Chrysanthemum-2000Quick Dip96.5720.85-[12]

Table 2: Effects of this compound (DA-6) on Root Growth in Seedlings

Plant SpeciesApplication MethodDA-6 Concentration (mg/L)Effect on Root GrowthReference
Corn (Zea mays)Foliar Spray20Increased root length and root weight.[5]
Soybean (Glycine max)Foliar Spray10Increased root length and root weight.[5]
Purple Coneflower (Echinacea purpurea)In vitro cultureNot specifiedSignificantly improved root weight, root number, and root length.[6]
White Clover (Trifolium repens)Seed PrimingNot specifiedMitigated drought-induced reduction in root length.[13]

III. Experimental Protocols

A. Indole-3-Butyric Acid (IBA) Rooting Protocol (Quick Dip Method)

This protocol is a common method for applying IBA to cuttings to promote adventitious root formation.

  • Preparation of Cuttings:

    • Select healthy, disease-free cuttings from the desired plant species.

    • The type of cutting (softwood, semi-hardwood, or hardwood) will depend on the plant species and time of year.

    • Make a clean, angled cut at the base of the cutting, typically just below a node.

    • Remove the lower leaves to prevent decay.

  • Preparation of IBA Solution:

    • Dissolve the desired amount of IBA in a small amount of a suitable solvent (e.g., ethanol or isopropanol) as IBA is sparingly soluble in water.

    • Dilute the stock solution with distilled water to achieve the final desired concentration (e.g., 500, 1000, 2000 ppm).[14]

  • Application of IBA:

    • Dip the basal 1-2 cm of the cuttings into the IBA solution for a short duration, typically 1-5 seconds (quick dip).[14]

  • Planting and Aftercare:

    • Allow the solvent to evaporate from the cuttings.

    • Insert the treated cuttings into a sterile, well-drained rooting medium (e.g., perlite, vermiculite, or a mixture).

    • Maintain high humidity around the cuttings by using a misting system or covering them with a plastic dome.

    • Provide appropriate light and temperature conditions for the specific plant species.

    • Monitor the cuttings regularly for signs of rooting and disease.

B. This compound (DA-6) Application Protocol (Foliar Spray for Seedlings)
  • Plant Material:

    • Young, healthy seedlings at a specific growth stage (e.g., V3 stage for corn and soybean).[5]

  • Preparation of DA-6 Solution:

    • Dissolve the desired amount of DA-6 in distilled water to achieve the final concentration (e.g., 10, 20 mg/L).[5] A surfactant may be added to ensure even coverage.

  • Application of DA-6:

    • Apply the DA-6 solution as a foliar spray until the leaves are thoroughly wetted.

  • Growth Conditions:

    • Maintain the treated seedlings under controlled environmental conditions (temperature, light, humidity) suitable for the species.

  • Data Collection:

    • After a specified period, measure root parameters such as root length and root dry weight.[5]

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of Indole-3-Butyric Acid (IBA) in Adventitious Root Formation

The signaling pathway of IBA in promoting adventitious roots is intrinsically linked to its conversion to IAA and the subsequent auxin signaling cascade.

IBA_Signaling_Pathway IBA Exogenous IBA Application Conversion Conversion to IAA IBA->Conversion IAA Indole-3-Acetic Acid (IAA) Conversion->IAA Transport Polar Auxin Transport IAA->Transport Accumulation IAA Accumulation at Cutting Base Transport->Accumulation Perception Auxin Perception (TIR1/AFB Receptors) Accumulation->Perception Degradation Degradation of Aux/IAA Repressors Perception->Degradation ARF_Activation Activation of Auxin Response Factors (ARFs) Degradation->ARF_Activation Gene_Expression Expression of Root Development Genes ARF_Activation->Gene_Expression Root_Initiation Adventitious Root Initiation and Development Gene_Expression->Root_Initiation

Caption: Simplified signaling pathway of IBA-induced adventitious root formation.

B. Postulated Mechanism of this compound (DA-6) in Promoting Root Growth

The precise signaling pathway for DA-6 in rooting is not fully elucidated. However, it is proposed to act as a regulator of endogenous plant hormones.

DA6_Mechanism DA6 Exogenous DA-6 Application Regulation Regulation of Endogenous Hormones DA6->Regulation Metabolism Enhanced Carbon & Nitrogen Metabolism DA6->Metabolism Auxin Increased Auxin Activity Regulation->Auxin Cytokinin Modulated Cytokinin Activity Regulation->Cytokinin Gibberellin Modulated Gibberellin Activity Regulation->Gibberellin Root_Growth Promotion of Root Growth (Length, Biomass) Auxin->Root_Growth Photosynthesis Increased Photosynthesis Metabolism->Photosynthesis Nutrient_Uptake Improved Nutrient & Water Uptake Metabolism->Nutrient_Uptake Photosynthesis->Root_Growth Nutrient_Uptake->Root_Growth

Caption: Postulated mechanism of DA-6 in promoting overall plant and root growth.

C. General Experimental Workflow for Comparing Rooting Efficacy

This workflow outlines the key steps for a comparative study of rooting agents.

Experimental_Workflow Start Start: Select Plant Species & Cutting Type Preparation Prepare Cuttings Start->Preparation Treatment Treatment Application Preparation->Treatment Control Control (No Treatment) Treatment->Control IBA IBA Treatment Treatment->IBA DA6 DA-6 Treatment Treatment->DA6 Planting Plant Cuttings in Rooting Medium Control->Planting IBA->Planting DA6->Planting Incubation Incubate under Controlled Conditions (Humidity, Temp, Light) Planting->Incubation Data_Collection Data Collection at Regular Intervals Incubation->Data_Collection Parameters Measure: - Rooting Percentage - Number of Roots - Root Length - Root Biomass Data_Collection->Parameters Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Comparison Analysis->Conclusion

Caption: General experimental workflow for comparing the efficacy of rooting compounds.

V. Conclusion

Indole-3-butyric acid (IBA) remains the industry standard for promoting adventitious root formation in cuttings, supported by a large body of quantitative data and a well-understood mechanism of action. Its efficacy in increasing rooting percentage, root number, and root length is well-documented across a wide range of plant species.

This compound (DA-6) shows promise as a plant growth regulator with positive effects on overall plant health, including root development in seedlings. However, there is a notable lack of specific, quantitative data on its efficacy for rooting of cuttings, making a direct, data-driven comparison with IBA challenging at present. Its proposed mechanism of regulating endogenous hormone levels suggests an indirect effect on rooting.

For researchers and professionals focused specifically on the induction of adventitious roots from cuttings, IBA provides a reliable and well-documented solution. Further research is required to quantify the rooting efficacy of DA-6 on cuttings and to elucidate its specific signaling pathway in this process to determine its potential as a viable alternative or supplement to traditional auxins like IBA.

References

Validating the Bioactivity of 2-Diethylaminoethyl Hexanoate: A Comparative Guide Using Arabidopsis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of 2-Diethylaminoethyl hexanoate (2-DEH), a synthetic plant growth regulator, using the model organism Arabidopsis thaliana. While 2-DEH is known to elicit a range of positive physiological responses in plants, its precise mechanism of action, particularly its interaction with endogenous hormonal signaling pathways, remains to be fully elucidated. This guide compares the known effects of 2-DEH with those of the natural auxin, Indole-3-acetic acid (IAA), and proposes a series of experiments utilizing Arabidopsis mutants to dissect its bioactivity.

Introduction to this compound (2-DEH)

This compound, also known as DA-6, is a synthetic compound reported to act as a broad-spectrum plant growth regulator.[1][2] Its application has been shown to increase chlorophyll, protein, and nucleic acid content, enhance photosynthetic rate, and improve plant resistance to various stresses.[1][2][3] Unlike endogenous plant hormones, 2-DEH is not itself a plant hormone but is thought to regulate the activity and balance of endogenous hormones such as auxin, cytokinin, gibberellin, abscisic acid, and ethylene.[4] Given its growth-promoting effects, a primary hypothesis is that 2-DEH may act by modulating auxin signaling pathways.

Comparison with Indole-3-acetic acid (IAA)

To understand the potential auxin-like or auxin-modulating activity of 2-DEH, its effects can be compared to the well-characterized natural auxin, IAA.

FeatureThis compound (2-DEH)Indole-3-acetic acid (IAA)
Chemical Nature Synthetic fatty ester compound[2]Naturally occurring indole derivative
Primary Role Plant growth regulator, stress tolerance enhancer[1][2]Key hormone regulating cell division, elongation, and differentiation[5]
Mechanism of Action Thought to regulate endogenous hormone levels and activities[4]Binds to TIR1/AFB receptors, leading to degradation of Aux/IAA repressors and activation of auxin response genes
Reported Effects Increased chlorophyll, enhanced photosynthesis, stress resistance[1][3]Promotes root initiation, apical dominance, tropic responses, and vascular development
Optimal Concentration Wide effective concentration range with low risk of phytotoxicity[4]Narrow optimal concentration range; supraoptimal concentrations are inhibitory

Proposed Experimental Validation Using Arabidopsis Mutants

To investigate the hypothesis that 2-DEH bioactivity is mediated through the auxin signaling pathway, a series of experiments using well-characterized Arabidopsis mutants is proposed.

Experimental Workflow

The overall workflow for validating the bioactivity of 2-DEH is outlined below.

experimental_workflow start Seed Sterilization & Stratification (WT, aux1-7, axr1-3, tir1-1, DR5::GUS) germination Germination on MS Medium start->germination transfer Transfer to Treatment Plates (MS +/- 2-DEH, IAA) germination->transfer phenotyping Phenotypic Analysis (Root Length, Hypocotyl Length) transfer->phenotyping gus_staining GUS Staining (DR5::GUS seedlings) transfer->gus_staining data_analysis Data Analysis & Comparison phenotyping->data_analysis gus_staining->data_analysis conclusion Conclusion on 2-DEH Bioactivity data_analysis->conclusion

Figure 1: Experimental workflow for validating 2-DEH bioactivity.
Phenotypic Assays

High concentrations of exogenous auxin inhibit primary root elongation in Arabidopsis. This assay will determine if 2-DEH exhibits a similar dose-dependent inhibitory effect and if this effect is altered in auxin signaling mutants.

Experimental Protocol:

  • Plant Material: Wild-type (Col-0), aux1-7 (auxin influx carrier mutant), axr1-3 (auxin signaling mutant), and tir1-1 (auxin receptor mutant) seeds will be used.

  • Growth Conditions: Seeds will be surface-sterilized, stratified at 4°C for 2 days, and germinated on vertical Murashige and Skoog (MS) agar plates.

  • Treatment: Four-day-old seedlings will be transferred to MS plates supplemented with a range of 2-DEH concentrations (e.g., 0, 1, 5, 10, 20 µM) and IAA (e.g., 0, 0.01, 0.1, 1 µM) as a positive control.

  • Measurement: Plates will be incubated vertically for another 5 days, after which the primary root length will be measured.

Expected Outcomes and Data Presentation:

TreatmentWild-Type (Col-0)aux1-7axr1-3tir1-1
Control (0 µM) ++++++++++++++++++
IAA (0.1 µM) +++++++++++++
2-DEH (1 µM) ++++++++++++++++++
2-DEH (10 µM) +++++++++++++
2-DEH (20 µM) +++++++++
Hypothetical relative root growth: +++++ (longest) to + (shortest)

Auxin promotes hypocotyl elongation in etiolated seedlings. This assay will assess the potential auxin-like activity of 2-DEH in promoting cell elongation.

Experimental Protocol:

  • Plant Material: Wild-type (Col-0), axr1-3, and tir1-1 seeds.

  • Growth Conditions: Seeds will be sown on MS plates containing various concentrations of 2-DEH and IAA.

  • Etiolation: Plates will be exposed to light for 6 hours to induce germination and then wrapped in aluminum foil and incubated in the dark for 3 days.

  • Measurement: Hypocotyl length of the etiolated seedlings will be measured.

Expected Outcomes and Data Presentation:

TreatmentWild-Type (Col-0)axr1-3tir1-1
Control (0 µM) ++++
IAA (1 µM) ++++++++
2-DEH (1 µM) +++++++
2-DEH (10 µM) ++++++++++
Hypothetical relative hypocotyl length: ++++ (longest) to + (shortest)
Gene Expression Analysis using DR5::GUS Reporter Line

The DR5::GUS reporter line contains the β-glucuronidase (GUS) gene under the control of a synthetic auxin-responsive promoter.[6][7] This allows for the visualization of auxin response maxima in tissues.[6]

Experimental Protocol:

  • Plant Material: DR5::GUS transgenic Arabidopsis line.

  • Treatment: Seedlings will be grown as for the root elongation assay on MS plates supplemented with 2-DEH and IAA.

  • GUS Staining: After 5 days of treatment, seedlings will be harvested and incubated in a GUS staining solution (X-Gluc) at 37°C overnight.

  • Visualization: Tissues will be cleared of chlorophyll and visualized under a microscope to observe the pattern and intensity of GUS expression.

Expected Outcomes and Data Presentation:

TreatmentPrimary Root TipLateral Root PrimordiaCotyledon Vasculature
Control (0 µM) +++
IAA (0.1 µM) +++++++++++
2-DEH (10 µM) ++++++++
Hypothetical relative GUS staining intensity: ++++ (strongest) to + (weakest)

Hypothetical Signaling Pathway of 2-DEH Action

Based on the proposed experiments, a hypothetical model for the interaction of 2-DEH with the auxin signaling pathway can be formulated. If 2-DEH acts by modulating endogenous auxin levels or sensitivity, it would lead to a downstream response similar to that of IAA.

signaling_pathway deh 2-DEH aux_homeostasis Auxin Homeostasis (Biosynthesis, Transport) deh->aux_homeostasis modulates (?) iaa IAA (Auxin) tir1_afb TIR1/AFB Receptors iaa->tir1_afb promotes binding aux_homeostasis->iaa aux_iaa Aux/IAA Repressors tir1_afb->aux_iaa targets for degradation arf Auxin Response Factors (ARFs) aux_iaa->arf represses aux_genes Auxin-Responsive Genes arf->aux_genes activates transcription growth_response Growth & Development aux_genes->growth_response

Figure 2: Hypothetical model of 2-DEH modulating the auxin signaling pathway.

Conclusion

The proposed comparative study using Arabidopsis mutants provides a robust framework for elucidating the bioactivity of this compound. By systematically comparing its effects to the known auxin IAA across wild-type and mutant backgrounds, researchers can gain valuable insights into its mechanism of action. The phenotypic and gene expression data generated from these experiments will be crucial for determining whether 2-DEH functions as an auxin agonist, a modulator of auxin homeostasis, or through an entirely different pathway. This knowledge is essential for the targeted application and development of 2-DEH as a plant growth regulator in agricultural and horticultural settings.

References

Unveiling the Hormonal Crosstalk: A Comparative Analysis of 2-Diethylaminoethyl Hexanoate in Plant Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity of the synthetic plant growth regulator, 2-Diethylaminoethyl hexanoate (DA-6), reveals its intricate interactions with endogenous plant hormone signaling pathways. This guide provides a comparative analysis of DA-6's performance against major plant hormones, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a synthetic compound, is widely recognized for its ability to enhance plant growth, improve stress tolerance, and increase crop yields. Its mechanism of action is believed to involve the modulation of endogenous phytohormone levels and their signaling cascades. While direct quantitative data on its cross-reactivity is still an emerging field of study, existing transcriptomic analyses and physiological studies provide valuable insights into its interplay with auxin, cytokinin, gibberellin, abscisic acid, and ethylene signaling pathways.

Comparative Overview of 2-DEAEH and Major Plant Hormones

FeatureThis compound (DA-6)Auxin (e.g., IAA)Cytokinin (e.g., Zeatin)Gibberellin (e.g., GA3)Abscisic Acid (ABA)Ethylene
Primary Functions Broad-spectrum growth promotion, stress tolerance, increased photosynthesisCell elongation, root initiation, apical dominance, tropismsCell division, shoot initiation, delay of senescenceStem elongation, seed germination, floweringStress response (drought, salinity), seed dormancy, stomatal closureFruit ripening, senescence, stress responses
Known Interactions Influences auxin, cytokinin, gibberellin, ABA, and ethylene signalingInteracts with all major hormonesAntagonistic and synergistic interactions with auxin and other hormonesInteracts with DELLA proteins, cross-talk with other hormonesAntagonistic to growth-promoting hormonesCross-talk with all major hormones, particularly auxin
Mode of Action Thought to modulate endogenous hormone levels and signalingBinds to TIR1/AFB receptors, leading to degradation of Aux/IAA repressorsBinds to AHK receptors, initiating a phosphorelay cascadeBinds to GID1 receptor, leading to degradation of DELLA repressorsBinds to PYR/PYL/RCAR receptors, inhibiting PP2C phosphatasesBinds to membrane-bound receptors (e.g., ETR1), inactivating CTR1

Cross-Reactivity in Plant Hormone Signaling Pathways

Transcriptomic analysis of wheat treated with 2-DEAEH has indicated a significant enrichment of differentially expressed genes (DEGs) in the plant hormone signal transduction pathway. This suggests that DA-6 does not act in isolation but rather triggers a cascade of events that intersect with the signaling networks of endogenous hormones.

Auxin Signaling Pathway

Auxin_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-DEAEH 2-DEAEH TIR1_AFB TIR1/AFB 2-DEAEH->TIR1_AFB Modulates? Auxin Auxin Auxin->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Binds Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates

Figure 1: Hypothesized interaction of 2-DEAEH with the auxin signaling pathway.

Cytokinin Signaling Pathway

Cytokinins are key regulators of cell division and shoot morphogenesis. Their signaling involves a two-component system where cytokinin perception by AHK receptors leads to a phosphorelay cascade that ultimately activates Type-B ARRs, transcription factors that induce cytokinin-responsive genes. The observed effects of 2-DEAEH on delaying leaf senescence, a classic cytokinin response, point towards a potential agonistic or synergistic interaction with this pathway. Transcriptomic data from wheat treated with DA-6 also shows upregulation of a gene involved in cytokinin signal transduction[1].

Cytokinin_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-DEAEH 2-DEAEH AHK AHK Receptor 2-DEAEH->AHK Modulates? Cytokinin Cytokinin Cytokinin->AHK AHP AHP AHK->AHP Phosphorelay Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Activates

Figure 2: Potential influence of 2-DEAEH on the cytokinin signaling pathway.

Gibberellin Signaling Pathway

Gibberellins are crucial for processes like stem elongation and seed germination. The GA signaling pathway is characterized by the GA-induced degradation of DELLA proteins, which are transcriptional regulators that repress growth. The growth-promoting effects of 2-DEAEH may involve an interaction with this pathway, potentially by influencing GA biosynthesis or the stability of DELLA proteins.

Gibberellin_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA_Biosynthesis GA Biosynthesis Gibberellin Gibberellin GA_Biosynthesis->Gibberellin GID1 GID1 Receptor DELLA DELLA Protein GID1->DELLA Binds PIF PIFs DELLA->PIF Inhibits Growth_Repression_Genes Growth Repression Genes PIF->Growth_Repression_Genes Activates 2-DEAEH 2-DEAEH 2-DEAEH->GA_Biosynthesis Modulates? Gibberellin->GID1

Figure 3: Postulated interaction of 2-DEAEH with the gibberellin signaling pathway.

Abscisic Acid (ABA) and Ethylene Signaling

ABA and ethylene are key hormones in stress responses and senescence. Transcriptomic data from wheat treated with 2-DEAEH indicates modulation of genes involved in both ABA and ethylene signaling pathways[1]. The enhanced stress tolerance conferred by DA-6 application could be mediated through its interaction with these pathways, potentially by fine-tuning the plant's response to environmental cues.

Experimental Protocols for Comparative Analysis

To quantitatively assess the cross-reactivity of 2-DEAEH, a series of bioassays and molecular analyses can be employed.

Root Elongation Assay (Auxin-like Activity)

Objective: To compare the effect of 2-DEAEH and auxin (IAA) on root elongation.

Methodology:

  • Sterilize and germinate Arabidopsis thaliana (Col-0) seeds on Murashige and Skoog (MS) medium.

  • Transfer 5-day-old seedlings to vertical plates containing MS medium supplemented with a range of concentrations of 2-DEAEH (e.g., 0.1, 1, 10, 100 µM) and IAA (e.g., 0.01, 0.1, 1, 10 µM), and a control with no added compounds.

  • Incubate the plates vertically in a growth chamber.

  • Measure the primary root length after 5-7 days.

  • Plot dose-response curves for both compounds to compare their effects on root elongation.

Root_Elongation_Workflow Start Sterilize & Germinate Arabidopsis Seeds Transfer Transfer Seedlings to Treatment Plates Start->Transfer Incubate Incubate Vertically Transfer->Incubate Measure Measure Root Length Incubate->Measure Analyze Plot Dose-Response Curves Measure->Analyze

Figure 4: Workflow for the root elongation assay.

Chlorophyll Retention Assay (Cytokinin-like Activity)

Objective: To assess the ability of 2-DEAEH to delay senescence in comparison to a synthetic cytokinin like 6-Benzylaminopurine (BAP).

Methodology:

  • Excise leaf discs of uniform size from mature, healthy leaves of a suitable plant species (e.g., wheat or oat).

  • Float the leaf discs in petri dishes containing solutions of 2-DEAEH and BAP at various concentrations (e.g., 1, 10, 50, 100 µM) and a control solution (e.g., MES buffer).

  • Incubate the dishes in the dark for 3-5 days to induce senescence.

  • Extract chlorophyll from the leaf discs using a solvent (e.g., 80% acetone or ethanol).

  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll content and compare the retention across treatments.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To compare the effect of 2-DEAEH and specific hormones on the expression of hormone-responsive genes.

Methodology:

  • Treat plant seedlings (e.g., Arabidopsis) with 2-DEAEH, auxin, cytokinin, GA, ABA, or ethylene (or its precursor ACC) at effective concentrations for a specific duration (e.g., 3, 6, 12, 24 hours).

  • Harvest the plant tissue and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for known hormone-responsive marker genes (e.g., IAA1, ARR5, GA3ox1, RD29A, ERF1).

  • Analyze the relative gene expression levels to determine the extent to which 2-DEAEH mimics or modulates the response to each hormone.

Hormone Quantification (LC-MS/MS)

Objective: To measure the endogenous levels of major plant hormones in response to 2-DEAEH treatment.

Methodology:

  • Treat plants with an effective concentration of 2-DEAEH.

  • Harvest plant tissue at different time points after treatment.

  • Extract and purify endogenous hormones from the plant tissue.

  • Quantify the levels of auxins, cytokinins, gibberellins, ABA, and the ethylene precursor ACC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compare the hormone profiles of treated and untreated plants to understand how 2-DEAEH affects hormone homeostasis.

Conclusion

This compound is a potent plant growth regulator with a complex mode of action that involves significant crosstalk with endogenous plant hormone signaling pathways. While direct comparative and quantitative data remains a key area for future research, the available evidence strongly suggests that DA-6 influences the signaling of auxin, cytokinin, gibberellin, abscisic acid, and ethylene. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the cross-reactivity of 2-DEAEH and further elucidate its multifaceted role in plant growth and development. A deeper understanding of these interactions will be instrumental in optimizing the application of this and other synthetic growth regulators in agriculture and horticulture.

References

Synergistic Effects of 2-Diethylaminoethyl Hexanoate (DA-6) with Other Plant Growthulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a broad-spectrum plant growth regulator that has demonstrated significant potential in enhancing crop yield and stress tolerance. While effective on its own, recent research has highlighted its remarkable synergistic effects when combined with other classes of plant growth regulators. This guide provides an objective comparison of DA-6's performance in combination with other regulators, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways. DA-6 is known to increase chlorophyll, protein, and nucleic acid content in plants, enhance photosynthetic rates, and improve the activity of peroxidase and nitrate reductase.[1][2] It indirectly regulates plant growth by influencing the levels of endogenous hormones like auxins, cytokinins, and gibberellins.

I. Synergistic Combination with Brassinosteroids

Brassinosteroids (BRs) are a class of polyhydroxysteroids that play a crucial role in plant growth and development. When combined with DA-6, a synergistic effect is observed, leading to enhanced growth promotion and stress resistance. While DA-6 has a slower onset but longer duration of action, brassinosteroids provide a rapid growth response.[3] This combination leverages the quick action of brassinosteroids and the sustained effect of DA-6.

Quantitative Data Summary
PlantCombinationObserved Synergistic EffectsReference
MaizeDA-6 + 28-Homobrassinolide (HBR)Increased grain yield by up to 19.5% compared to control. Enhanced thousand-grain weight and grain number per ear.[4]--INVALID-LINK--
MaizeDA-6 + BrassinolideSpraying with 4 mg L-1 brassinolide at the 4 + 8 leaves stage is recommended to increase grain yield.[5]--INVALID-LINK--
Experimental Protocol: Field Trial on Maize with DA-6 and 28-Homobrassinolide

Objective: To evaluate the synergistic effect of DA-6 and 28-Homobrassinolide (HBR) on the grain yield of maize.

Materials:

  • Maize seeds (e.g., 'Denghai 605')

  • This compound (DA-6) solution

  • 28-Homobrassinolide (HBR) solution (e.g., 25, 30 mg a.i. ha⁻¹)

  • Knapsack sprayer

  • Standard fertilizers and pesticides for maize cultivation

Methodology:

  • Experimental Design: A randomized complete block design with a factorial arrangement of treatments is used.

  • Plot Establishment: Standard plot sizes are established with adequate spacing between plots to avoid spray drift.

  • Treatments:

    • Control (Water spray)

    • DA-6 alone (e.g., 60 mg L⁻¹)

    • HBR alone (e.g., 25 mg a.i. ha⁻¹ and 30 mg a.i. ha⁻¹)

    • DA-6 + HBR combinations

  • Application: The plant growth regulators are applied as a foliar spray at specific growth stages, such as the jointing and silking stages.

  • Data Collection:

    • Yield Components: At physiological maturity, ears are harvested from a central area of each plot to determine the number of ears per plant, grain number per ear, and 1000-grain weight.

    • Grain Yield: Total grain yield is measured and adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects and their interactions.

Proposed Signaling Pathway

The synergistic action of DA-6 and brassinosteroids likely involves the convergence of their signaling pathways. DA-6 is thought to modulate endogenous hormone levels, while brassinosteroids signal through the BRI1 receptor kinase. This co-action could lead to an amplified downstream response, promoting cell division and expansion.

DA6_BR_Synergy DA6 DA-6 EndoHormone Modulation of Endogenous Hormones (Auxin, Cytokinin, GA) DA6->EndoHormone BR Brassinosteroid BRI1 BRI1 Receptor Kinase BR->BRI1 GrowthResponse Enhanced Growth (Cell Elongation & Division) EndoHormone->GrowthResponse StressResponse Increased Stress Tolerance EndoHormone->StressResponse BIN2 BIN2 (Negative Regulator) BRI1->BIN2 inhibition BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 inhibition BZR1_BES1->GrowthResponse BZR1_BES1->StressResponse

Caption: Proposed synergistic pathway of DA-6 and Brassinosteroids.

II. Synergistic Combination with Ethephon

Ethephon is a plant growth regulator that releases ethylene upon decomposition in plant tissues. The combination of DA-6 and ethephon, often formulated as EDAH, has been shown to be highly effective in maize cultivation for reducing lodging and increasing yield.[1][6] Ethephon primarily acts by inhibiting stem elongation, while DA-6 promotes photosynthesis and nutrient uptake, counteracting some of the potential negative effects of ethephon on yield.[1]

Quantitative Data Summary
PlantCombination (EDAH)Observed Synergistic EffectsReference
Maize3% DA-6 + 27% EthephonIncreased maize yield by 13.6% in an intercropping system. Reduced maize lodging by 48.7%. Decreased plant height by 12.1% and ear height by 27.7%.[1][6]--INVALID-LINK--
MaizeEthephonApplication of ethephon was associated with a decrease in LAI, LAID and CGR.[7]--INVALID-LINK--
Experimental Protocol: Field Trial on Maize with EDAH

Objective: To assess the effect of an Ethephon and DA-6 mixture (EDAH) on lodging resistance and yield of maize.

Materials:

  • Maize seeds

  • EDAH formulation (27% ethephon and 3% DA-6)

  • Spraying equipment

  • Standard field management inputs

Methodology:

  • Experimental Setup: A field experiment is conducted with a randomized complete block design.

  • Treatments:

    • Control (no EDAH application)

    • EDAH application at a specified rate (e.g., 450 mL ha⁻¹)

  • Application: EDAH is applied as a foliar spray at a specific maize growth stage, typically the V7 stage (7 fully expanded leaves).[1]

  • Data Collection:

    • Lodging Rate: At maturity, the percentage of lodged plants (stalk and root lodging) is determined.

    • Plant Morphology: Plant height and ear height are measured.

    • Yield: Grain yield is determined from a harvested area within each plot.

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the collected data to evaluate the statistical significance of the EDAH treatment.

Proposed Signaling Pathway

The synergy between DA-6 and ethephon (ethylene) likely stems from their opposing yet complementary actions. Ethephon-derived ethylene inhibits cell elongation, leading to shorter, sturdier stems. DA-6, by promoting photosynthesis and overall plant health, ensures that the reduction in plant height does not negatively impact, and may even enhance, grain filling and yield.

DA6_Ethephon_Synergy DA6 DA-6 Photosynthesis Increased Photosynthesis & Nutrient Uptake DA6->Photosynthesis Ethephon Ethephon Ethylene Ethylene Release Ethephon->Ethylene Yield Increased Grain Yield Photosynthesis->Yield Photosynthesis->Yield CellElongation Inhibition of Cell Elongation Ethylene->CellElongation Lodging Reduced Lodging CellElongation->Lodging Lodging->Yield prevents loss

Caption: Synergistic action of DA-6 and Ethephon in maize.

III. Synergistic Combination with Gibberellic Acid

Gibberellic acid (GA) is a potent promoter of cell elongation and division. Its combination with DA-6 can lead to enhanced plant growth and development.

Quantitative Data Summary
PlantCombinationObserved Synergistic EffectsReference
TomatoDA-6 + Gibberellic Acid (GA₃)Foliar application of 75 mgL⁻¹ GA₃ increased yield by 93.8% over control.[8]--INVALID-LINK--
TomatoGibberellic Acid (GA₃)Spraying with 60 mg/lit of GA₃ resulted in maximum fruit per plant (77.69), plant height (77.78 cm), and total yield (26840 kg ha⁻¹).[9]--INVALID-LINK--
TomatoGibberellic Acid (GA₃)Application of GA₃ at 60 ppm showed the most positive results in plant height, number of leaves, and fruit weight.[10]--INVALID-LINK--
Experimental Protocol: Greenhouse Study on Tomato with DA-6 and Gibberellic Acid

Objective: To determine the synergistic effect of DA-6 and Gibberellic Acid (GA₃) on the growth and yield of greenhouse tomatoes.

Materials:

  • Tomato seedlings (e.g., yellow cherry tomato)

  • DA-6 solution

  • Gibberellic acid (GA₃) solutions (e.g., 25, 50, 75 mgL⁻¹)

  • Foliar sprayer

  • Greenhouse facilities with controlled environment

Methodology:

  • Experimental Design: A randomized complete block design is employed.

  • Plant Material: Uniform tomato seedlings are transplanted into pots.

  • Treatments:

    • Control (water spray)

    • DA-6 alone

    • GA₃ at different concentrations

    • DA-6 + GA₃ combinations

  • Application: Foliar sprays are applied at specific intervals, for instance, at 14, 28, and 42 days after transplanting.[8]

  • Data Collection:

    • Growth Parameters: Plant height, stem diameter, and number of branches are measured at regular intervals.

    • Yield Parameters: Total number of fruits per plant and average fruit weight are recorded at each harvest.

    • Quality Parameters: Total soluble solids (TSS) of the fruit are measured using a refractometer.

  • Statistical Analysis: The collected data is analyzed using ANOVA to assess the effects of the treatments.

Proposed Signaling Pathway

The synergy between DA-6 and gibberellic acid likely involves DA-6 enhancing the overall physiological status of the plant, thereby allowing it to respond more robustly to the growth-promoting signals of GA. GA signaling involves the degradation of DELLA proteins, which are growth repressors.

DA6_GA_Synergy DA6 DA-6 PlantHealth Improved Plant Health & Vigor DA6->PlantHealth GA Gibberellic Acid GID1 GID1 Receptor GA->GID1 GrowthResponse Enhanced Vegetative & Reproductive Growth PlantHealth->GrowthResponse DELLA DELLA Proteins (Growth Repressors) GID1->DELLA promotes degradation DELLA->GrowthResponse repression

Caption: Proposed synergistic pathway of DA-6 and Gibberellic Acid.

IV. Synergistic Combination with Cytokinins (6-Benzylaminopurine)

Cytokinins, such as 6-Benzylaminopurine (6-BAP), are primarily involved in cell division and differentiation. The combination of DA-6 and cytokinins can lead to improved fruit set, development, and overall yield.

Quantitative Data Summary
PlantCombinationObserved Synergistic EffectsReference
SoybeanDA-6 + 6-Benzylaminopurine (BAP)Foliar application of 2 millimolar BA at the R3 developmental stage significantly increased fruit-set and seed yield.[3]--INVALID-LINK--
Soybean6-Benzylaminopurine (BAP)Application of BAP significantly boosted the net photosynthetic rate.[11]--INVALID-LINK--
Experimental Protocol: Field Study on Soybean with DA-6 and 6-BAP

Objective: To investigate the synergistic effect of DA-6 and 6-BAP on the yield of soybean.

Materials:

  • Soybean seeds (e.g., 'Shore' or 'Essex' genotypes)

  • DA-6 solution

  • 6-Benzylaminopurine (BAP) solution (e.g., 2 millimolar)

  • Foliar application equipment

  • Standard agronomic inputs for soybean production

Methodology:

  • Experimental Design: A randomized complete block design is utilized.

  • Treatments:

    • Control (no treatment)

    • DA-6 alone

    • BAP alone

    • DA-6 + BAP

  • Application: The treatments are applied as a foliar spray to the terminal inflorescences at a specific reproductive stage, such as the R3 stage (beginning pod).[3]

  • Data Collection:

    • Fruit Set: The number of pods per plant is counted at maturity.

    • Seed Yield: The total seed weight per unit area is measured after harvesting and threshing.

    • Seed Weight: 100-seed weight is determined.

  • Statistical Analysis: ANOVA is used to analyze the data for significant differences between treatments.

Proposed Signaling Pathway

The synergy between DA-6 and cytokinins likely arises from a dual stimulation of growth processes. DA-6 enhances the overall metabolic activity and nutrient status of the plant, while cytokinins directly promote cell division in reproductive tissues. This combined action can lead to a greater number of developing seeds and improved nutrient allocation to the pods.

DA6_Cytokinin_Synergy DA6 DA-6 MetabolicActivity Enhanced Metabolic Activity DA6->MetabolicActivity Cytokinin Cytokinin (6-BAP) AHK AHK Receptors Cytokinin->AHK Yield Improved Yield MetabolicActivity->Yield Phosphorelay Phosphorelay Signal Transduction AHK->Phosphorelay TypeB_ARRs Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARRs CellDivision Increased Cell Division (Fruit & Seed) TypeB_ARRs->CellDivision CellDivision->Yield

Caption: Proposed synergistic pathway of DA-6 and Cytokinins.

V. Conclusion

The combination of this compound with other plant growth regulators presents a promising strategy for enhancing crop productivity and resilience. The synergistic effects observed with brassinosteroids, ethephon, gibberellic acid, and cytokinins highlight the potential for developing novel formulations with optimized efficacy. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to tailor combination ratios for specific crops and environmental conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to 2-Diethylaminoethyl Hexanoate (DA-6) and Synthetic Auxins for Crop Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 2-Diethylaminoethyl hexanoate (DA-6) and synthetic auxins on crop yield, supported by experimental data and detailed methodologies.

Introduction

Both this compound (DA-6) and synthetic auxins are plant growth regulators utilized in agriculture to enhance crop productivity. While both influence plant growth and development, their mechanisms of action and resulting physiological effects differ significantly. DA-6, a tertiary amine, is known to modulate endogenous plant hormone levels, while synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] This guide delves into a detailed comparison of their effects on crop yield, supported by experimental findings.

Mechanism of Action

This compound (DA-6)

DA-6 is not a plant hormone itself but acts as a regulator of endogenous plant hormones.[2][3] Its application can lead to an increase in the levels of chlorophyll, protein, and nucleic acids, and enhance the activities of key enzymes like peroxidase and nitrate reductase.[4] This promotes carbon and nitrogen metabolism, improves water and fertilizer absorption, and ultimately enhances the plant's resistance to stress.[4] Studies have shown that DA-6 enhances the contents of auxin, zeatin riboside (a cytokinin), and gibberellin, while decreasing the content of abscisic acid, a stress hormone.[5] This hormonal rebalancing is believed to be the primary mechanism through which DA-6 promotes plant growth and yield.

DA6_Signaling_Pathway DA6 2-Diethylaminoethyl hexanoate (DA-6) PlantCell Plant Cell DA6->PlantCell HormoneRegulation Regulation of Endogenous Hormone Levels PlantCell->HormoneRegulation Metabolism Enhanced Metabolism (C & N) PlantCell->Metabolism Photosynthesis ↑ Photosynthesis PlantCell->Photosynthesis NutrientUptake ↑ Nutrient & Water Uptake PlantCell->NutrientUptake StressResistance ↑ Stress Resistance PlantCell->StressResistance Auxin ↑ Auxin HormoneRegulation->Auxin Cytokinin ↑ Cytokinin HormoneRegulation->Cytokinin Gibberellin ↑ Gibberellin HormoneRegulation->Gibberellin ABA ↓ Abscisic Acid HormoneRegulation->ABA CropYield Increased Crop Yield Auxin->CropYield Cytokinin->CropYield Gibberellin->CropYield Metabolism->CropYield Photosynthesis->CropYield NutrientUptake->CropYield StressResistance->CropYield

Caption: Simplified signaling pathway of this compound (DA-6).
Synthetic Auxins

Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA), mimic the action of endogenous auxin. The canonical signaling pathway for auxins involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. In the presence of auxin, the TIR1/AFB receptor forms a complex with an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, ultimately leading to various physiological responses including cell elongation, division, and differentiation.

Synthetic_Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Inhibits ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Regulates Cellular_Response Cellular Response (Elongation, Division) Gene_Expression->Cellular_Response CropYield Impact on Crop Yield Cellular_Response->CropYield

Caption: Canonical signaling pathway of synthetic auxins.

Comparative Effects on Crop Yield: Experimental Data

The following tables summarize quantitative data from studies investigating the effects of DA-6 and synthetic auxins on the yield of various crops.

Table 1: Effects of this compound (DA-6) on Soybean Yield

Treatment (DA-6 Conc.)Pod Number per Plant100-Grain Weight (g)Grain Yield Increase (%)Reference
60 mg/L (Intercropping)+30.1% to +36.8%+4.5% to +6.7%+36.7% to +38.4%[6]
60 mg/L (Sole Cropping)+6.3% to +13.0%+3.6% to +5.6%+21.7% to +26.6%[6]

Table 2: Effects of Synthetic Auxins on Crop Yield

Synthetic Auxin (Conc.)CropYield Component AffectedYield Increase/DecreaseReference
2,4-D (1.8 kg a.i. ha⁻¹)MaizeGrain YieldBetter yield than control[7]
NAA (50 mg/L)WheatNumber of effective tillers, Yield+9.09% (tillers), +12.24% (yield)[8]
2,4-D (1047 g.ha⁻¹)WheatGrain YieldDecrease when applied before tillering or at booting stage[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Protocol 1: this compound (DA-6) on Soybean
  • Objective: To investigate the effects of DA-6 on soybean yield and yield components in both intercropping and sole cropping systems.[6]

  • Experimental Design: A field experiment was conducted with a randomized complete block design.

  • Plant Material: Soybean (Glycine max L.).

  • Treatments: Foliar application of DA-6 at different concentrations (e.g., 60 mg/L) at the beginning of the flowering stage. A control group was sprayed with water.

  • Data Collection: At full maturity, 15 consecutive plants were randomly selected to measure pod number per plant and 100-grain weight. The actual grain yield was determined by harvesting a 6-meter-long strip, threshing, drying to ~13.5% moisture content, and weighing.[6]

  • Statistical Analysis: Data were analyzed using analysis of variance (ANOVA).

Protocol 2: Synthetic Auxin (2,4-D) on Maize
  • Objective: To evaluate the bio-efficacy of 2,4-D Ethyl Ester 80% EC in maize and its effect on the succeeding lentil crop.[7]

  • Experimental Design: Randomized block design with three replications.

  • Plant Material: Maize (Zea mays L.).

  • Treatments: Pre-emergence application of 2,4-D EE 80% EC at various doses (e.g., 1.80 kg a.i. ha⁻¹). A hand-weeded and an unweeded control were included.

  • Data Collection: Weed density and dry weight were recorded. Maize grain yield was measured at harvest. The germination and yield of the succeeding lentil crop were also assessed to determine any residual effects.[7]

  • Statistical Analysis: The collected data were subjected to statistical analysis to determine the significance of the treatments.

Protocol 3: Synthetic Auxin (NAA) on Wheat
  • Objective: To investigate the effect of NAA in combination with different nitrogen levels on the growth and yield of wheat.[8]

  • Experimental Design: Field experiment with different treatments.

  • Plant Material: Wheat (Triticum aestivum L.).

  • Treatments: Seed soaking with 10 ppm NAA in combination with 75% of the recommended dose of nitrogen fertilizer. A control group without NAA and with the full recommended nitrogen dose was included.

  • Data Collection: Plant height, number of tillers, number of effective tillers per plant, spike length, number of grains per plant, and yield per plant were measured.[8]

  • Statistical Analysis: The data were analyzed to compare the effects of the different treatments.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of DA-6 and synthetic auxins on crop yield.

Comparative_Experimental_Workflow Start Start: Define Research Question Exp_Design Experimental Design (e.g., RCBD, Split-plot) Start->Exp_Design Crop_Selection Select Crop Species & Variety Exp_Design->Crop_Selection Treatment_Prep Prepare Treatments Crop_Selection->Treatment_Prep DA6_Prep DA-6 Solutions (Multiple Concentrations) Treatment_Prep->DA6_Prep Auxin_Prep Synthetic Auxin Solutions (e.g., 2,4-D, NAA) Treatment_Prep->Auxin_Prep Control_Prep Control (e.g., Water Spray) Treatment_Prep->Control_Prep Application Apply Treatments (Specify Growth Stage & Method) DA6_Prep->Application Auxin_Prep->Application Control_Prep->Application Data_Collection Data Collection (Growth, Physiological & Yield Parameters) Application->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Comparison Statistical_Analysis->Results Conclusion Conclusion Results->Conclusion

Caption: Generalized workflow for comparing DA-6 and synthetic auxins.

Conclusion

Both this compound and synthetic auxins can significantly impact crop yield, but they do so through different mechanisms. DA-6 appears to act as a broad-spectrum growth regulator by modulating the plant's endogenous hormonal balance, leading to enhanced photosynthesis, nutrient uptake, and stress resistance. Synthetic auxins, on the other hand, directly mimic the effects of natural auxin, primarily influencing cell growth and differentiation.

References

Unlocking Plant Potential: A Comparative Guide to the Metabolomic Effects of 2-Diethylaminoethyl Hexanoate (DA-6)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic reprogramming induced by plant growth regulators is paramount. This guide provides an objective comparison of the metabolomic effects of 2-Diethylaminoethyl hexanoate (DA-6), a synthetic plant growth regulator, supported by experimental data. We delve into its influence on plant metabolism, particularly under abiotic stress conditions, offering insights into its mechanisms of action.

Performance Comparison: DA-6 vs. Control/Untreated

The application of DA-6 instigates significant shifts in the plant metabolome, enhancing growth and stress tolerance. The following tables summarize the quantitative changes in key metabolites in plants treated with DA-6 compared to untreated controls, particularly under stress conditions such as drought and salinity.

Table 1: Metabolomic Changes in White Clover (Trifolium repens) under Drought Stress with DA-6 Treatment
Metabolite ClassSignificantly Increased Metabolites in DA-6 Treated Plants
Sugars & Sugar AlcoholsErythrulose, Arabinose, Xylose, Inosose, Galactose, Talopyranose, Fucose, Erythritol, Ribitol[1][2][3][4]
Organic AcidsPropanoic acid, 2,3-Dihydroxybutanoic acid, Palmitic acid, Linolenic acid, Galacturonic acid[1][2][3][4]
Other Metabolites2-Oxazoline, Silane, Glycine[1][2][3][4]
Table 2: Metabolomic Reprogramming in White Clover (Trifolium repens) under Salt Stress with DA-6 Pretreatment
Metabolite ClassSignificantly Accumulated Metabolites in DA-6 Pretreated Plants under Salt Stress
Organic AcidsGlucuronic acid, Hexanoic acid, Linolenic acid, Arachidonic acid[5]
Sugars & AlcoholsInosose, Erythrulose, Galactopyranose, Talopyranose[5]
Other MetabolitesUrea, 1-Monopalmitin, Glycerol monostearate, Campesterol, Stigmasterol, Alanine[5]
Table 3: Phytohormonal Changes in Corn (Zea mays) and Soybean (Glycine max) Seedlings Treated with DA-6
PhytohormoneEffect of DA-6 TreatmentPlant Species
Indole-3-acetic acid (IAA)Markedly Enhanced Content[6]Corn, Soybean
Zeatin Riboside (ZR)Markedly Enhanced Content[6]Corn, Soybean
Gibberellic Acid (GA3)Markedly Enhanced Content[6]Corn, Soybean
Abscisic Acid (ABA)Decreased Content[6]Corn, Soybean

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables.

Metabolomic Analysis of White Clover under Drought Stress
  • Plant Material and Growth Conditions: White clover (Trifolium repens) plants were grown under controlled conditions.

  • DA-6 Treatment and Drought Stress Induction: A subset of plants was foliarly treated with a 1.5 mM DA-6 solution.[1][2][3][4] Drought stress was subsequently induced for 8 days.[1][2][3][4]

  • Metabolite Extraction: Leaf samples were collected and processed for metabolite extraction.

  • Metabolomic Analysis: The metabolic profiling of organic metabolites was performed using Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS).[4] A total of 59 metabolites were identified, including organic acids, sugars, alcohols, and other compounds.[1][2][3][4]

Metabolomic Analysis of White Clover under Salt Stress
  • Plant Material and Growth Conditions: White clover (Trifolium repens) plants were cultivated in a controlled environment.

  • DA-6 Pretreatment and Salt Stress: Plants were foliarly sprayed with DA-6 before being subjected to salt stress.

  • Metabolite Extraction and Analysis: Metabolites were extracted from plant tissues and analyzed. A total of 58 metabolites were identified, encompassing organic acids, sugars, alcohols, and other compounds.[5]

Phytohormone Analysis in Corn and Soybean
  • Plant Material and Growth Conditions: Corn (Zea mays) and soybean (Glycine max) seedlings were grown in a growth chamber.

  • DA-6 Treatment: Seedlings at the V3 stage were treated with foliar applications of different concentrations of DA-6. The optimal concentrations were determined to be 20 mg L-1 for corn and 10 mg L-1 for soybean.[6]

  • Phytohormone Extraction and Quantification: The content of endogenous phytohormones such as IAA, zeatin riboside, GA3, and ABA was measured.

Visualizing the Impact of DA-6

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the metabolomic analysis of plants treated with DA-6.

DA6_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity, Low Temperature) cluster_da6 DA-6 Application cluster_response Plant Response & Signaling cluster_outcome Physiological Outcome Stress Drought / Salt / Low Temperature Phytohormone Phytohormone Regulation (↑ IAA, ZR, GA3, CTK, ABA; ↓ ABA in some cases) Stress->Phytohormone DA6 Exogenous DA-6 DA6->Phytohormone Photosynthesis Enhanced Photosynthesis Phytohormone->Photosynthesis Metabolite Metabolite Accumulation (Sugars, Organic Acids, Amino Acids) Phytohormone->Metabolite Gene Gene Expression (Stress-responsive genes) Phytohormone->Gene Tolerance Improved Stress Tolerance Photosynthesis->Tolerance Metabolite->Tolerance Gene->Tolerance

Caption: Proposed signaling cascade initiated by DA-6 under abiotic stress.

Experimental_Workflow Plant Plant Cultivation (e.g., White Clover, Corn, Soybean) Treatment Treatment Application (DA-6 vs. Control) Plant->Treatment Stress Abiotic Stress Induction (e.g., Drought, Salinity) Treatment->Stress Sampling Sample Collection (Leaf, Root tissues) Stress->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Metabolomic Analysis (e.g., GC-MS, LC-MS) Extraction->Analysis Data Data Processing & Statistical Analysis Analysis->Data Interpretation Biological Interpretation Data->Interpretation

References

Comparative Guide to the Quantification of 2-Diethylaminoethyl Hexanoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Diethylaminoethyl hexanoate (DEAEH), a plant growth regulator also known as DA-6, with an alternative gas chromatography-mass spectrometry (GC-MS) method.[1][2] The information presented is based on published experimental data to assist in selecting the most suitable analytical technique for specific research needs.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the validated UPLC-MS/MS (an advanced form of HPLC) and GC-MS methods for the quantification of this compound.

Validation ParameterUPLC-MS/MS MethodGC-MS Method
Linearity (r²) > 0.997Not explicitly stated, but implied by successful quantification
Limit of Detection (LOD) < 0.005 mg/kgNot explicitly stated
Limit of Quantification (LOQ) < 0.015 mg/kg0.001 - 0.005 mg/kg (matrix dependent)[3]
Accuracy (Recovery) 76.3% - 100.0%80.5% - 104%[1][3]
Precision (RSD) 4.7% - 11.8%< 14.2%[3]
Analysis Time < 2.0 minutesNot explicitly stated

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification

This method was developed for the simultaneous determination of this compound and mepiquat chloride in soil and cotton samples.[4]

  • Sample Preparation:

    • Extraction: Samples are extracted with a solution of water and 0.6% formic acid containing 0.2% NH₄Cl (for cotton seeds, 2% NH₄Cl is used).[4]

    • The resulting extracts containing the target analytes are then prepared for analysis.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[4]

    • Column: A suitable reversed-phase column is used for separation.

    • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[4]

  • Quantification:

    • Quantification is performed using calibration curves constructed from standards of known concentrations ranging from 0.005 to 1.0 mg/kg.[4]

GC-MS Method for this compound Quantification

This method was developed for the determination of this compound residues in pakchoi and soil.[1][3]

  • Sample Preparation:

    • Extraction: A single-step extraction is performed using dichloromethane from aqueous-acetone extracts of the vegetable or soil samples.[1]

    • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure can be employed for extraction and cleanup.[3]

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1]

    • Column: A capillary column suitable for the analysis of semi-volatile compounds.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Quantification:

    • Quantification is based on the peak area of the target analyte in the chromatogram, compared against a calibration curve prepared from standards of known concentrations.

Visualizations: Workflows and Decision Making

To further clarify the processes involved, the following diagrams illustrate the HPLC method validation workflow and a decision-making process for selecting a suitable analytical method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Analysis SOP->Routine

Figure 1: HPLC Method Validation Workflow.

Analytical_Method_Selection node_rect node_rect start Start: Need to Quantify DEAEH volatility Is the analyte volatile? start->volatility matrix Complex Matrix? volatility->matrix Yes hplcuv Consider HPLC-UV volatility->hplcuv No sensitivity High Sensitivity Required? matrix->sensitivity Yes gcms Consider GC-MS matrix->gcms No confirmation Structural Confirmation Needed? sensitivity->confirmation Yes hplcms Consider HPLC-MS/MS sensitivity->hplcms No confirmation->gcms No confirmation->hplcms Yes

Figure 2: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Jasmonic Acid Signaling Modulators: Evaluating 2-Diethylaminoethyl Hexanoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Diethylaminoethyl hexanoate (DA-6) and other known modulators of the jasmonic acid (JA) signaling pathway. While DA-6 is a widely used plant growth regulator with demonstrated effects on plant physiology and stress responses, its direct molecular interaction with the JA signaling cascade remains largely uncharacterized. This document summarizes the current understanding of DA-6's broader effects and contrasts them with the well-documented molecular interactions of established JA signaling agonists: Methyl Jasmonate (MeJA), Coronatine (COR), and Prohydrojasmon (PDJ).

Introduction to Jasmonic Acid Signaling

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-based plant hormones that play critical roles in regulating a wide array of physiological and developmental processes. These include defense against insect herbivores and necrotrophic pathogens, stress responses, and reproductive development.

The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of a JA signal, JAZ proteins bind to and inhibit the activity of transcription factors, most notably MYC2. Upon perception of the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), the F-box protein CORONATINE INSENSITIVE1 (COI1) recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a suite of JA-responsive genes, such as VEGETATIVE STORAGE PROTEIN 1 (VSP1) and PLANT DEFENSIN 1.2 (PDF1.2), leading to various physiological responses.

Comparative Analysis of JA Signaling Modulators

This section compares the effects of DA-6, MeJA, COR, and PDJ on plant physiology and, where known, their specific interactions with the JA signaling pathway.

This compound (DA-6)

DA-6 is a synthetic plant growth regulator known to enhance photosynthesis, promote nutrient uptake, and increase plant tolerance to various abiotic stresses.[1][2][3][4][5][6] While its physiological effects are well-documented, direct experimental evidence of its molecular interaction with the JA signaling pathway is currently lacking. A transcriptome analysis of wheat treated with DA-6 revealed that "plant hormone signal transduction" was among the significantly affected pathways, suggesting a potential, though yet unclarified, role in modulating hormone signaling networks.[1][2]

Alternative JA Signaling Modulators

In contrast to DA-6, several other compounds are well-characterized for their direct interaction with the JA signaling pathway.

  • Methyl Jasmonate (MeJA): A volatile ester of jasmonic acid, MeJA is widely used to exogenously induce JA responses in plants. It is readily converted to the bioactive JA-Ile in planta, leading to the degradation of JAZ proteins and the activation of JA-responsive gene expression.

  • Coronatine (COR): A phytotoxin produced by some pathovars of Pseudomonas syringae, COR is a potent structural and functional mimic of JA-Ile. It effectively promotes the interaction between COI1 and JAZ proteins, leading to strong induction of the JA signaling pathway.

  • Prohydrojasmon (PDJ): A synthetic analog of jasmonic acid, PDJ is used as a plant growth regulator to improve crop quality, such as fruit coloration and phenolic content.[7][8][9][10] Its mode of action is presumed to be through the activation of the JA signaling pathway.

Quantitative Data Comparison

The following table summarizes the known effects of these compounds. Due to the lack of specific data for DA-6's interaction with the JA pathway, this section focuses on the comparative effects of MeJA, COR, and PDJ.

CompoundTarget PlantTreatmentObserved EffectFold Change (approx.)Reference
Methyl Jasmonate (MeJA) Arabidopsis thaliana100 µM MeJAUpregulation of PDF1.2 gene expression>200[11]
Arabidopsis thaliana50 µM MeJAUpregulation of VSP1 gene expression~10[12]
Arabidopsis thaliana10 µM MeJAInduction of JAZ gene expression8 to 60[13]
Coronatine (COR) Arabidopsis thalianaInfection with COR-producing P. syringaeUpregulation of JAZ gene expressionVaries (e.g., JAZ10 ~80% induction)[14]
Zea mays (Maize)0.05 µM CORDownregulation of JAZ gene expressionNot specified[15]
Prohydrojasmon (PDJ) Lactuca sativa (Lettuce)200 µM PDJUpregulation of PAL gene expression~2.5[7]
Lactuca sativa (Lettuce)200 µM PDJUpregulation of F3H gene expression~8.75[7]

Signaling Pathway and Experimental Workflow Diagrams

Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Wounding / Herbivory / Pathogen JA_Ile JA-Ile (Bioactive Jasmonate) Stimulus->JA_Ile triggers synthesis COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_Genes JA-Responsive Genes (e.g., VSP1, PDF1.2) MYC2->JA_Genes activates transcription JA_Modulators cluster_modulators Exogenous Modulators MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Ile MeJA->JA_Ile converted to COR Coronatine (COR) COI1_JAZ COI1-JAZ Co-receptor COR->COI1_JAZ mimics JA-Ile, binds to PDJ Prohydrojasmon (PDJ) PDJ->JA_Ile likely converted to or mimics DA6 2-Diethylaminoethyl hexanoate (DA-6) JA_Response JA Response DA6->JA_Response potential indirect effect? Other_Hormones Other Hormone Pathways DA6->Other_Hormones affects (mechanism unclear) JA_Ile->COI1_JAZ binds to JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation promotes JAZ_degradation->JA_Response Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with Compound (DA-6, MeJA, COR, PDJ, or Control) Plant_Material->Treatment Harvest Harvest Tissue at Time Points Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR (qRT-PCR) - Target genes (VSP1, PDF1.2) - Reference gene cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qPCR->Data_Analysis

References

Comparative Analysis of 2-Diethylaminoethyl Hexanoate (DA-6) Application Timings for Enhanced Crop Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of scientific literature and experimental data reveals that the timing of 2-Diethylaminoethyl hexanoate (DA-6) application is a critical determinant of its efficacy as a plant growth regulator. This guide provides a comparative overview of different application timings, supported by experimental findings, to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for enhanced crop yield and quality.

Executive Summary

This compound (DA-6) is a synthetic plant growth regulator known to modulate various physiological processes in plants, including photosynthesis, nutrient metabolism, and stress responses. The effectiveness of DA-6 is highly dependent on its application at specific growth stages, where it can trigger desired physiological responses. This guide synthesizes data from multiple studies to compare the effects of DA-6 application at four key timings: seed treatment, vegetative stage, flowering stage, and grain-filling stage. The evidence suggests that application during the reproductive stages, particularly at flowering, often results in the most significant yield improvements.

Comparative Performance at Different Application Timings

The following table summarizes the quantitative effects of DA-6 application at different growth stages across various crops, as reported in peer-reviewed studies.

Application TimingCrop(s)Concentration(s)Key Observed EffectsReference(s)
Seed Treatment White Clover2 mMMitigated drought-induced reduction in germination percentage, vigor, and index. Increased endogenous indole-3-acetic acid, gibberellin, and cytokinin content.[1][2]
Vegetative Stage (V3) Corn, Soybean10-20 mg/LIncreased plant height, root length, leaf area, and dry matter accumulation. Enhanced photosynthetic rate and activities of Rubisco and PEPCase.[3]
Branching Stage (GS-22) vs. Flowering Stage (GS-51) Soybean30, 60, 90 mg/LApplication at the flowering stage (GS-51) with 90 mg/L DA-6 showed the most significant improvements in fertility percentage and seed yield.[4][5]
Beginning of Flowering Stage Soybean (Intercropped)60 mg/LIncreased leaf area index by 32.2–49.3% and net photosynthesis rate by 24.1–27.2%. Increased soybean grain yield by 36.7–38.4%.[6][7][8]
After Anthesis (Grain Filling) Wheat4-6 g/LSignificantly higher 1000-grain weight and seed protein content. Upregulated genes involved in sucrose synthesis, starch synthesis, and protein processing.[9][10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the supporting literature are provided below to facilitate replication and further research.

Measurement of Photosynthetic Rate

This protocol is adapted from studies assessing the impact of DA-6 on plant gas exchange.

Objective: To determine the net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (E) of DA-6 treated plants.

Materials:

  • Portable photosynthesis system (e.g., LI-6400XT, LI-COR, USA)

  • DA-6 solution at desired concentrations

  • Control solution (e.g., water with surfactant)

  • Healthy, well-watered plants of uniform size and developmental stage

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Acclimate plants to the desired environmental conditions (e.g., temperature, light intensity, humidity) for a set period before measurement.

  • Select the youngest, fully expanded leaf from each plant for measurement.

  • Clamp the leaf into the chamber of the portable photosynthesis system.

  • Allow the leaf to acclimate within the chamber until steady-state gas exchange is achieved. This is typically indicated by stable readings for CO2 and H2O exchange.

  • Set the conditions within the leaf chamber to mimic the ambient growth conditions (e.g., light intensity, CO2 concentration).

  • Record the values for net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (E).

  • Repeat the measurement on multiple plants for each treatment group (DA-6 and control) to ensure statistical validity.

Antioxidant Enzyme Activity Assays

This protocol outlines the general procedure for measuring the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which are often modulated by DA-6 under stress conditions.

Objective: To quantify the activity of antioxidant enzymes in plant tissues following DA-6 treatment.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer (e.g., phosphate buffer, pH 7.8)

  • Refrigerated centrifuge

  • Spectrophotometer

  • Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, guaiacol for POD, hydrogen peroxide for CAT)

Procedure:

  • Enzyme Extraction:

    • Harvest a known weight of fresh leaf tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in a specific volume of cold extraction buffer.

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) at 4°C for a specified time (e.g., 20 minutes).

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Activity Measurement:

    • SOD Activity: The assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The absorbance is read at a specific wavelength (e.g., 560 nm). One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

    • POD Activity: The assay is often based on the oxidation of a substrate like guaiacol in the presence of H2O2. The increase in absorbance due to the formation of tetraguaiacol is monitored at a specific wavelength (e.g., 470 nm).

    • CAT Activity: The assay measures the decomposition of hydrogen peroxide (H2O2). The decrease in absorbance at a specific wavelength (e.g., 240 nm) due to H2O2 consumption is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

DA6_Signaling_Pathway cluster_input External Stimulus cluster_perception Cellular Perception & Signaling cluster_hormone Hormone Signaling Modulation cluster_metabolism Metabolic Pathway Regulation cluster_output Physiological Responses DA-6 DA-6 Receptor Receptor DA-6->Receptor Secondary_Messengers Secondary Messengers (e.g., Ca2+, ROS) Receptor->Secondary_Messengers Auxin_Sig Auxin Signaling Secondary_Messengers->Auxin_Sig Gibberellin_Sig Gibberellin Signaling Secondary_Messengers->Gibberellin_Sig Cytokinin_Sig Cytokinin Signaling Secondary_Messengers->Cytokinin_Sig ABA_Sig ABA Signaling Secondary_Messengers->ABA_Sig Starch_Sucrose Starch & Sucrose Metabolism Secondary_Messengers->Starch_Sucrose Protein_Processing Protein Processing (Endoplasmic Reticulum) Secondary_Messengers->Protein_Processing Growth Growth Auxin_Sig->Growth Gibberellin_Sig->Growth Cytokinin_Sig->Growth Stress_Tolerance Stress_Tolerance ABA_Sig->Stress_Tolerance Photosynthesis Photosynthesis Starch_Sucrose->Photosynthesis Yield Yield Starch_Sucrose->Yield Protein_Processing->Yield Growth->Yield

Caption: Proposed signaling cascade initiated by DA-6 application.

Experimental_Workflow Start Start Plant_Material Select Uniform Plant Material Start->Plant_Material DA6_Application DA-6 Application at Different Timings Plant_Material->DA6_Application Data_Collection Data Collection (Physiological & Agronomic) DA6_Application->Data_Collection Lab_Analysis Laboratory Analysis (Biochemical Assays) Data_Collection->Lab_Analysis Statistical_Analysis Statistical Analysis Lab_Analysis->Statistical_Analysis Conclusion Conclusion & Interpretation Statistical_Analysis->Conclusion End End Conclusion->End

Caption: A generalized experimental workflow for evaluating DA-6.

Conclusion

The timing of this compound application is a pivotal factor in harnessing its full potential as a plant growth regulator. While seed treatment and vegetative stage applications show benefits in early growth and stress mitigation, applications during the reproductive phase, particularly at the onset of flowering, appear to provide the most substantial enhancements in key yield components. Application after anthesis during the grain-filling period also shows promise for improving grain weight and quality. The optimal timing and concentration are crop-specific, necessitating further targeted research to develop precise application protocols for different agricultural systems. The provided experimental protocols and workflow diagrams serve as a foundational resource for such investigations.

References

Assessing the Environmental Impact of 2-Diethylaminoethyl Hexanoate Against Other Plant Growth Regulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the environmental profiles of key plant growth regulators (PGRs) is essential for researchers and agricultural scientists to make informed decisions that balance efficacy with ecological stewardship. This guide provides a comparative analysis of 2-Diethylaminoethyl hexanoate (DA-6) and other major classes of PGRs, including synthetic auxins, cytokinins, and gibberellins. The assessment is based on available data for ecotoxicity and environmental persistence, supported by standardized experimental protocols.

Comparative Environmental Impact Data

The environmental impact of a plant growth regulator is primarily determined by its persistence in the environment (e.g., soil and water half-life) and its toxicity to non-target organisms. The following tables summarize available quantitative data for this compound and selected PGRs from other classes.

A significant data gap exists for the ecotoxicity of this compound. Safety Data Sheets and regulatory information indicate that its hazards to the aquatic environment are largely unknown.[1] Therefore, a direct quantitative comparison of its toxicity with other PGRs is not possible at this time.

Table 1: Environmental Persistence of Selected Plant Growth Regulators

CompoundTypeSoil Half-Life (DT50)Data Source(s)
This compound (DA-6) Fatty Ester Compound1-2 days[2]
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic Auxin~10 days (variable)[3]
Gibberellic Acid (GA3) GibberellinData not readily available; generally considered to be of low persistence.
6-Benzylaminopurine (6-BA) CytokininModerately mobile, persistence data varies.[4]
Kinetin CytokininData not readily available; expected to be biodegradable.[5]

Table 2: Acute Aquatic Ecotoxicity of Selected Plant Growth Regulators

CompoundTypeFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50, Daphnia magna)Algae (72-hr EC50)Data Source(s)
This compound (DA-6) Fatty Ester CompoundNo data availableNo data availableNo data available[1][2]
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic Auxin>100 mg/L (practically non-toxic to slightly toxic, varies by form)25 to 642.8 mg/L (slightly toxic to practically non-toxic)51.2 mg/L (Selenastrum capricornutum)[6][7][8]
Gibberellic Acid (GA3) Gibberellin>100 mg/L (low toxicity)488 mg/LData not readily available[9][10]
6-Benzylaminopurine (6-BA) Cytokinin38.5 mg/L (carp)>40 mg/L48.7 mg/L (Selenastrum capricornutum)[11][12]
Kinetin CytokininLow toxicity expectedLow toxicity expectedData not readily available[5]
LC50 (Lethal Concentration 50%): Concentration that is lethal to 50% of the test population.
EC50 (Effective Concentration 50%): Concentration that causes a specific effect in 50% of the test population.

Experimental Protocols

The data presented above are typically generated using internationally recognized standardized methods to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these assessments.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to at least five concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses acute toxicity to aquatic invertebrates. Young Daphnia (water fleas) are exposed to a range of concentrations for 48 hours. The endpoint is immobilization, and the result is expressed as the EC50.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae. Algal cultures are exposed to various concentrations for 72 hours, and the inhibition of cell growth is measured to determine the EC50.

Environmental Fate Testing
  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test measures the time it takes for 50% of the substance to dissipate (DT50), providing a measure of its persistence.

Visualizing Environmental Assessment and Fate

To better understand the processes involved in environmental impact assessment, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the potential environmental fate of a PGR.

Environmental_Risk_Assessment_Workflow cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Environmental Fate Testing cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Assessment A Identify PGR & Properties (Solubility, Vapor Pressure) B Soil Persistence Study (OECD 307) Determine DT50 A->B C Hydrolysis & Photolysis Studies A->C D Aquatic Toxicity Fish (OECD 203, LC50) Daphnia (OECD 202, EC50) Algae (OECD 201, EC50) A->D E Terrestrial Toxicity (Earthworms, Birds) A->E F Calculate Predicted Environmental Concentration (PEC) B->F G Calculate Predicted No-Effect Concentration (PNEC) D->G H Characterize Risk (PEC/PNEC Ratio) F->H G->H

Caption: Workflow for Environmental Risk Assessment of a Plant Growth Regulator.

PGR_Environmental_Fate cluster_soil Soil Compartment cluster_water Aquatic Compartment Application PGR Application (Foliar Spray/Soil) Soil Soil Surface Application->Soil Uptake Plant Uptake Application->Uptake Adsorption Adsorption to Soil Particles Soil->Adsorption Degradation Microbial & Chemical Degradation Soil->Degradation Leaching Leaching to Groundwater Soil->Leaching Runoff Surface Runoff Soil->Runoff WaterBody Surface Water (Rivers, Lakes) Runoff->WaterBody AqDegradation Aquatic Degradation (Hydrolysis, Photolysis) WaterBody->AqDegradation

Caption: Potential Environmental Fate and Transport Pathways for a Plant Growth Regulator.

Summary and Conclusion

This guide provides a comparative overview of the environmental impact of this compound and other classes of plant growth regulators.

  • This compound (DA-6): The most significant environmental characteristic of DA-6 from the available data is its low persistence in soil, with a half-life of only one to two days.[2] This rapid degradation suggests a low potential for accumulation in the terrestrial environment. However, the complete lack of public data on its aquatic toxicity is a critical knowledge gap that prevents a comprehensive environmental risk assessment.[1][2] Manufacturers describe it as having no toxicity to humans and animals and state it will not remain in nature.[13]

  • Synthetic Auxins (e.g., 2,4-D): This class of PGRs shows moderate persistence in soil and generally low to moderate acute toxicity to aquatic organisms, although this can vary significantly depending on the specific chemical form (acid, salt, or ester).[6][7][14]

  • Gibberellins (e.g., Gibberellic Acid): Gibberellic acid exhibits low acute toxicity to fish and aquatic invertebrates.[9][15] It is a naturally occurring substance and is generally considered to have a favorable environmental profile.

  • Cytokinins (e.g., 6-BA, Kinetin): Available data for synthetic cytokinins like 6-BA suggest moderate acute toxicity to some aquatic organisms.[4][12] Natural cytokinins are expected to be readily biodegradable.

References

The Synergistic Potential of 2-Diethylaminoethyl Hexanoate (DA-6) in Fungicidal Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a broad-spectrum plant growth regulator demonstrated to enhance various physiological processes in plants. These include increased chlorophyll content, protein and nucleic acid synthesis, and photosynthetic rates.[1][2] Such improvements contribute to accelerated carbon and nitrogen metabolism, enhanced water and fertilizer absorption, and bolstered resistance to environmental stressors such as drought, cold, and disease.[1][2] Notably, DA-6 is often recommended for combination with fungicides, with literature suggesting a significant increase in germicidal efficacy.[1][3][4]

This guide provides a comparative analysis of the performance of common fungicides and the potential synergistic role of DA-6. While direct, quantitative, side-by-side experimental data on the synergistic effect of DA-6 with fungicides is limited in publicly available research, this document synthesizes existing data on individual component performance and the physiological impact of DA-6 to inform research and development.

Fungicide Performance without this compound

The following tables summarize the efficacy of several widely used fungicides against specific plant pathogens. These data are compiled from various field and laboratory studies and serve as a baseline for understanding their performance when used alone.

Table 1: Efficacy of Tebuconazole against Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)

TreatmentApplication RateDisease Severity (%)Control Efficacy (%)Yield ( kg/ha )Reference
Untreated Control-44.59--[5]
Tebuconazole580.50 g ai ha⁻¹9.0479.9531720[6]

Table 2: Efficacy of Difenoconazole against Cucumber Powdery Mildew (Podosphaera xanthii)

TreatmentApplication RateDisease Severity Index (DSI)Area Under Disease Progress Curve (AUDPC)Control Efficacy (%)Reference
Untreated Control--929.60-[7]
Difenoconazole (Score)--43.40>90[7]
Azoxystrobin + Difenoconazole0.75 ml/L--~90[8][9]

Table 3: Efficacy of Pyraclostrobin against Rice Sheath Blight (Rhizoctonia solani)

TreatmentApplication RateDisease Severity (%)Control Efficacy (%)Yield ( kg/ha )Reference
Untreated Control-61.8-5144[10]
Pyraclostrobin 100 g/L2.0 ml/L-100 (in-vitro)-[10]
Pyraclostrobin + Thifluzamide90+90 g a.i./ha11.75 (PDI)-5820[7]

Table 4: Efficacy of Mancozeb against Tomato Early Blight (Alternaria solani)

TreatmentApplication RateDisease Incidence (%)Control Efficacy (%)Yield (q/ha)Reference
Untreated Control-57.63--[11]
Mancozeb0.2%20.3864.6294.86[11]
Carbendazim + Mancozeb0.2%18.77-352.57[12]

Impact of this compound (DA-6) on Plant Health and Stress Tolerance

DA-6 is not a fungicide itself but enhances the plant's overall health and resilience, which can contribute to better disease management outcomes. By promoting robust growth, DA-6 may enable plants to better withstand pathogenic attacks and recover more quickly from infection.

Table 5: Effects of DA-6 on Soybean Growth and Yield

TreatmentPlant Height (cm)Leaf Area (cm²)Leaf Dry Weight (g)Yield Increase (%)Reference
Control----[13]
DA-6 (60 mg/L)+21.0+18.7+66.436.7-38.4[13]

Table 6: Effects of DA-6 on White Clover under Drought Stress

ParameterDroughtDrought + DA-6Improvement (%)Reference
Relative Water Content--+28.48[14]
Malondialdehyde (MDA) ContentIncreasedReduced-5[15]
Superoxide Dismutase (SOD) Activity-Increased-
Peroxidase (POD) Activity-Increased-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for fungicide efficacy trials and the evaluation of plant growth regulators.

Protocol 1: Field Efficacy Trial for Fungicides against Rice Sheath Blight
  • Experimental Design: The experiment is laid out in a Randomized Block Design (RBD) with three replications.

  • Plot Details: Plot size is typically 5.0m x 2.0m with a spacing of 15cm x 20cm. A rice variety susceptible to sheath blight (e.g., Swarna MTU 7029) is used.

  • Inoculation: A pure culture of a virulent Rhizoctonia solani isolate is multiplied on a suitable medium (e.g., typha leaf bits). Inoculation is carried out at the tillering stage by placing the colonized medium between the tillers, 5-10 cm above the water level.

  • Fungicide Application: Fungicides are sprayed at recommended dosages. The first spray is applied at the initiation of the disease, with subsequent sprays at specified intervals (e.g., milking stage). A control group is sprayed with water.

  • Data Collection:

    • Disease Severity: Disease intensity is recorded using a 0-9 rating scale (Standard Evaluation System of IRRI) before each spray and at set intervals after the final spray.[7] The Percent Disease Index (PDI) is calculated.

    • Yield: Grain yield is recorded on a per-plot basis and expressed in kg/ha .

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Duncan's multiple range test) at a significance level of p<0.05.

Protocol 2: Evaluation of DA-6 on Soybean Growth
  • Experimental Design: A field experiment is conducted using a suitable design, such as a split-plot design, with different DA-6 concentrations as treatments.

  • Plant Material and Growth Conditions: A selected soybean variety is planted in a field with known soil characteristics (pH, organic matter, nutrient content).[13]

  • DA-6 Application: DA-6 solutions of varying concentrations (e.g., 0, 40, 60, 80 mg/L) are sprayed on soybean leaves at a specific growth stage, such as the beginning of the flowering stage.[13]

  • Data Collection:

    • Growth Parameters: Plant height, leaf area, and dry matter accumulation are measured at different growth stages.

    • Yield Components: At maturity, the number of pods per plant, seeds per pod, 100-seed weight, and total grain yield are determined.

  • Statistical Analysis: Data are analyzed using ANOVA to determine the significance of the effects of different DA-6 concentrations.

Visualizing Workflows and Pathways

Experimental Workflows

Fungicide_Efficacy_Trial cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Randomized Block Design B Plot Establishment (Susceptible Variety) A->B C Pathogen Inoculation B->C D Fungicide Application (at disease initiation) C->D E Control (Water Spray) C->E F Disease Severity Assessment (PDI) D->F G Yield Measurement D->G E->F E->G H Statistical Analysis (ANOVA) F->H G->H

Fig. 1: Experimental workflow for fungicide efficacy trial.

DA6_Evaluation_Workflow cluster_setup Setup cluster_treatment Treatment cluster_data Data Collection & Analysis A Field Plot Establishment B Planting of Test Crop A->B C DA-6 Application (Varying Concentrations) B->C D Control (No DA-6) B->D E Growth Parameter Measurement (Height, Leaf Area) C->E F Yield Component Analysis C->F D->E D->F G Statistical Analysis E->G F->G

Fig. 2: Workflow for evaluating the effect of DA-6 on plant growth.
Conceptual Signaling Pathway

The synergistic effect of DA-6 with fungicides can be conceptually understood through the interplay of their respective modes of action on the plant and the pathogen. Fungicides directly target the pathogen, while DA-6 enhances the plant's intrinsic defense mechanisms.

Synergistic_Effect_Pathway cluster_plant Plant System cluster_pathogen Pathogen System DA6 2-Diethylaminoethyl hexanoate (DA-6) PGR Regulation of Plant Hormones (Auxin, Cytokinin, etc.) DA6->PGR Defense Systemic Acquired Resistance (SAR) DA6->Defense Antioxidant Increased Antioxidant Enzyme Activity (SOD, POD) DA6->Antioxidant Growth Enhanced Growth & Photosynthesis PGR->Growth PlantHealth Improved Plant Health & Stress Tolerance Growth->PlantHealth Defense->PlantHealth Antioxidant->PlantHealth Synergy Synergistic Effect: Reduced Disease Severity & Increased Yield PlantHealth->Synergy Enhanced Host Resistance Fungicide Fungicide MoA Inhibition of Fungal Metabolic Pathways (e.g., sterol biosynthesis, respiration) Fungicide->MoA PathogenInhibition Inhibition of Pathogen Growth & Proliferation MoA->PathogenInhibition PathogenInhibition->Synergy Direct Pathogen Control

Fig. 3: Conceptual model of the synergistic action of DA-6 and fungicides.

Discussion and Future Directions

The available evidence strongly suggests that this compound (DA-6) positively influences plant health and vigor by modulating key physiological and biochemical pathways. It enhances photosynthesis, regulates endogenous hormones, and improves the plant's antioxidant defense system.[15] These benefits contribute to increased tolerance to a range of abiotic and biotic stresses.

Fungicides, on the other hand, provide direct control of pathogenic fungi through specific modes of action, such as inhibiting sterol biosynthesis or mitochondrial respiration. The combination of a healthier, more resilient plant (due to DA-6) with the direct action of a fungicide against the pathogen presents a compelling hypothesis for a synergistic interaction. A plant with a more robust defense system may be better able to limit the initial stages of infection and recover from disease pressure, thereby amplifying the efficacy of the applied fungicide.

To fully elucidate and quantify this synergistic effect, further research is required. Specifically, studies employing a full factorial design, where fungicides are tested with and without DA-6 at various concentrations against a range of pathogens on different crops, would be invaluable. Such studies should include detailed molecular analyses to understand the cross-talk between the signaling pathways activated by DA-6 and the stress responses induced by pathogen attack in the presence of fungicides. This will not only validate the synergistic potential but also pave the way for the development of more effective and sustainable integrated disease management strategies.

References

Benchmarking 2-Diethylaminoethyl Hexanoate: A Comparative Guide to Commercial Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2-Diethylaminoethyl hexanoate (DA-6) against established commercial standards in the field of plant growth regulation. The information presented herein is curated from scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of this compound (DA-6)

This compound, commonly known as DA-6, is a broad-spectrum plant growth regulator.[1][2][3][4] Unlike traditional plant hormones, DA-6 does not act as an endogenous hormone itself but rather regulates the plant's internal hormonal balance, including auxins, cytokinins, and gibberellins.[3][5][6] This regulatory action leads to a cascade of physiological benefits, including enhanced photosynthesis, increased nutrient uptake, and improved stress tolerance.[1][4] DA-6 is recognized for its long-lasting effects and efficacy across a wide range of temperatures.[5][6]

Performance Data: DA-6 vs. Commercial Standards

The following tables summarize quantitative data on the performance of DA-6 and key commercial plant growth regulators.

Disclaimer: The data presented below is compiled from various independent studies. Experimental conditions, including crop varieties, application rates, and environmental factors, may have varied between these studies. Therefore, a direct comparison of the percentage increases should be interpreted with caution. These tables are intended to provide a general benchmark of the performance of each compound.

Table 1: Performance of this compound (DA-6)
CropParameterConcentrationObserved Increase (%)Reference
SoybeanGrain Yield60 mg/L21.7 - 38.4[7]
SoybeanPod Number60 mg/L6.3 - 36.8[7]
Soybean100-grain Weight60 mg/L3.6 - 6.7[7]
MaizeShoot Weight20 mg/Lup to 35.9[8]
MaizeRoot Weight20 mg/Lup to 51.2[8]
Rice (early japonica)Yield2 mg/L11.5 - 26.2[9]
Table 2: Performance of Commercial Standards
Plant Growth RegulatorCropParameterConcentrationObserved Increase (%)Reference
Auxin (NAA) TomatoFruit Yield50-75 µg/mLup to 2.6 kg/plant from control
TomatoFruit Yield25 ppm39.19 (over higher conc.)[10]
SoybeanGrain Yield300 g/ha8.9 - 12.0[11]
Gibberellin (GA3) GrapeBerry Weight/Volume10-40 ppmSignificant increase[12]
GrapeYield90 mg/cluster~241[13]
TomatoFruit Yield15 ppmSignificant increase[10]
Cytokinin Cotton (drought conditions)YieldLow concentration5 - 10[14][15]

Signaling Pathways and Experimental Workflows

Conceptual Signaling Pathway of DA-6

DA6_Pathway DA6 This compound (DA-6) (Exogenous Application)

General Experimental Workflow for Performance Evaluation

Experimental_Workflow start Start: Plant Material Selection treatment Treatment Application (DA-6 vs. Commercial Standards vs. Control) start->treatment growth Growth Period under Controlled Conditions treatment->growth phys phys growth->phys biochem biochem growth->biochem stress stress growth->stress yield_params yield_params growth->yield_params analysis Data Analysis conclusion Conclusion & Comparison analysis->conclusion phys->analysis biochem->analysis stress->analysis yield_params->analysis

Experimental Protocols

Determination of Chlorophyll Content

This protocol is a standard method for quantifying chlorophyll in plant tissues.

  • Sample Preparation: A known weight of fresh leaf tissue is homogenized in 80% acetone.

  • Extraction: The homogenate is centrifuged to pellet cell debris. The supernatant, containing the chlorophyll, is collected.

  • Spectrophotometry: The absorbance of the supernatant is measured at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Chlorophyll a, chlorophyll b, and total chlorophyll concentrations are calculated using standard equations (e.g., Arnon's equations).

Assay of Nitrate Reductase Activity

This assay measures the in vivo activity of nitrate reductase, a key enzyme in nitrogen assimilation.

  • Tissue Incubation: Leaf discs of a known weight are vacuum-infiltrated and incubated in a buffer solution containing nitrate.

  • Nitrite Production: During incubation, nitrate reductase in the tissue reduces nitrate to nitrite.

  • Colorimetric Reaction: The amount of nitrite released into the incubation medium is determined by adding a coloring reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a pink-colored azo dye.

  • Spectrophotometry: The absorbance of the colored solution is measured at 540 nm.

  • Quantification: The nitrate reductase activity is quantified by comparing the absorbance to a standard curve prepared with known concentrations of nitrite.

Assessment of Drought Tolerance

This protocol outlines a common method for evaluating a plant's ability to withstand water deficit.

  • Drought Induction: Potted plants are subjected to drought stress by withholding water for a specified period. Control plants are maintained under well-watered conditions.

  • Physiological Measurements:

    • Relative Water Content (RWC): Measured to determine the water status of the plant tissues.

    • Electrolyte Leakage: Assessed to quantify cell membrane damage caused by dehydration.

    • Photosynthetic Efficiency (Fv/Fm): Measured using a chlorophyll fluorometer to determine the health of the photosynthetic apparatus.

  • Recovery Assessment: Following the drought period, plants are re-watered, and the recovery of the measured physiological parameters is monitored.

  • Biomass Measurement: At the end of the experiment, the shoot and root dry weights are determined to assess the impact of drought on overall growth.

Conclusion

This compound (DA-6) demonstrates significant potential as a plant growth regulator, with reported benefits in enhancing yield and improving stress tolerance in various crops. While direct comparative studies with all commercial standards are limited, the available data suggests that DA-6 offers a prolonged effect and a wider range of effective concentrations compared to some traditional plant hormones like brassinolides. Its unique mode of action, which involves regulating the plant's endogenous hormonal network, makes it a versatile tool for agricultural and research applications. Further side-by-side comparative studies under standardized conditions are warranted to fully elucidate its performance profile against other commercial standards.

References

Safety Operating Guide

Navigating the Disposal of 2-Diethylaminoethyl Hexanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Diethylaminoethyl hexanoate, a chemical compound utilized in various research and industrial applications, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle this compound with care, adhering to established safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2][3]

  • Skin Protection: Chemically impermeable gloves and protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a full-face respirator.[2]

Handling and Storage:

  • Handle the compound in a well-ventilated area.[2]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust or mists.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[3][4] The following steps outline a compliant disposal process.

Step 1: Waste Identification and Classification All chemical waste should be treated as hazardous unless confirmed otherwise.[5] Based on available Safety Data Sheets (SDS), this compound is considered a hazardous chemical for disposal.[3] It is crucial to manage it as a regulated hazardous waste from the point of generation.[5][6]

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers: Collect waste this compound in a designated, compatible container. The container must be chemically resistant to the compound, free from damage, and have a secure, leak-proof closure.[1][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label must also include the date when the first drop of waste was added to the container.[7][8]

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals must be kept separate to avoid dangerous reactions.[1]

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Storage Limits: Adhere to the storage limits for hazardous waste in your SAA. Typically, this is a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[5][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup.[6][8]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound down the drain or in the regular trash.[1][2] This is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA).[1]

    • Do not allow the chemical to evaporate as a method of disposal.[5]

Step 5: Spill Management In the event of a spill, the cleanup materials must also be treated as hazardous waste.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup: Use an inert absorbent material to soak up the spill.[9]

  • Disposal of Cleanup Materials: Collect the absorbent material and any contaminated items in a suitable container, label it as hazardous waste, and dispose of it along with the chemical waste.[5]

III. Regulatory Framework and Best Practices

Proper disposal is not just a matter of safety but also of legal compliance. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[4][10]

Key Regulatory and Safety GuidelinesSummary of Requirements
Waste Minimization Order only the necessary quantities of chemicals to reduce waste generation. Maintain a chemical inventory.[6][7]
Container Requirements Containers must be chemically compatible, in good condition, and securely closed.[1]
Labeling All waste containers must be clearly labeled with their contents and the date of accumulation.[8]
Segregation Incompatible chemicals must be stored separately to prevent hazardous reactions.[1][7]
Accumulation Time Limits Hazardous waste can be stored in a Satellite Accumulation Area for up to 12 months, provided the volume limits are not exceeded.[6]
Disposal Vendor Utilize a licensed and approved hazardous waste disposal company for final treatment and disposal.[3][8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_hazardous Is the waste considered hazardous? start->is_hazardous collect_waste Collect in a designated, compatible, and labeled hazardous waste container. is_hazardous->collect_waste Yes improper_disposal Prohibited: - Drain Disposal - Regular Trash - Evaporation is_hazardous->improper_disposal No (but treat as hazardous unless confirmed otherwise) store_saa Store in a Satellite Accumulation Area (SAA). collect_waste->store_saa container_full Is the container full or no longer in use? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS or a licensed waste disposal vendor for pickup. container_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.